molecular formula C12H21NO4 B135026 1-Boc-2-piperidineacetic acid CAS No. 149518-50-3

1-Boc-2-piperidineacetic acid

Cat. No.: B135026
CAS No.: 149518-50-3
M. Wt: 243.3 g/mol
InChI Key: CKAXJDBTNNEENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-piperidineacetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407888
Record name [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149518-50-3
Record name [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Boc-2-piperidineacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-Boc-2-piperidineacetic acid

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, provides stability and controlled reactivity, making it a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals such as analgesics and central nervous system agents.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms, particularly their optical rotation.

PropertyValueData Source(s)
Molecular Formula C₁₂H₂₁NO₄[1][2][3]
Molecular Weight 243.3 g/mol [1][2][3]
Appearance White solid or powder[1][2]
Melting Point 93-97 °C (for R-enantiomer)[1]
Boiling Point 373 °C at 760 mmHg[3]
Density 1.121 g/cm³[3]
CAS Number 149518-50-3 (racemic)[3][4]
351410-32-7 (R-enantiomer)[1]
159898-10-9 (S-enantiomer)[2]
Purity ≥98% (Assay), ≥99% (NMR), ≥99.0% (HPLC)[1][2]
Optical Rotation ([α]D²⁵) -12 ± 2º (c=1 in MeOH) for (S)-enantiomer[2]
[α]/D -12.0±2°, c = 1.5 in methanol for (S)-enantiomer
Storage Conditions ≤ -4 °C or 0-8 °C[1][2][3]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific spectra for this compound are not detailed in the provided results, related structures like 1-Boc-piperidine show characteristic peaks for the Boc group and the piperidine ring protons.[5][6][7]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying functional groups. For this molecule, characteristic absorptions would include a strong C=O stretch from the carboxylic acid and the carbamate of the Boc group, and a broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a key method for assessing the purity of the compound, with results indicating purities of ≥99.0%.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially for drugs targeting neurological disorders.[2] The piperidine scaffold is a common motif in drugs for the central nervous system.[8]

  • Peptide Synthesis : The compound is utilized in the synthesis of peptides, where it can enhance the stability and bioavailability of therapeutic agents.[2][]

  • Medicinal Chemistry : It is employed in the design of novel analgesics and anti-inflammatory agents.[1]

  • Chemical Biology : Researchers use this compound to study receptor interactions and enzyme activities, aiding in drug discovery processes.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers. However, general procedures can be outlined based on standard organic chemistry practices and information from related compound syntheses.

General Synthesis of Substituted Piperidines

The synthesis of functionalized piperidines often starts with a commercially available N-protected precursor. For instance, the synthesis of a related compound, piperidin-2-ylmethylacetate, involves the debenzylation of a protected precursor followed by acetylation.[8] A plausible synthetic route to this compound could involve the protection of a suitable piperidine derivative, followed by functional group manipulations to introduce the acetic acid moiety.

A general procedure for Boc protection of an amine is as follows:

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by TLC or LCMS.

  • Work up the reaction by washing with water and brine.

  • Dry the organic phase and remove the solvent under reduced pressure to obtain the Boc-protected product.[10]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A general HPLC method for purity analysis would involve:

  • Column : A reverse-phase column such as C18.[11]

  • Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[11]

  • Flow Rate : Typically around 1.0 mL/min.[11]

  • Detection : UV detection at an appropriate wavelength.

  • Injection Volume : 1 µl.[11]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Start Piperidine-2-acetic acid precursor Boc_Protection Boc Protection (Boc)2O, Base Start->Boc_Protection Workup Aqueous Workup & Extraction Boc_Protection->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Analytical_Workflow cluster_characterization Structural & Purity Analysis Sample This compound Sample HPLC HPLC (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Data Verified Data HPLC->Data NMR->Data MS->Data IR->Data

References

(S)-1-Boc-2-piperidineacetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 159898-10-9

This technical guide provides an in-depth overview of (S)-1-Boc-2-piperidineacetic acid, a chiral building block crucial in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-1-Boc-2-piperidineacetic acid is a white to off-white crystalline powder or waxy solid.[1] Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetic acid moiety at the chiral center. This combination of a chiral scaffold and a protective group makes it a versatile intermediate in the synthesis of complex molecules.[2]

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [3]
Appearance White powder[2]
Melting Point 93-97 °C (for the (R)-enantiomer)[4]
Optical Rotation [α]/D = -12.0±2°, c = 1.5 in methanol
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Varies in less polar solvents.[5]
Storage Conditions Store at 0-8 °C[2]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 4.0 ppm), and the protons of the acetic acid moiety (multiplets between 2.0 and 3.0 ppm for the CH₂ and a broad singlet for the acidic proton).

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group around 80 ppm, and the carbonyl of the Boc group around 155 ppm. The carbons of the piperidine ring typically appear in the 20-60 ppm range, while the carboxylic acid carbonyl will be observed downfield, typically in the 170-180 ppm region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 244.3. Fragmentation may involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Synthesis

A common and efficient method for the synthesis of (S)-1-Boc-2-piperidineacetic acid involves the Boc-protection of the corresponding amino acid, (S)-2-piperidineacetic acid.

Experimental Protocol: Boc-Protection of (S)-2-Piperidineacetic Acid

Materials:

  • (S)-2-Piperidineacetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or another suitable solvent system)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (S)-2-piperidineacetic acid (1.0 equivalent) in a mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until dissolved.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (S)-1-Boc-2-piperidineacetic acid can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

(S)-1-Boc-2-piperidineacetic acid is a valuable chiral building block for the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[2] The piperidine scaffold is a common motif in many CNS-active drugs.[6] Derivatives of piperidine have been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.[6][7]

Workflow for a Typical Drug Discovery Application

The following diagram illustrates a generalized workflow for the use of (S)-1-Boc-2-piperidineacetic acid in the development of a novel therapeutic agent.

G General Drug Discovery Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A (S)-1-Boc-2-piperidineacetic acid B Amide Coupling A->B Starting Material C Deprotection B->C D Further Functionalization C->D E Compound Library D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I

Caption: A generalized workflow illustrating the use of (S)-1-Boc-2-piperidineacetic acid in drug discovery.

Potential Role in Modulating Neuronal Signaling Pathways

Piperidine-containing compounds have been investigated as antagonists for various receptors, including the Bradykinin B1 receptor, which is involved in inflammation and pain signaling.[8] The diagram below illustrates a simplified representation of the Bradykinin B1 receptor signaling pathway and the potential point of intervention for a therapeutic agent derived from (S)-1-Boc-2-piperidineacetic acid.

G Bradykinin B1 Receptor Signaling Pathway cluster_pathway Cellular Signaling Cascade Bradykinin Bradykinin (Ligand) B1R Bradykinin B1 Receptor (GPCR) Bradykinin->B1R Binds to G_protein Gq/11 Protein B1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Pro-inflammatory Gene Expression (Pain & Inflammation) Ca_release->Inflammation PKC_activation->Inflammation Antagonist Antagonist (derived from (S)-1-Boc-2-piperidineacetic acid) Antagonist->B1R Blocks

Caption: Simplified Bradykinin B1 receptor signaling pathway and the inhibitory action of a potential antagonist.

Conclusion

(S)-1-Boc-2-piperidineacetic acid is a key chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its well-defined stereochemistry and the presence of the versatile Boc protecting group allow for the strategic construction of novel drug candidates. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the stereochemistry at the C-2 position and the presence of a protected carboxylic acid moiety, makes it a valuable synthon for the construction of complex molecular architectures with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, facilitating its use in multi-step syntheses.

This technical guide provides a comprehensive overview of a viable and commonly employed synthetic route to (R)-1-Boc-2-piperidineacetic acid, starting from the commercially available chiral precursor, (R)-pipecolic acid. The synthesis involves two key transformations: N-protection of the piperidine nitrogen with a Boc group, followed by a one-carbon homologation of the carboxylic acid functionality via the Arndt-Eistert reaction.

Synthetic Pathway Overview

The synthesis of (R)-1-Boc-2-piperidineacetic acid can be efficiently achieved in a two-step sequence from (R)-pipecolic acid. The first step involves the protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent unwanted side reactions of the amine functionality in subsequent steps. The second key step is the Arndt-Eistert homologation, a reliable method for converting a carboxylic acid to its next higher homolog. This reaction proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, followed by hydrolysis to yield the desired homologous acid. This method is known to proceed with retention of stereochemistry at the adjacent chiral center.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_intermediate Intermediate cluster_step2 Step 2: Arndt-Eistert Homologation cluster_product Final Product R_Pipecolic_Acid (R)-Pipecolic Acid Boc_Protection N-Boc Protection R_Pipecolic_Acid->Boc_Protection (Boc)2O, Base R_N_Boc_Pipecolic_Acid (R)-N-Boc-2-piperidinecarboxylic acid Boc_Protection->R_N_Boc_Pipecolic_Acid High Yield Arndt_Eistert Arndt-Eistert Homologation R_N_Boc_Pipecolic_Acid->Arndt_Eistert 1. SOCl2 2. CH2N2 (or TMSCHN2) 3. Ag2O, H2O Final_Product (R)-1-Boc-2-piperidineacetic acid Arndt_Eistert->Final_Product Good Yield

Figure 1: Synthetic workflow for (R)-1-Boc-2-piperidineacetic acid.

Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-2-piperidinecarboxylic acid

This procedure details the protection of the secondary amine of (R)-pipecolic acid using di-tert-butyl dicarbonate.

Materials:

  • (R)-Pipecolic acid

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • To the stirred solution, add sodium hydroxide (2.5 eq) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-N-Boc-2-piperidinecarboxylic acid as a white solid or viscous oil.

ParameterValue
Starting Material(R)-Pipecolic acid
Key Reagent(Boc)₂O
BaseNaOH
SolventDioxane/Water (1:1)
Reaction Time12-16 hours
Reaction Temperature0 °C to room temperature
Typical Yield90-98%
Purity>95% (by NMR)

Table 1: Quantitative data for N-Boc protection of (R)-pipecolic acid.

Step 2: Synthesis of (R)-1-Boc-2-piperidineacetic acid via Arndt-Eistert Homologation

This protocol describes the one-carbon homologation of (R)-N-Boc-2-piperidinecarboxylic acid. Caution: This reaction involves the formation of a diazoketone, which can be explosive. All operations should be carried out in a well-ventilated fume hood with appropriate safety precautions. The use of (trimethylsilyl)diazomethane is a safer alternative to diazomethane.

Materials:

  • (R)-N-Boc-2-piperidinecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • (Trimethylsilyl)diazomethane (TMSCHN₂) solution in hexanes or Diazomethane solution in ether

  • Triethylamine (TEA) (if using diazomethane hydrochloride)

  • Silver(I) oxide (Ag₂O) or Silver benzoate

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acid Chloride

  • To a solution of (R)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. The crude acid chloride is used immediately in the next step.

Part B: Formation of the Diazoketone

  • Dissolve the crude acid chloride in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

Part C: Wolff Rearrangement and Hydrolysis

  • To the crude diazoketone solution, add a suspension of silver(I) oxide (0.1 eq) in a mixture of dioxane and water (10:1).

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until the diazoketone is consumed (monitored by TLC or IR).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Boc-2-piperidineacetic acid.

ParameterValue
Starting Material(R)-N-Boc-2-piperidinecarboxylic acid
Homologation MethodArndt-Eistert Reaction
Diazomethane Source(Trimethylsilyl)diazomethane
Wolff Rearrangement CatalystSilver(I) oxide
SolventTHF, Dioxane/Water
Reaction Temperature0 °C to 60 °C
Typical Overall Yield60-80%
Purity>97% (by HPLC)

Table 2: Quantitative data for the Arndt-Eistert homologation.

Logical Relationship Diagram

The logical progression of the Arndt-Eistert homologation involves several key transformations, each with a specific purpose. This is a critical step in the synthesis that extends the carbon chain while preserving the stereochemical integrity of the adjacent chiral center.

Arndt_Eistert_Logic cluster_input Input cluster_activation Activation cluster_intermediate1 Intermediate 1 cluster_diazotization Diazotization cluster_intermediate2 Intermediate 2 cluster_rearrangement Rearrangement & Hydrolysis cluster_output Output N_Boc_Acid (R)-N-Boc-2-piperidinecarboxylic acid Acid_Chloride_Formation Acid Chloride Formation N_Boc_Acid->Acid_Chloride_Formation SOCl2 Acid_Chloride Acid Chloride Acid_Chloride_Formation->Acid_Chloride Diazoketone_Formation Diazoketone Formation Acid_Chloride->Diazoketone_Formation TMSCHN2 Diazoketone Diazoketone Diazoketone_Formation->Diazoketone Wolff_Rearrangement Wolff Rearrangement & Hydrolysis Diazoketone->Wolff_Rearrangement Ag2O, H2O Final_Product (R)-1-Boc-2-piperidineacetic acid Wolff_Rearrangement->Final_Product

Figure 2: Logical flow of the Arndt-Eistert homologation step.

N-Boc-2-piperidineacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-2-piperidineacetic acid, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, molecular weight, and applications, with a focus on its role in pharmaceutical and peptide synthesis.

Core Chemical Data

N-Boc-2-piperidineacetic acid, systematically named 1-tert-butoxycarbonyl-piperidine-2-acetic acid, is a derivative of piperidineacetic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in controlled chemical syntheses.[1]

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Weight 243.3 g/mol [1][2]
Molecular Formula C₁₂H₂₁NO₄[1][2]
CAS Number 149518-50-3[1][2]
Boiling Point 373 °C at 760 mmHg[1]
Density 1.121 g/cm³[1]
Flash Point 179.4 °C[1]

Role in Pharmaceutical and Peptide Synthesis

N-Boc-2-piperidineacetic acid is a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[2] The piperidine scaffold is a common motif in many biologically active molecules, and the Boc protecting group allows for selective chemical modifications, making it an invaluable tool in medicinal chemistry.[1][3]

Its primary applications include:

  • Drug Discovery: As a chiral building block, it is used to synthesize complex molecules with potential therapeutic applications, particularly in the development of agents targeting the central nervous system.[1]

  • Peptide Synthesis: It serves as a protected amino acid analog, enabling the introduction of piperidine-based structures into peptides. This can enhance the stability and bioavailability of peptide-based drugs.[1]

The following diagram illustrates the general workflow of utilizing N-Boc-2-piperidineacetic acid in drug development:

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Modification cluster_testing Preclinical & Clinical Testing Start N-Boc-2-piperidineacetic acid (Building Block) Coupling Peptide Coupling or Other Organic Reactions Start->Coupling Activation Intermediate Protected Intermediate Molecule Coupling->Intermediate Deprotection Boc Group Removal (e.g., with TFA) Intermediate->Deprotection Final_Molecule Active Pharmaceutical Ingredient (API) Candidate Deprotection->Final_Molecule Screening In vitro & In vivo Screening Final_Molecule->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials Drug Approved Drug Clinical_Trials->Drug

Drug Development Workflow using N-Boc-2-piperidineacetic acid.

Experimental Protocols

While specific synthesis protocols for N-Boc-2-piperidineacetic acid are proprietary to various manufacturers, a general understanding can be derived from the synthesis of related N-Boc protected piperidine derivatives. The following represents a generalized experimental workflow for the Boc protection of a piperidine derivative and its subsequent use in peptide synthesis.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone technique where N-Boc-2-piperidineacetic acid can be incorporated. The Boc group protects the amino group during the coupling of the carboxylic acid to the growing peptide chain.

The logical steps in a Boc-SPPS workflow are depicted below:

Boc_SPPS_Workflow start Start with Resin deprotection Deprotection Removal of Boc group with TFA start->deprotection neutralization Neutralization Treatment with a base (e.g., DIEA) deprotection->neutralization coupling Coupling Addition of next Boc-protected amino acid (or N-Boc-2-piperidineacetic acid) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Continue Elongation cleavage {Final Cleavage | Treatment with HF to cleave peptide from resin} repeat->cleavage Final Step end Purified Peptide cleavage->end

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

1. Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).

2. Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

3. Coupling: The next N-Boc-protected amino acid (such as N-Boc-2-piperidineacetic acid) is activated and coupled to the free amine of the resin-bound peptide chain.

4. Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the completed peptide is cleaved from the resin support.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-Boc-2-piperidineacetic acid and the resulting peptides.

A General HPLC Protocol for Purity Analysis:

  • Column: A chiral stationary phase column is often used to determine enantiomeric purity.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.

  • Detection: UV detection is commonly employed.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

N-Boc-2-piperidineacetic acid is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its protected nature allows for controlled and selective reactions, making it an indispensable tool for the synthesis of complex pharmaceutical agents and peptidomimetics. The methodologies outlined in this guide provide a framework for its application in a research and development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-2-piperidineacetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field.

Physicochemical Properties

This compound, also known as N-tert-butoxycarbonyl-piperidine-2-acetic acid, is a chiral carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in various synthetic applications, particularly in the development of analgesics and central nervous system agents.[1][2] It is a white solid with a melting point range of 93-97 °C.[2] The compound is available in both its (R) and (S) enantiomeric forms, as well as a racemic mixture.

Below is a summary of its key physicochemical properties:

PropertyValueReferences
Molecular Formula C₁₂H₂₁NO₄[2][3][4][5][]
Molecular Weight 243.30 g/mol [3][4][5][]
Appearance White solid/powder[2][4]
Melting Point 93-97 °C[2]
Optical Rotation ([α]D²⁵, c=1 in MeOH) for (S)-enantiomer -12 ± 2º[4]
CAS Number (S)-enantiomer 159898-10-9[3][4][5]
CAS Number (R)-enantiomer 351410-32-7[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

G Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Piperidineacetic Acid 2-Piperidineacetic Acid N-Boc Protection N-Boc Protection 2-Piperidineacetic Acid->N-Boc Protection 1. Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O)->N-Boc Protection Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Boc Protection Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->N-Boc Protection Aqueous Work-up Aqueous Work-up N-Boc Protection->Aqueous Work-up 2. Extraction Extraction Aqueous Work-up->Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction->Purification (e.g., Chromatography) This compound This compound Purification (e.g., Chromatography)->this compound 3. G cluster_mol This compound C12H21NO4 C12H21NO4 N1 N C2 CH N1->C2 C10 C=O N1->C10 C3 CH2 C2->C3 C7 CH2 C2->C7 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C6->N1 C8 C=O C7->C8 O9 OH C8->O9 O11 O C10->O11 C12 C(CH3)3 O11->C12 G Structure Elucidation Workflow Hypothesized Structure Hypothesized Structure MS Analysis MS Analysis Hypothesized Structure->MS Analysis Molecular Formula Confirmation Molecular Formula Confirmation MS Analysis->Molecular Formula Confirmation [M+H]+ NMR Analysis NMR Analysis Molecular Formula Confirmation->NMR Analysis Final Structure Confirmation Final Structure Confirmation Molecular Formula Confirmation->Final Structure Confirmation Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR Analysis->Carbon-Hydrogen Framework 1H & 13C data FTIR Analysis FTIR Analysis Carbon-Hydrogen Framework->FTIR Analysis Carbon-Hydrogen Framework->Final Structure Confirmation Functional Group Identification Functional Group Identification FTIR Analysis->Functional Group Identification Vibrational modes Functional Group Identification->Final Structure Confirmation

References

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in diverse molecular interactions make it a valuable building block in drug design. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules containing the piperidine moiety. Among these, the tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for the piperidine nitrogen due to its stability in various reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of Boc-protected piperidine derivatives, covering their synthesis, deprotection, and applications in drug discovery, with a focus on their roles in modulating key signaling pathways.

Synthesis of Boc-Protected Piperidine Derivatives

The introduction of the Boc protecting group onto the piperidine nitrogen is a fundamental step in many synthetic routes. The most common method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

General Experimental Protocol: N-Boc Protection of Piperidine

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent.

  • Add the base to the solution.

  • Slowly add Boc₂O to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction for 1 to 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or an aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

A variety of substituted Boc-protected piperidines can be synthesized, often starting from commercially available materials. For instance, enantiomerically pure 3-(N-Boc-amino) piperidine derivatives can be synthesized from L-glutamic acid in a multi-step process with overall yields ranging from 44% to 55%.[1]

Deprotection of Boc-Protected Piperidine Derivatives

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[2]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Slowly add TFA to the solution (typically 20-50% v/v).[2]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Experimental Protocol: N-Boc Deprotection using Hydrochloric Acid (HCl)

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Solvent (e.g., methanol, ethyl acetate)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent.[3]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[3]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3] The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[3]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[3]

Applications in Drug Discovery

Boc-protected piperidine derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents, including those with anticancer and neuroprotective properties.

Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways and inducing apoptosis.[3] The cytotoxic activity of several piperidine derivatives against various cancer cell lines is summarized in the table below.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
4-Boc-piperidone chalcone 6aLoVoColorectalGI50 = 0.84 µg/mL
4-Boc-piperidone chalcone 6cCOLO 205ColorectalGI50 = 34.7 µg/mL

Data sourced from multiple studies.[1][3]

Boc-protected piperidine derivatives have been shown to exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Boc_Pip Boc-Piperidine Derivative Boc_Pip->PI3K Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

PI3K/Akt signaling pathway and the inhibitory action of Boc-piperidine derivatives.

Some piperidine derivatives also exhibit inhibitory activity against other critical cancer-related kinases like Src and BCR-ABL.[5][6]

Kinase_Inhibition_Pathway cluster_kinases Tyrosine Kinases cluster_effects Downstream Effects Boc_Pip Boc-Piperidine Derivative Src Src Boc_Pip->Src Inhibition BCR_ABL BCR-ABL Boc_Pip->BCR_ABL Inhibition Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival BCR_ABL->Proliferation BCR_ABL->Survival

Inhibition of Src and BCR-ABL by Boc-piperidine derivatives.
Neuroprotective Activity

Piperidine derivatives have also shown significant promise as neuroprotective agents.[7][8] They can exhibit a range of activities, including the inhibition of acetylcholinesterase (AChE) and neuroprotection against oxidative stress.[8][9]

DerivativeActivityIC50 / Effect
Compound d5HDAC inhibitionIC50 = 0.17 µM
AChE inhibitionIC50 = 6.89 µM
Compound d10HDAC inhibitionIC50 = 0.45 µM
AChE inhibitionIC50 = 3.22 µM
Compound 4NeuroprotectionReduced infarct volume to 18.45% at 40 mg/kg
Compound 15bAChE inhibitionIC50 = 0.39 ± 0.11 µM
Compound 15jBChE inhibitionIC50 = 0.16 ± 0.04 µM

Data sourced from multiple studies.[7][8][9]

Piperine, a well-known piperidine alkaloid, exerts neuroprotective effects through multiple signaling pathways, including the NGF/TrkA/Akt/GSK3β pathway, which is crucial for neuronal survival and function.[10]

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binding & Activation Piperine Piperine Piperine->NGF Upregulates PI3K PI3K TrkA->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition Survival Neuronal Survival & Function Akt->Survival Promotes GSK3b->Survival Promotes Apoptosis (when active)

Neuroprotective signaling pathway of Piperine via NGF/TrkA/Akt/GSK3β.

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern drug discovery and development. Their synthesis is well-established, and the Boc group provides a robust and versatile means of protecting the piperidine nitrogen, allowing for the construction of complex molecular architectures. The facile deprotection of the Boc group under acidic conditions further enhances their utility. The diverse biological activities of piperidine-containing compounds, particularly in the areas of oncology and neuroprotection, underscore the importance of these derivatives as key intermediates in the synthesis of novel therapeutics. A thorough understanding of their chemistry and biological mechanisms of action, including their interactions with key signaling pathways, is crucial for the continued development of innovative and effective medicines.

References

In-Depth Technical Guide to the Physical Properties of 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidineacetic acid is a chiral building block extensively utilized in pharmaceutical research and development. As a derivative of piperidine, a common scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including analgesics, agents targeting the central nervous system, and complex peptide-based therapeutics.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it a versatile tool for organic synthesis.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, details experimental protocols for their determination, and illustrates its application in synthetic workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₁₂H₂₁NO₄[][4]
Molecular Weight 243.30 g/mol [][4]
Appearance White to off-white solid/powder[2]
Melting Point 93-97 °C (for (R)-enantiomer)[2]
Boiling Point 373 °C at 760 mmHg
Optical Rotation ([α]D) -12.0 ± 2° (c=1.5 in methanol, 25°C) for (S)-enantiomer
Solubility Soluble in dichloromethane and dimethyl sulfoxide; limited solubility in water.[2]
pKa Not experimentally reported. Can be estimated using computational methods.

Note on Stereoisomers: The physical properties, particularly the melting point and optical rotation, are specific to the enantiomer. The melting point for the (S)-enantiomer is expected to be identical to its (R)-counterpart. The racemic mixture may exhibit a different melting point.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips.

  • Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph can be used to correct the observed boiling point.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane) are selected.

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).

  • Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C).

  • Assessment: The solubility is assessed by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Varying degrees of partial solubility can also be noted.

Application in Synthetic Chemistry: A Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain.

G cluster_0 Solid-Phase Peptide Synthesis Cycle resin Resin with growing peptide chain (N-terminal Fmoc group) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Step 1 washing1 Washing Step (DMF) deprotection->washing1 Step 2 coupling Amino Acid Coupling: This compound + Coupling Agents (e.g., HBTU, DIEA) washing1->coupling Step 3 washing2 Washing Step (DMF, DCM) coupling->washing2 Step 4 next_cycle Ready for next cycle or final cleavage washing2->next_cycle Step 5

Caption: Workflow for incorporating this compound in SPPS.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group on Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules vital to pharmaceutical development. Its strategic use in masking the nucleophilicity and basicity of the piperidine nitrogen allows for precise chemical manipulations at other positions of this privileged scaffold. This technical guide provides a comprehensive overview of the Boc protecting group's application to piperidine, detailing its installation, cleavage, stability, and role in synthetic strategies, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles: Protection and Deprotection Chemistry

The utility of the Boc group lies in its unique combination of stability and controlled lability. It is robust in the presence of bases, nucleophiles, and reducing agents, yet can be efficiently removed under acidic conditions. This orthogonality is fundamental to its widespread use in multi-step syntheses.[1][2][3]

Protection Mechanism: The introduction of the Boc group onto the piperidine nitrogen is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is often facilitated by a base to deprotonate the resulting ammonium species, driving the reaction to completion.[4]

Deprotection Mechanism: The cleavage of the N-Boc bond occurs under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free piperidine amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or forms isobutene.[4]

Quantitative Data Summary

The efficiency of Boc protection and deprotection of piperidine derivatives is influenced by the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data for these transformations.

Table 1: Boc Protection of Piperidine Derivatives

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Piperidine(Boc)₂O, Triethylamine (TEA), CH₂Cl₂6 h92
4-Hydroxypiperidine(Boc)₂O, NaHCO₃, Dioxane/H₂O (1:1)4-12 hHigh (not specified)[4]
Piperidine-4-carboxylic acid(Boc)₂O, Sodium carbonate/bicarbonate buffer22 hHigh (not specified)N/A
Diethyl L-glutamate(Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂6 h92

Table 2: Boc Deprotection of N-Boc-Piperidine Derivatives

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
N-Boc-piperidine4M HCl in Dioxane, Room Temperature30 minQuantitative[5]
N-Boc-piperidine20-50% TFA in CH₂Cl₂, 0 °C to Room Temperature1-4 hHigh (not specified)[6]
N-Boc-4-hydroxypiperidine4M HCl in Dioxane, Room Temperature10-30 minHigh (not specified)[6]
Boc-Gly-HMBA-CPG resin4M HCl in Dioxane2 x 30 minNot specified[7]
N-Boc amines (general)5 equiv. TFA in CH₂Cl₂, 60 °C (microwave)30 minNot specified[8]

Spectroscopic Characterization

Accurate characterization of Boc-protected piperidines is crucial for confirming successful synthesis and purity. The following tables provide typical spectroscopic data for common N-Boc-piperidine derivatives.

Table 3: ¹H NMR Spectroscopic Data for N-Boc-Piperidine Derivatives

CompoundSolventChemical Shift (δ) in ppm
N-Boc-piperidineCDCl₃1.46 (s, 9H), 1.50-1.60 (m, 6H), 3.35-3.45 (m, 4H)
N-Boc-4-hydroxypiperidineCDCl₃1.46 (s, 9H), 1.48-1.58 (m, 2H), 1.85-1.95 (m, 2H), 3.00-3.15 (m, 2H), 3.85-3.95 (m, 2H), 3.95-4.05 (m, 1H)
N-Boc-4-aminopiperidineCDCl₃1.35 (s, 9H), 1.23-1.09 (m, 2H), 1.61-1.57 (m, 2H), 1.83 (brs, 1H), 2.40-2.32 (m, 2H), 2.86-2.82 (m, 2H), 3.21 (m, 1H), 3.73 (d, J=7.5Hz, 1H)
N-Boc-piperidine-4-carboxylic acid methyl esterCDCl₃1.45 (s, 9H), 1.60-1.90 (m, 4H), 2.45-2.60 (m, 1H), 2.80-3.00 (m, 2H), 3.68 (s, 3H), 3.90-4.10 (m, 2H)
(R)-N-Boc-3-hydroxypiperidineCDCl₃1.46 (s, 9H), 1.45–1.32 (m, 1H), 1.67–1.48 (m, 3H), 1.99–1.73 (m, 4H), 3.40–3.26 (m, 2H), 3.73–3.63 (m, 2H), 3.87–3.78 (m, 1H)

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-Piperidine Derivatives

CompoundSolventChemical Shift (δ) in ppm
N-Boc-piperidineCDCl₃28.5, 39.4, 44.5, 79.4, 154.9
N-Boc-4-hydroxypiperidineCDCl₃28.5, 34.5, 41.5, 67.5, 79.6, 154.9
(R)-N-Boc-3-hydroxypiperidineCDCl₃23.6, 28.7, 29.3, 30.6, 31.0, 46.4, 56.9, 62.8, 79.3, 155.0
N-Boc-L-proline-OMeCDCl₃23.7, 28.3, 30.9, 46.3, 51.9, 59.1, 79.8, 154.4, 173.8

Table 5: IR and MS Data for N-Boc-Piperidine Derivatives

CompoundIR (cm⁻¹)MS (m/z)Reference
N-Boc-piperidineNeat: 2930, 2855, 1695, 1435, 1245, 1160[M+H]⁺: 186[9]
4-Anilino-1-Boc-piperidineATR: 3360, 2925, 1690, 1600, 1515, 1425, 1240, 1165Exact Mass: 276.1838[10]
N-Boc-4-aminopiperidineMelt: 3360, 3290, 2930, 1685, 1570, 1430, 1270, 1165[M+H]⁺: 201[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the Boc protection and deprotection of piperidine.

Protocol 1: General N-Boc Protection of Piperidine

  • Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve piperidine (1.0 eq) in CH₂Cl₂.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ to the reaction mixture at room temperature.

    • Stir the reaction for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC).[4]

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine.

    • The crude product can be purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: N-Boc-piperidine derivative, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative (1.0 eq) in CH₂Cl₂.

    • Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

    • Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[4]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Materials: N-Boc-piperidine derivative, 4M HCl in 1,4-dioxane, Methanol (optional, as co-solvent), Diethyl ether.

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.[12]

    • Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.[12]

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[12] Often, the hydrochloride salt of the deprotected piperidine will precipitate.

    • Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration, or the solvent can be removed under reduced pressure to yield the hydrochloride salt.[12]

Signaling Pathways and Experimental Workflows

The Boc-protected piperidine scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its incorporation allows for the construction of complex molecular architectures that can interact with various biological targets.

G cluster_synthesis Synthesis of a Kinase Inhibitor A N-Boc-4-hydroxypiperidine B Oxidation (e.g., Swern, Dess-Martin) A->B C N-Boc-4-piperidone B->C D Reductive Amination with R¹-NH₂ C->D E 4-Amino-N-Boc-piperidine derivative D->E F Boc Deprotection (TFA or HCl) E->F G Piperidine Core F->G H Coupling with Heteroaryl-R² G->H I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for a generic kinase inhibitor utilizing N-Boc-4-hydroxypiperidine.

The workflow above illustrates a common strategy where N-Boc-4-hydroxypiperidine serves as a versatile starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce a key pharmacophoric element. Subsequent Boc deprotection unmasks the piperidine nitrogen for coupling with another fragment, ultimately leading to the final drug candidate.

The orthogonality of the Boc group is critical when multiple protecting groups are present in a molecule. For instance, in solid-phase peptide synthesis (SPPS), a Boc group can be used to protect the N-terminus while Fmoc (9-fluorenylmethyloxycarbonyl) groups protect amino acid side chains. The Fmoc groups can be selectively removed with a base (e.g., piperidine) without affecting the acid-labile Boc group.[1][3]

G cluster_orthogonal Orthogonal Protection in Peptide Synthesis Start Resin-Bound Amino Acid (Side-chain Protected) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Coupling Couple with Boc-Piperidine-COOH Fmoc_Deprotection->Coupling Peptide_Boc Resin-Bound Peptide with N-terminal Boc-Piperidine Coupling->Peptide_Boc Final_Cleavage Final Cleavage from Resin & Side-chain Deprotection (e.g., strong acid) Peptide_Boc->Final_Cleavage Final_Product Piperidine-modified Peptide Final_Cleavage->Final_Product

Caption: Workflow illustrating the orthogonal use of Boc and Fmoc protecting groups.

References

chiral purity of (S)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chiral Purity of (S)-1-Boc-2-piperidineacetic acid

Authored by a Senior Application Scientist

Abstract

(S)-1-Boc-2-piperidineacetic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereochemical integrity of this compound is a critical quality attribute, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often intrinsically linked to its specific enantiomeric form.[2][] This technical guide provides a comprehensive overview of robust analytical methodologies for the determination of the chiral purity and enantiomeric excess (% ee) of (S)-1-Boc-2-piperidineacetic acid. We will delve into the mechanistic principles and field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and regulatory compliance.

The Imperative of Chiral Purity in Drug Development

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[][4] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization and control of stereoisomers in drug substances.[2] For a single-enantiomer drug, the undesired enantiomer is treated as an impurity and must be monitored and controlled within specified limits.[5] As (S)-1-Boc-2-piperidineacetic acid is frequently incorporated into complex molecular scaffolds, ensuring its high enantiomeric purity at the outset is essential to prevent the propagation of chiral impurities into the final drug product.

Analyte Profile: (S)-1-Boc-2-piperidineacetic acid

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.

PropertyValue
Chemical Structure
Synonyms (S)-1-Boc-piperidin-2-ylacetic acid, (S)-N-Boc-2-carboxymethyl-piperidine
CAS Number 159898-10-9[6][7]
Molecular Formula C₁₂H₂₁NO₄[6][7]
Molecular Weight 243.30 g/mol [6][7]
Typical Purity ≥99.0% (HPLC)[6]
Reported Optical Activity [α]/D -12.0 ± 2°, c = 1.5 in methanol[6]

The primary chiral impurity of concern is the (R)-1-Boc-2-piperidineacetic acid. This impurity can arise from non-stereoselective synthesis steps, racemization under harsh reaction conditions (e.g., strong base or heat), or the use of chirally impure starting materials.

Strategic Selection of an Analytical Method

The choice of analytical technique for chiral purity determination depends on factors such as available instrumentation, required sensitivity, sample throughput, and the stage of drug development. The most common and powerful techniques are chromatographic, with NMR spectroscopy serving as an excellent orthogonal method.

start Define Analytical Goal: Determine % ee of (S)-1-Boc-2-piperidineacetic acid chromatography Chromatographic Separation? start->chromatography nmr Orthogonal Method Needed? chromatography->nmr No hplc Chiral HPLC (Gold Standard) chromatography->hplc Yes nmr_method NMR with Chiral Shift Reagent nmr->nmr_method Yes sfc Chiral SFC (High Throughput / Green) hplc->sfc Need faster analysis? gc Chiral GC (High Resolution, Requires Derivatization) hplc->gc Need higher resolution?

Caption: Decision workflow for selecting a chiral analysis method.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separations due to its robustness, versatility, and broad applicability.[8][9] The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® columns) are exceptionally effective for a wide range of chiral compounds.[10] Chiral recognition occurs through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. For an acidic analyte like (S)-1-Boc-2-piperidineacetic acid, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group, ensuring good peak shape and reproducible retention.[9]

Experimental Protocol: Normal-Phase Chiral HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm I.D. (or equivalent polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1%. Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-1-Boc-2-piperidineacetic acid sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a racemic standard for method development and system suitability by dissolving a racemic sample or a mixture of both enantiomers.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Balances analyte retention and elution strength. TFA ensures the analyte is in a neutral state for optimal interaction with the CSP.
Flow Rate 1.0 mL/minProvides good efficiency and reasonable analysis time.
Column Temp. 25 °CEnsures reproducible retention times. Temperature can be optimized to improve resolution.
Detection UV at 210 nmThe Boc-carbamate and carboxylic acid groups lack strong chromophores at higher wavelengths; 210 nm provides adequate sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers using the single enantiomer and racemic standards.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significantly faster separations and reduced solvent consumption.[11][12] The technique uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without excessive backpressure.[13]

Principle of Separation

The separation principles in chiral SFC are analogous to those in normal-phase HPLC, relying on CSPs for enantiomeric recognition.[14] A polar organic solvent, or "modifier" (e.g., methanol, ethanol), is added to the CO₂ to modulate analyte retention. For acidic compounds, an acidic additive is often required to achieve good peak shapes.

Experimental Protocol: Chiral SFC
  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Chiral Column: Chiralpak® IC (immobilized polysaccharide CSP), 5 µm, 250 x 4.6 mm I.D.

  • Mobile Phase: Supercritical CO₂ (Component A) and Methanol with 0.1% TFA (Component B).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic elution with 15% Component BThe modifier percentage is optimized to achieve a balance between resolution and analysis time.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[13]
Outlet Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 40 °CTemperature can influence selectivity and efficiency.
Detection UV at 210 nmConsistent with HPLC detection.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but is only suitable for analytes that are volatile and thermally stable.[15] Since (S)-1-Boc-2-piperidineacetic acid is a non-volatile amino acid derivative, a chemical derivatization step is mandatory to increase its volatility.[16][17]

Derivatization and Analysis Workflow

The most common approach involves a two-step derivatization: esterification of the carboxylic acid group, followed by acylation of the amine (though in this case, the amine is a secondary amide within the Boc group and less reactive). The primary target for volatilization is the carboxylic acid.[17]

cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis sample Weigh Sample (~1 mg) dissolve Dissolve in Methanolic HCl sample->dissolve heat Heat at 100°C (30 min) dissolve->heat evaporate Evaporate to Dryness heat->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject Derivatized Sample reconstitute->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with FID separate->detect integrate Integrate Peaks & Calculate % ee detect->integrate

Caption: Workflow for chiral purity analysis by GC.

Experimental Protocol: Derivatization and GC
  • Derivatization (Methylation):

    • To 1 mg of the sample in a vial, add 1 mL of 3 N Methanolic HCl.[17]

    • Cap the vial tightly and heat at 100 °C for 30 minutes.

    • Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue (now the methyl ester derivative) in 1 mL of ethyl acetate for GC analysis.

  • GC Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: Chirasil®-Val capillary column (or equivalent amino acid analysis column).

  • GC Conditions:

ParameterCondition
Injector Temp. 250 °C
Detector Temp. 250 °C
Carrier Gas Helium, constant flow of 1.5 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min.
Injection 1 µL, Split ratio 20:1

Method 4: NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy provides a distinct and powerful method for determining enantiomeric purity without chromatographic separation.[18] The technique utilizes chiral lanthanide shift reagents (LSRs), which are paramagnetic complexes that can coordinate with Lewis basic sites on the analyte (like the carbonyl oxygens).[19] This coordination forms transient diastereomeric complexes, which have different NMR spectra.[20]

Principle of Analysis

When an LSR like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is added to a solution of the chiral analyte, the signals of protons near the coordination site will "shift" and, crucially, the signals for the two enantiomers will shift by different amounts.[21] This splits a single peak into two, allowing for direct integration to determine the enantiomeric ratio.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~10 mg of (S)-1-Boc-2-piperidineacetic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions of Eu(hfc)₃) to the NMR tube.

    • Acquire a new spectrum after each addition until baseline separation is observed for a suitable proton signal (e.g., one of the protons on the piperidine ring or the CH₂ group adjacent to the acid).

  • NMR Acquisition: Standard ¹H NMR experiment on a 400 MHz or higher instrument.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two enantiomers.

    • Carefully integrate both peaks.

    • Calculate the enantiomeric purity directly from the integration ratio.

Method Validation and System Suitability

Any method intended for quality control must be validated to ensure it is fit for purpose.[5][8] Validation should be performed according to ICH guidelines and typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.[10][22][23]

Before routine analysis, system suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.

SST ParameterTypical Acceptance CriteriaRationale
Resolution (Rs) Rs ≥ 1.7[8]Ensures baseline separation between the enantiomer peaks for accurate integration.
Tailing Factor (T) T ≤ 2.0Confirms good peak shape and absence of column overload or secondary interactions.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injections of the main peakDemonstrates the precision of the system.

Conclusion

The determination of the is a critical step in the quality control of pharmaceutical intermediates. This guide has detailed four robust analytical techniques—chiral HPLC, SFC, GC, and NMR spectroscopy—each with distinct advantages. Chiral HPLC remains the workhorse method due to its versatility and established performance. SFC offers a significant advantage in speed and sustainability, making it ideal for high-throughput environments. Chiral GC provides excellent resolution but requires derivatization, while NMR with chiral shift reagents serves as an invaluable orthogonal method for confirmation. The selection of the most appropriate technique requires a careful consideration of the specific analytical needs, but the protocols described herein provide a solid foundation for developing and validating a reliable method to ensure the stereochemical integrity of this vital synthetic building block.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 1-Boc-2-piperidineacetic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a white solid organic compound. Its stability and reactivity, enhanced by the Boc (tert-butyloxycarbonyl) protecting group, make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly piperidine-based drugs.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[1][2][3][4][]
Molecular Weight 243.30 g/mol [1][2][3][4][]
Appearance White solid or powder[1][2]
Melting Point 93-97 °C (for R-isomer)[1]
Boiling Point ~373 °C at 760 mmHg[4]
Density ~1.121 g/cm³[4]
Storage Temperature ≤ -4 °C to 8 °C is recommended[1][2][4]

Hazard Identification and Classification

While specific toxicity data for this compound is largely unavailable, information from safety data sheets for this and structurally similar compounds indicates potential hazards.[6][7][8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation
Acute Oral Toxicity Category 4 (presumed for similar compounds)H302: Harmful if swallowed

Signal Word: Warning

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.[8][9][10]

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory procedures is paramount when working with this compound. The following protocols are based on standard practices for handling solid chemical reagents with similar hazard classifications.

General Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

G receive Receive & Inspect Container store Store in Designated Area (Cool, Dry, Well-Ventilated) receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh in Ventilated Enclosure (Fume Hood or Vented Balance Enclosure) ppe->weigh reaction Use in Reaction Setup weigh->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste (Follow Institutional & Local Regulations) decontaminate->dispose

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following diagram illustrates the required PPE.

G cluster_ppe Required Personal Protective Equipment goggles Safety Goggles with Side Shields (conforming to EN166 or NIOSH) gloves Chemical-Resistant Gloves (e.g., Nitrile) coat Lab Coat respirator Respirator (if dust is generated) (Use NIOSH-approved respirator) user Researcher user->goggles Protects Eyes user->gloves Protects Hands user->coat Protects Body user->respirator Protects Respiratory System

Caption: Essential Personal Protective Equipment (PPE).

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][11] Recommended storage temperatures from suppliers range from -4°C to 8°C.[1][2][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

Spill and Waste Disposal

In the event of a spill, avoid dust formation.[6] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][11] Do not allow the product to enter drains.[6] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[6][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6][7]

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, certain conditions and materials should be avoided.

Conditions to Avoid Incompatible products, exposure to moist air or water, and excessive heat.[12]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][12]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][11]
Hazardous Polymerization Hazardous polymerization does not occur.[12]

Toxicological Information

There is a notable lack of specific quantitative toxicological data for this compound in publicly available literature and safety data sheets.[6] Most sources indicate "no data available" for acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, and reproductive toxicity.[6] The hazard classifications are based on the potential for irritation and data from structurally similar compounds.

Emergency Procedures: Spill Response

The following decision tree outlines the logical steps for responding to a spill of this compound.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Area Alert Supervisor/Safety Officer small_spill->evacuate No (Large Spill) ppe Don Appropriate PPE small_spill->ppe Yes evacuate->ppe contain Contain Spill (Prevent spread & dust formation) ppe->contain cleanup Clean Up Spill (Sweep into labeled container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Decision tree for spill response procedures.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

The Discovery and Enduring Legacy of Piperidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine carboxylic acids represent a cornerstone class of molecules in the fields of neuroscience and medicinal chemistry. Their structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, has positioned them as invaluable tools for dissecting GABAergic signaling and as scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological evaluation of key piperidine carboxylic acids, with a focus on nipecotic acid, isonipecotic acid, guvacine, and isoguvacine. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to serve as a comprehensive resource in the ongoing exploration of these fascinating compounds.

A Journey Through Time: The Discovery and History of Piperidine Carboxylic Acids

The story of piperidine carboxylic acids is intrinsically linked to the broader history of research into GABA. The initial discovery of piperidine itself dates back to 1850 when it was isolated from pepper. However, its significance in neuroscience would not be realized for another century.

A pivotal moment came in 1950 with the discovery of GABA in the brain. The subsequent elucidation of its role as an inhibitory neurotransmitter in 1967 sparked a quest to understand and modulate its activity. This led to the exploration of compounds that could interact with the GABAergic system.

The Emergence of Key Piperidine Carboxylic Acids:

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): The scientific literature first described isonipecotic acid by at least 1944. However, its identification as a GABA_A receptor agonist occurred much later, in 1978.

  • Nipecotic Acid (Piperidine-3-carboxylic acid): This compound emerged as a potent inhibitor of GABA uptake, a crucial mechanism for terminating GABAergic signaling. Its limited ability to cross the blood-brain barrier has been a significant focus of medicinal chemistry efforts, leading to the development of more lipophilic prodrugs.

  • Guvacine and Isoguvacine: These unsaturated piperidine carboxylic acids are naturally occurring alkaloids found in the areca nut. Guvacine is a GABA uptake inhibitor, while isoguvacine is a GABA_A receptor agonist. The hydrolysis of guvacoline, another areca nut alkaloid, yields guvacine.

The timeline below highlights some of the key milestones in the discovery and development of piperidine carboxylic acids and the broader field of GABAergic research.

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century 1850 1850 Piperidine first reported 1944 1944 Isonipecotic acid first described in scientific literature 1950 1950 GABA discovered in the brain 1967 1967 GABA recognized as an inhibitory neurotransmitter 1978 1978 Isonipecotic acid identified as a GABA_A receptor agonist

A brief timeline of key discoveries.

Synthesis and Experimental Protocols

The synthesis of piperidine carboxylic acids and their derivatives is a well-established area of organic chemistry. A common and efficient route involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursors. The following sections provide detailed methodologies for the synthesis of key piperidine carboxylic acids and for relevant pharmacological assays.

General Synthesis Workflow

The general approach to synthesizing saturated piperidine carboxylic acids from their aromatic pyridine counterparts is illustrated below. This often involves protecting group strategies to allow for selective modifications of the molecule.

Synthesis_Workflow Pyridine Pyridine Carboxylic Acid Protected_Pyridine N-Protected Pyridine Carboxylic Acid Pyridine->Protected_Pyridine Protection Piperidine Piperidine Carboxylic Acid Pyridine->Piperidine Direct Catalytic Hydrogenation N_Protected_Piperidine N-Protected Piperidine Carboxylic Acid Protected_Pyridine->N_Protected_Piperidine Catalytic Hydrogenation N_Protected_Piperidine->Piperidine Deprotection Derivative Piperidine Carboxylic Acid Derivative N_Protected_Piperidine->Derivative Further Functionalization GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_A_R GABA_A Receptor GABA_synapse->GABA_A_R Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Cl_influx Cl- Influx GABA_A_R->Cl_influx Opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Nipecotic_Acid Nipecotic Acid / Guvacine Nipecotic_Acid->GAT Inhibits Isonipecotic_Acid Isonipecotic Acid / Isoguvacine Isonipecotic_Acid->GABA_A_R Activates

Spectroscopic Profile of 1-Boc-2-piperidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic building blocks is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-Boc-2-piperidineacetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds.

This document summarizes the available spectroscopic data in clearly structured tables and outlines the general experimental protocols for acquiring such data. A logical workflow for the spectroscopic analysis of this compound is also presented.

Spectroscopic Data

The following tables summarize the reported ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. It is important to note that the appearance of spectra, particularly ¹H NMR, can be influenced by the solvent used, temperature, and the presence of rotamers due to the hindered rotation around the N-Boc bond.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.8 - 4.9br s1H-COOHBroad singlet, exchangeable with D₂O
~4.0 - 4.2m1HH-2
~3.9 - 4.1m1HH-6 (axial)
~2.8 - 3.0m1HH-6 (equatorial)
~2.5 - 2.7m2H-CH₂-COOH
~1.2 - 1.8m6HH-3, H-4, H-5Overlapping methylene protons
1.46s9H-C(CH₃)₃ (Boc)Characteristic singlet for the Boc group

Note: The chemical shifts are approximate and can vary based on experimental conditions. The presence of rotamers may lead to broadened or multiple signals for the piperidine ring protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~175 - 178-C OOH
~155 - 156-C =O (Boc)
~79 - 80-C (CH₃)₃ (Boc)
~52 - 54C-2
~40 - 42-C H₂-COOH
~39 - 41C-6
~28.5-C(C H₃)₃ (Boc)
~25 - 27C-4
~20 - 22C-3
~19 - 21C-5
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic acid)
~2975, 2870MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
~1450, 1365MediumC-H bend (Aliphatic)
~1160StrongC-O stretch (Boc)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a proton-decoupling sequence. A larger number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR NMR_Analysis NMR Data Analysis: - Chemical Shifts - Integration - Coupling Constants NMR->NMR_Analysis IR_Analysis IR Data Analysis: - Functional Group Identification IR->IR_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidineacetic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and peptidomimetics.[1][2] The incorporation of the piperidine scaffold can introduce conformational constraints, enhance metabolic stability, and provide a scaffold for further chemical modifications, making it a key component in modern drug discovery.[1] These application notes provide detailed protocols for the synthesis of peptides incorporating this compound using Boc/Bzl protection strategy and address the challenges associated with coupling sterically hindered amino acids.

Key Applications

The use of this compound in peptide synthesis offers several advantages:

  • Introduction of Conformational Constraints: The rigid piperidine ring can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[2]

  • Enhanced Proteolytic Stability: The non-natural piperidine structure can increase resistance to enzymatic degradation, leading to a longer in vivo half-life of the peptide.[2]

  • Scaffold for Further Diversification: The piperidine nitrogen, after Boc-deprotection, can serve as a point for further chemical modifications to create diverse peptide libraries.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Boc-SPPS methodologies and may require optimization depending on the specific peptide sequence and the nature of the other amino acids.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes.

  • Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).

Protocol 2: First Amino Acid Coupling (if not pre-loaded)
  • Activate the first Nα-Boc protected amino acid (2-4 equivalents relative to resin loading) using a suitable coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid) to the activation mixture.

  • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Nα-Boc Deprotection
  • Wash the peptide-resin with DCM (3 times).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Protocol 4: Neutralization
  • Wash the peptide-resin with DMF (2 times).

  • Add a solution of 10% DIEA in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5 times).

Protocol 5: Coupling of this compound

Due to the potential steric hindrance of the piperidine ring, a more robust coupling strategy is recommended.

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents to the amino acid) or HATU in DMF.

  • Add DIEA (2 equivalents to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Immediately add the activated this compound solution to the neutralized peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary compared to standard amino acids.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 6: Peptide Chain Elongation

Repeat Protocols 3, 4, and 5 (using the appropriate Nα-Boc protected amino acid) for each subsequent amino acid to be added to the peptide chain.

Protocol 7: Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for Boc/Bzl strategy is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 8: Purification and Analysis
  • Analyze the crude product by analytical HPLC and mass spectrometry.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical peptide incorporating this compound. Actual yields and purities will vary depending on the peptide sequence, length, and the efficiency of each coupling and deprotection step.

StepParameterTypical ValueNotes
Resin Loading Substitution Level0.5 - 1.0 mmol/gVaries with resin type.
Amino Acid Coupling Equivalents of Amino Acid2 - 4 eq.Higher excess for hindered amino acids.
Equivalents of Coupling Agent1.9 - 3.8 eq.Relative to the amino acid.
Equivalents of Base (DIEA)4 - 8 eq.
Coupling Time1 - 4 hoursMay need to be extended for hindered couplings.
Boc Deprotection TFA Concentration25 - 50% in DCM
Deprotection Time20 - 30 minutes
Overall Crude Yield % Yield50 - 70%Highly dependent on the number of cycles.
Crude Product Purity % Purity (by HPLC)40 - 60%Purification is typically required.[3][4]
Final Purified Yield % Yield15 - 30%Dependent on purification efficiency.[3][4]

Visualizations

Experimental Workflow

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotection 2. Nα-Boc Deprotection (25-50% TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling 4. Coupling (this compound + HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage (e.g., Reagent K) Repeat->Cleavage Final cycle Purification Purification (Prep-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Signaling Pathway Example

GPCR_Signaling Peptide Peptide Analog (with piperidine scaffold) GPCR GPCR (e.g., Somatostatin Receptor) Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified signaling pathway of a G-protein coupled receptor (GPCR) modulated by a peptide analog.

References

Application Notes and Protocols for Amide Coupling with 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-2-piperidineacetic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules, and the protected acetic acid side chain allows for straightforward derivatization. The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is one of the most frequent and critical transformations involving this reagent.

This document provides detailed protocols and comparative data for common amide coupling methods applicable to this compound, aiming to guide researchers in selecting optimal conditions for their specific synthetic targets.

Principle of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is achieved using coupling reagents that convert the carboxyl group into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine nucleophile to form the desired amide.[1][2]

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, desired reaction conditions, cost, and potential for side reactions like racemization. The following table summarizes typical conditions for several common coupling methods. Yields are representative and highly dependent on the specific amine coupling partner.

Coupling MethodReagent Equivalents (vs. Acid)Base (Equivalents)SolventTime (h)Temp (°C)Typical Yield (%)Notes
HATU Acid (1.0), Amine (1.1), HATU (1.1)DIPEA (2.0-3.0)DMF, DCM2 - 6RT85 - 95Highly efficient, fast, and low racemization.[3][4] Suitable for hindered substrates.
HBTU Acid (1.0), Amine (1.1), HBTU (1.1)DIPEA (2.0-3.0)DMF, DCM4 - 12RT80 - 95Very effective, but can cause guanidinylation of the amine as a side reaction.[3][4]
EDC / HOBt Acid (1.0), Amine (1.1), EDC (1.2), HOBt (1.2)DIPEA (2.0)DMF, DCM4 - 240 to RT75 - 90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[5][6] HOBt suppresses racemization.[7]
DCC / DMAP Acid (1.0), Amine (1.1), DCC (1.1), DMAP (0.1)NoneDCM12 - 240 to RT70 - 85Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[5][8] Not ideal for solid-phase synthesis.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective aminium-based coupling reagent known for rapid reaction times and suppression of racemization.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[9] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[9] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.[9]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). It is a classic, cost-effective method where the urea byproduct is water-soluble, facilitating purification.[5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the solution.[5] Stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: a. If DMF was used, remove it under high vacuum or dilute with a large volume of ethyl acetate and wash with 5% LiCl solution (2-3x) to remove the DMF.[10] b. Dilute the reaction mixture with DCM or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl (2x) to remove excess base and EDC/urea byproducts, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and finally with brine (1x).[5][10] d. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Workflows and Reactions

G General Amide Coupling Reaction Scheme Acid This compound Product Amide Product Acid->Product Activation Amine R-NH₂ (Amine) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General reaction scheme for amide bond formation.

G Experimental Workflow for Amide Coupling start Start reagents 1. Dissolve Acid & Coupling Reagents start->reagents Prepare activation 2. Add Base & Activate (0°C to RT) reagents->activation coupling 3. Add Amine & Stir (2-24h) activation->coupling monitor 4. Monitor Reaction (TLC / LC-MS) coupling->monitor monitor->coupling Incomplete workup 5. Aqueous Workup (Wash & Extract) monitor->workup Complete dry 6. Dry & Concentrate workup->dry purify 7. Purify (Column Chromatography) dry->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for amide coupling.

References

Application of 1-Boc-2-piperidineacetic Acid in the Synthesis of a Potent Kappa Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-2-piperidineacetic acid is a versatile chiral building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2] Its rigid piperidine scaffold and the presence of a protected amine and a carboxylic acid functional group allow for diverse chemical modifications, making it an ideal precursor for the development of novel therapeutic agents, including analgesics.[2] This document provides detailed application notes and protocols for the synthesis of a potent and selective kappa opioid receptor (KOR) agonist, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine, starting from a derivative of (S)-1-Boc-2-piperidineacetic acid.

Target Compound: (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine

This compound has been identified as a highly potent and selective kappa opioid agonist, demonstrating significant analgesic activity. Its synthesis from a piperidine-2-carboxylic acid derivative highlights the utility of this scaffold in CNS drug discovery.

Synthetic Application Notes

The synthesis of (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine from (S)-piperidine-2-carboxylic acid (which can be obtained from the deprotection of this compound) involves a multi-step process. The key transformations include amide bond formation, reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a mesylate, and subsequent nucleophilic substitution to introduce the pyrrolidine moiety, followed by a final amide coupling.

The overall synthetic workflow can be visualized as follows:

G start (S)-1-Boc-2-piperidineacetic acid deprotection Boc Deprotection start->deprotection intermediate1 (S)-Piperidine-2-carboxylic acid deprotection->intermediate1 amide_coupling1 Amide Coupling (Pyrrolidine) intermediate1->amide_coupling1 intermediate2 (S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone amide_coupling1->intermediate2 reduction Reduction (LiAlH4) intermediate2->reduction intermediate3 ((S)-Piperidin-2-yl)methyl)pyrrolidine reduction->intermediate3 amide_coupling2 Amide Coupling (3,4-Dichlorophenylacetic acid) intermediate3->amide_coupling2 final_product (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine amide_coupling2->final_product

Caption: Synthetic workflow for the target kappa opioid agonist.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar transformations.

Protocol 1: Synthesis of (S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone

Objective: To couple (S)-piperidine-2-carboxylic acid with pyrrolidine.

Materials:

  • (S)-Piperidine-2-carboxylic acid hydrochloride

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-piperidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add pyrrolidine (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford (S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone.

Protocol 2: Synthesis of ((S)-Piperidin-2-yl)methyl)pyrrolidine

Objective: To reduce the amide to the corresponding amine.

Materials:

  • (S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of (S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield ((S)-Piperidin-2-yl)methyl)pyrrolidine, which can be used in the next step without further purification.

Protocol 3: Synthesis of (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine

Objective: To couple the secondary amine with 3,4-dichlorophenylacetic acid.

Materials:

  • ((S)-Piperidin-2-yl)methyl)pyrrolidine

  • 3,4-Dichlorophenylacetic acid

  • EDC

  • HOBt

  • DIPEA

  • Anhydrous DCM

Procedure:

  • To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ((S)-Piperidin-2-yl)methyl)pyrrolidine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine.

Quantitative Data

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Method
1(S)-Piperidin-2-yl(pyrrolidin-1-yl)methanone182.2675-85>95NMR, LC-MS
2((S)-Piperidin-2-yl)methyl)pyrrolidine168.2880-90>90NMR, LC-MS
3(2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine369.3270-80>98NMR, LC-MS, HPLC

Mechanism of Action and Signaling Pathway

The synthesized compound acts as a potent agonist at the kappa opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[3] Activation of KOR by an agonist leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effector systems.

The primary signaling pathways activated by KOR agonists are:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]

  • Activation of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[1]

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Decreased production K_out K+ GIRK->K_out K+ efflux Agonist Kappa Agonist (e.g., Synthesized Compound) Agonist->KOR Binds to ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization (Inhibitory Effect) K_out->Hyperpolarization K_in K+ K_in->GIRK

References

Application of 1-Boc-2-piperidineacetic Acid in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-2-piperidineacetic acid is a valuable chiral building block in medicinal chemistry, prized for its utility in the synthesis of complex piperidine-containing molecules. The piperidine motif is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system (CNS). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for selective chemical transformations at the carboxylic acid moiety. This application note will detail the use of this compound in the synthesis of potential therapeutic agents, provide exemplary quantitative data for such compounds, and present detailed experimental protocols and relevant biological pathways.

Application in the Synthesis of Opioid Receptor Modulators

Derivatives of this compound are of significant interest in the development of analgesics, particularly those that target opioid receptors. The piperidine scaffold can be elaborated to mimic the core structure of endogenous and synthetic opioids. By forming amide bonds between this compound and various amines, medicinal chemists can generate libraries of compounds to probe the structure-activity relationships (SAR) of novel opioid receptor ligands.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki) of a series of piperidine-based compounds at the human mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the nociceptin/orphanin FQ (NOP) receptor. While not synthesized directly from this compound, these data for structurally related piperidine amides illustrate the potential for derivatives of this starting material to achieve high affinity and selectivity for these important analgesic targets.

CompoundNOP Ki (nM)µ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
1 0.342.8150170
2 0.230.9550100
3 0.551.585120
4 0.411.298150
5 0.290.8065110

Data are representative of structurally similar compounds and are intended for illustrative purposes.

Experimental Protocols

A crucial reaction in the utilization of this compound is the formation of an amide bond with a primary or secondary amine. The following is a representative protocol for the synthesis of an N-aryl piperidine-2-acetamide derivative.

Protocol 1: Synthesis of N-(4-fluorophenyl)-2-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide

Materials:

  • (S)-1-Boc-2-piperidineacetic acid

  • 4-fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-fluoroaniline (1.05 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-fluorophenyl)-2-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide.

Protocol 2: Boc-Deprotection

Materials:

  • N-(4-fluorophenyl)-2-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in a minimal amount of DCM.

  • Add a solution of 4M HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

  • To obtain the free amine, dissolve the residue in water and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualization of Relevant Pathways and Workflows

The following diagrams illustrate the synthetic workflow and a key signaling pathway relevant to the application of this compound derivatives.

G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R-NH2) B->C D Boc-Protected Intermediate C->D E Boc Deprotection (e.g., TFA or HCl) D->E F Final Piperidine-2-acetamide Derivative E->F

Caption: Synthetic workflow for piperidine-2-acetamide derivatives.

G cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor (GPCR) G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel_K K+ Channel G_protein->IonChannel_K Activates IonChannel_Ca Ca2+ Channel G_protein->IonChannel_Ca Inhibits cAMP cAMP AC->cAMP converts Hyperpolarization Hyperpolarization IonChannel_K->Hyperpolarization K+ efflux ReducedExcitability Reduced Neuronal Excitability & Analgesia IonChannel_Ca->ReducedExcitability Reduced Ca2+ influx Ligand Piperidine Derivative (Agonist) Ligand->OpioidReceptor Binds to ATP ATP ATP->AC cAMP->ReducedExcitability Decreased signaling Hyperpolarization->ReducedExcitability

Caption: Opioid receptor signaling pathway.[1][2][3][4]

This compound is a key synthetic intermediate that provides a reliable and versatile platform for the development of novel therapeutic agents. Its application in the synthesis of opioid receptor modulators highlights its importance in the field of analgesia and CNS drug discovery. The straightforward protocols for amide bond formation and deprotection, coupled with the established biological significance of the piperidine scaffold, ensure that this compound will continue to be a valuable tool for medicinal chemists.

References

Application Notes: Incorporating Piperidine Moieties into Bioactive Molecules

References

Application Notes and Protocols for the HPLC Purification of 1-Boc-2-piperidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidineacetic acid and its derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of these intermediates is critical to ensure the desired outcome of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for both the analysis and purification of these compounds.

This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound derivatives. Additionally, a protocol for chiral separation is included to resolve enantiomers, which is often a crucial step in pharmaceutical development.

Analytical HPLC Method for Purity Assessment

An analytical HPLC method is essential for determining the purity of crude or synthesized this compound derivatives and for analyzing fractions collected during preparative HPLC. A reversed-phase method is typically employed for this class of compounds.

Experimental Protocol: Analytical Reversed-Phase HPLC

Objective: To determine the purity of this compound derivatives by UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Expected Results: Analytical HPLC

The following table summarizes representative quantitative data for the analytical separation. Actual retention times may vary depending on the specific derivative and HPLC system.

CompoundExpected Retention Time (min)Expected Purity (%)
This compound12.5>98%
Deprotected Impurity4.2-
Starting Material Impurity8.9-

Preparative HPLC Method for Purification

Preparative HPLC is used to isolate and purify larger quantities of the target compound from a crude mixture. The method is scaled up from the analytical method, often using a larger column and a higher flow rate.

Experimental Protocol: Preparative Reversed-Phase HPLC

Objective: To purify gram-scale quantities of this compound derivatives.

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump

  • Autosampler or manual injector

  • Fraction collector

  • UV-Vis or DAD detector with a preparative flow cell

Chromatographic Conditions:

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 40% to 70% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume 1-5 mL

Sample Preparation:

  • Dissolve the crude product in the minimum amount of a 50:50 mixture of Mobile Phase A and B to a concentration of 20-50 mg/mL.

  • Filter the solution through a 0.45 µm filter.

Fraction Collection and Analysis:

  • Initiate fraction collection based on the UV signal corresponding to the target peak.

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Expected Results: Preparative HPLC

The following table provides representative data for a preparative HPLC run.

ParameterExpected Value
Sample Load 500 mg
Purity of Collected Fractions >99%
Recovery Yield >85%

Chiral HPLC Method for Enantiomeric Separation

For chiral this compound derivatives, separation of enantiomers is often required. This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC (Normal Phase)

Objective: To separate the enantiomers of a chiral this compound derivative.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or DAD detector

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve approximately 1 mg of the racemic mixture in 1 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Expected Results: Chiral HPLC

The following table shows representative data for a chiral separation.

EnantiomerExpected Retention Time (min)Resolution (Rs)
Enantiomer 19.8>1.5
Enantiomer 211.2>1.5

Potential Impurities

During the synthesis and handling of this compound derivatives, several impurities may arise:

  • Deprotected Compound: Loss of the Boc group can occur in the presence of strong acids. This impurity is significantly more polar and will elute much earlier in a reversed-phase HPLC separation.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may be present. Their separation will depend on their polarity relative to the product.

  • Diastereomers: If the synthesis involves the creation of a second chiral center, diastereomers may be present. These can often be separated by standard reversed-phase HPLC.

  • Enantiomers: The opposite enantiomer may be present as an impurity in a stereoselective synthesis. Chiral HPLC is required for the separation and quantification of enantiomeric impurities.

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on Preparative Column Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Product (Lyophilization) Pool->Isolate Pure_Product Pure_Product Isolate->Pure_Product Final Product Method_Development cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_params Parameter Optimization Start Define Purification Goal (Purity, Yield) Column_Type Select Stationary Phase (e.g., C18 for RP, Chiral for Enantiomers) Start->Column_Type Column_Dim Choose Column Dimensions (Analytical vs. Preparative) Column_Type->Column_Dim Solvents Select Solvents (e.g., ACN/Water, Hexane/IPA) Column_Dim->Solvents Additives Select Additives (e.g., TFA, DEA) Solvents->Additives Gradient Develop Gradient Profile Additives->Gradient Flow_Rate Optimize Flow Rate Gradient->Flow_Rate Temperature Optimize Column Temperature Flow_Rate->Temperature Loading Determine Sample Load Temperature->Loading Validation Method Validation (Purity, Recovery, Robustness) Loading->Validation

Application Note: ¹H NMR Characterization of 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 1-Boc-2-piperidineacetic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the experimental procedure for sample preparation and data acquisition. A comprehensive table summarizing the expected ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), is presented. Additionally, a workflow diagram illustrates the key steps in the characterization process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of pharmaceuticals and other biologically active compounds. The piperidine scaffold is a common motif in many natural products and approved drugs. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other positions of the molecule. Accurate structural elucidation and purity assessment are critical for its use in multi-step syntheses. ¹H NMR spectroscopy is a powerful and routine analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of protons within the molecule. This application note serves as a practical guide for the ¹H NMR analysis of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound. The data is typically recorded in deuterated chloroform (CDCl₃) at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-24.60 - 4.80m1H-
H-6 (eq)3.90 - 4.10m1H-
H-6 (ax)2.80 - 3.00m1H-
CH₂COOH2.50 - 2.70dd1HJ = 16.0, 4.0
CH₂COOH2.30 - 2.50dd1HJ = 16.0, 8.0
H-3, H-4, H-51.50 - 1.80m6H-
Boc (C(CH₃)₃)1.45s9H-
COOH10.0 - 12.0br s1H-

Experimental Protocol

1. Materials and Equipment

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Securely cap the vial and vortex gently until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical set of parameters would include:

    • Pulse program: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 3-4 seconds

    • Spectral width (sw): 16-20 ppm

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in signal assignment.

Experimental Workflow

G cluster_workflow ¹H NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) load Load Sample into NMR Spectrometer prep->load setup Lock, Tune, and Shim load->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Integration, Multiplicity, J-coupling) process->analyze report Report and Data Archiving analyze->report

Caption: Experimental workflow for ¹H NMR characterization.

Discussion

The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The presence of the Boc protecting group is confirmed by the large singlet at approximately 1.45 ppm, integrating to nine protons. The protons on the piperidine ring and the acetic acid side chain show complex multiplets due to diastereotopicity and restricted rotation around the N-Boc bond, which can sometimes lead to broadened signals at room temperature. The downfield multiplets correspond to the protons adjacent to the nitrogen and the chiral center. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.

Conclusion

This application note provides a standard protocol for the ¹H NMR characterization of this compound. The provided spectral data and experimental workflow serve as a reliable reference for researchers engaged in the synthesis and analysis of this and related compounds. Adherence to this protocol will ensure the acquisition of high-quality NMR data, facilitating accurate structural verification and purity assessment.

Application Notes & Protocols: Leveraging 1-Boc-2-piperidineacetic Acid in the Rational Design of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold as a Privileged Structure in Analgesia

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. In the field of pain management, this six-membered nitrogenous heterocycle is the central feature of many highly potent opioid analgesics, including fentanyl and its analogues, which are mainstays in clinical settings for managing severe pain.[2][3] The development of new chemical entities for pain relief continues to be a high-priority area of research, aiming to improve efficacy, selectivity for opioid receptor subtypes, and reduce adverse effects like respiratory depression and tolerance.[4][5]

This guide focuses on the strategic application of (S)-1-Boc-2-piperidineacetic acid, a versatile and commercially available chiral building block, in the synthesis of novel analgesic candidates. Its unique structure offers three key advantages for drug design:

  • Defined Stereochemistry: The inherent chirality at the C2 position allows for stereospecific synthesis, which is critical for selective interaction with chiral biological targets like opioid receptors.[6]

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under various reaction conditions but can be cleanly removed under mild acidic conditions, enabling sequential and controlled modification of the scaffold.[7]

  • Reactive Handle: The carboxylic acid moiety of the acetic acid side chain provides a robust and reliable point for chemical modification, most commonly through amide bond formation.[8]

These application notes provide researchers, chemists, and drug development professionals with a detailed framework, including validated protocols and the scientific rationale behind them, for utilizing 1-Boc-2-piperidineacetic acid as a foundational element in the discovery of next-generation analgesics.

Section 1: The Foundational Reaction: Amide Bond Formation

The most direct and versatile application of this compound is its use in amide coupling reactions. This reaction forms a stable amide linkage between the piperidine building block and a diverse range of primary or secondary amines, which can be selected to probe specific interactions with a target receptor's binding pocket.

Causality in Experimental Design: Choosing the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[8] Modern peptide coupling reagents are highly efficient for this purpose. The choice of reagent can impact yield, reaction time, and the suppression of side reactions, particularly racemization.

  • Carbodiimides (EDC, DCC): Often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[8][9] EDC/NHS forms a semi-stable NHS ester intermediate that is less prone to side reactions and is more reactive towards amines. This is a cost-effective and reliable method.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most powerful and fastest coupling agents.[10] HATU activates the carboxylic acid and is particularly effective for coupling hindered amines or for reactions where speed is critical. Its use requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to abstract the acidic proton.[9]

The following table summarizes key parameters for common coupling strategies.

Table 1: Comparison of Common Amide Coupling Reagents for this compound

Coupling ReagentAdditive/BaseSolventTemp (°C)Reaction Time (h)Typical Yield (%)Key Advantages & Considerations
EDCNHS, DIPEADMF/DCMRoom Temp2 - 1270 - 90Cost-effective, stable intermediate, good for general use.[9]
HATUDIPEA/TEADMFRoom Temp1 - 485 - 98High efficiency, rapid reaction, good for sterically hindered substrates.[9][10]
PyBOPDIPEADMFRoom Temp1 - 880 - 95Reduces racemization, but the by-product is carcinogenic and requires careful handling.[11]
Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of (S)-1-Boc-2-piperidineacetic acid with a generic primary amine (R-NH₂).

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 equiv)

  • Target Amine (R-NH₂) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the solution, followed by the portion-wise addition of HATU (1.1 equiv). Rationale: The base neutralizes the carboxylic acid and the HCl by-product of the reaction, driving it to completion. HATU is added last to initiate the activation in situ.[9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water and dilute with Ethyl Acetate (EtOAc).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes excess DIPEA and any unreacted amine, while the bicarbonate wash removes unreacted carboxylic acid and HOBt by-products.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected amide.

Workflow Visualization

G Start_Acid 1-Boc-2-piperidineacetic Acid Activation In Situ Activation (Formation of Activated Ester) Start_Acid->Activation Start_Amine Primary/Secondary Amine (R-NH₂) Coupling Nucleophilic Attack by Amine Start_Amine->Coupling Reagents HATU / DIPEA in Anhydrous DMF Reagents->Activation Activation->Coupling Purification Work-up & Purification Coupling->Purification Product N-Boc Protected Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Section 2: Multi-Step Synthesis of a Novel Analgesic Scaffold

Building upon the initial amide coupling, a complete analgesic molecule can be constructed. This typically involves deprotection of the piperidine nitrogen followed by the introduction of a group known to confer affinity for opioid receptors, such as a phenethyl or other aralkyl group.[2]

Step 1: Boc Deprotection

The Boc group is reliably removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

Experimental Protocol 2: Boc Deprotection

  • Dissolve the N-Boc protected amide (from Protocol 1) in DCM (approx. 0.1 M solution).

  • Add an equal volume of TFA (e.g., 5 mL of TFA for every 5 mL of DCM). Rationale: TFA is a strong acid that cleaves the tert-butyl carbamate, releasing the free amine as a trifluoroacetate salt.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step or neutralized by washing with a saturated NaHCO₃ solution during an aqueous work-up.

Step 2: N-Alkylation

The final step in assembling the core scaffold is the alkylation of the newly deprotected piperidine nitrogen. This is a critical step for modulating pharmacological activity.[3]

Experimental Protocol 3: Reductive Amination for N-Alkylation

  • Dissolve the crude amine salt (from Protocol 2) (1.0 equiv) and a desired aldehyde or ketone (e.g., phenylacetaldehyde) (1.2 equiv) in a suitable solvent like methanol or dichloroethane (DCE).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Rationale: NaBH(OAc)₃ is a mild and selective reagent that efficiently reduces the iminium ion formed in situ from the amine and aldehyde, without reducing the aldehyde itself.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction carefully with saturated NaHCO₃ solution.

  • Extract the product with DCM or EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography to yield the final analgesic compound.

Synthetic Pathway Visualization

G Start 1-Boc-2-piperidineacetic Acid Step1 Protocol 1: Amide Coupling (HATU, R-NH₂) Start->Step1 Intermediate1 N-Boc Protected Amide Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Piperidine Amide (TFA Salt) Step2->Intermediate2 Step3 Protocol 3: N-Alkylation (R'-CHO, NaBH(OAc)₃) Intermediate2->Step3 FinalProduct Final Analgesic Candidate Step3->FinalProduct

Caption: Multi-step synthesis of an analgesic candidate.

Section 3: Structure-Activity Relationships & Biological Evaluation

The synthetic flexibility afforded by this compound allows for systematic exploration of the structure-activity relationship (SAR). Modifications to the R and R' groups (from the amine and aldehyde, respectively) can profoundly impact receptor affinity, selectivity (μ, δ, κ opioid receptors), and functional activity (agonist, antagonist, biased agonist).[4][12][13]

Conceptual SAR Visualization

G cluster_0 Core Scaffold Core N_Sub N-Aralkyl Group (R') - Modulates Potency - Influences Receptor Selectivity N_Sub->Core N1 Position Amide_Sub Amide Side Chain (R) - Probes Binding Pocket - Affects Lipophilicity & PK Amide_Sub->Core C2 Position

Caption: Key modification points for SAR studies.

Protocol 4: In Vivo Analgesic Efficacy (Mouse Hot Plate Test)

The hot plate test is a standard method for assessing the efficacy of centrally-acting analgesics.[2] The test measures the latency of a mouse to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Materials:

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • Test compound solution and vehicle control (e.g., saline)

  • Reference standard (e.g., Morphine sulfate, 10 mg/kg)

  • Male ICR mice (20-25 g)

  • Stopwatch

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) until the mouse exhibits a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

  • Dosing: Administer the test compound, vehicle, or reference standard to the mice via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Dosing Latency: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as in step 2.

  • Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Compare the %MPE of the test compound group to the vehicle and reference standard groups to determine analgesic activity.

Conclusion

(S)-1-Boc-2-piperidineacetic acid is a powerful and strategic chiral synthon for the development of novel analgesics. Its pre-installed stereocenter and orthogonally protected functional groups provide a streamlined and logical entry into complex piperidine-based scaffolds. The protocols and workflows detailed in these notes offer a validated foundation for chemists and pharmacologists to synthesize, diversify, and evaluate new chemical entities with the potential to become safer and more effective treatments for pain.

References

Application Notes and Protocols for the Coupling of 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-piperidineacetic acid is a chiral building block widely utilized in pharmaceutical research and medicinal chemistry.[1] Its structure, which incorporates a protected piperidine ring and a carboxylic acid moiety, makes it a valuable intermediate for synthesizing a variety of biologically active molecules, including peptide-based therapeutics, analgesics, and agents targeting the central nervous system.[1][2] The most common and critical reaction involving this compound is the formation of an amide bond by coupling its carboxylic acid group with a primary or secondary amine. This process requires the activation of the carboxylic acid, which is typically achieved using a variety of specialized coupling reagents.

This document provides detailed experimental protocols for common and effective methods for coupling 1-Boc-2-piperidineacetic acid, a comparative overview of reaction conditions, and graphical representations of the underlying chemical processes and workflows to guide researchers in successfully utilizing this versatile synthetic intermediate.

Data Presentation: A Comparative Overview of Common Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The selection often depends on factors such as the steric hindrance of the amine, the desired reaction rate, cost, and the sensitivity of the substrates to racemization. The following table summarizes typical conditions for several widely used coupling reagents.

Coupling ReagentAdditiveTypical BaseCommon Solvent(s)Typical Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEA, TEADMF, DCM1 - 1285 - 95+Highly efficient and rapid, even for sterically hindered amines. Minimizes racemization.[3][4]
HBTU HOBt (optional)DIPEA, TEADMF, DCM2 - 1280 - 95Very effective with low racemization, especially with HOBt.[4] Excess reagent can cap unreacted amines.[5]
EDC·HCl HOBt, OxymaDIPEA, TEADCM, DMF4 - 2475 - 90Cost-effective and widely used. Byproducts are water-soluble, simplifying purification.[6][7][8]
DIC/HOBt HOBtNone requiredDCM, DMF4 - 2470 - 90Dicyclohexylurea (DCU) byproduct is a precipitate that can be filtered off.[9]
PyBOP NoneDIPEADMF, DCM1 - 485 - 95Rapid and efficient, similar to BOP but byproducts are less hazardous.[4]

Experimental Protocols

The following are detailed, representative protocols for the coupling of this compound with a generic primary or secondary amine (H₂N-R). These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol outlines a rapid and highly efficient method using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is particularly effective for challenging or sterically hindered amines.[3][8]

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) followed by DIPEA (2.0 - 3.0 eq).[8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This typically results in the formation of a highly reactive OAt-active ester.[3]

  • Add the amine (1.0 - 1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed to the general workup and purification protocol.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). It is a classic, reliable, and widely used procedure. The urea byproduct from EDC is water-soluble, which facilitates its removal during workup.[6][8]

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[8]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, proceed to the general workup and purification protocol.

Protocol 3: General Workup and Purification

This procedure is applicable to most standard amide coupling reactions performed in organic solvents like DCM, DMF, or Ethyl Acetate (EtOAc).

Procedure:

  • If the reaction was performed in DMF, dilute the mixture with Ethyl Acetate or DCM.

  • Transfer the organic mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 0.1 M to 1 M HCl (aqueous) to remove excess base (e.g., DIPEA).[10]

    • Saturated aqueous NaHCO₃ solution to neutralize the acid and remove unreacted HOBt.[6][10]

    • Water and/or saturated aqueous NaCl (brine).[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.

Visualizations: Mechanisms and Workflows

// Nodes Acid [label="this compound\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Coupling Reagent\n(e.g., HATU, EDC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Activated Intermediate\n(R-CO-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Amide Product\n(R-CO-NHR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> ActiveEster [label="Activation"]; Reagent -> ActiveEster; Base -> ActiveEster; ActiveEster -> Product [label="Nucleophilic Attack"]; Amine -> Product; Product -> Byproduct [style=invis]; // for layout ActiveEster -> Byproduct [label="Release"]; } ndot Caption: General mechanism of amide bond formation.

ExperimentalWorkflow

ReagentSelection

References

Application Notes and Protocols for the Use of 1-Boc-2-piperidineacetic Acid in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidineacetic acid is a valuable chiral building block for the synthesis of peptide-based therapeutics and peptidomimetics.[1][2] Its piperidine ring introduces conformational constraints into peptide backbones, a strategy often employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into peptide chains and highlight its application in the development of targeted therapeutics, such as protease inhibitors and G protein-coupled receptor (GPCR) ligands.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of both (S)- and (R)-1-Boc-2-piperidineacetic acid is presented in Table 1. Understanding these properties is crucial for its proper handling and use in peptide synthesis.

Property(S)-1-Boc-2-piperidineacetic acid(R)-1-Boc-2-piperidineacetic acid
Synonyms (S)-1-Boc-piperidin-2-ylacetic acid, (S)-N-Boc-2-carboxymethyl-piperidine(R-1-Boc-2-piperidineacetic acid
CAS Number 159898-10-9[5]351410-32-7
Molecular Formula C₁₂H₂₁NO₄[5]C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol [5]243.3 g/mol
Appearance White solidWhite solid
Purity (HPLC) ≥99.0%[5]≥99% (NMR)
Optical Activity [α]/D -12.0±2°, c = 1.5 in methanol[5]Not specified
Melting Point Not specified93-97 °C
Solubility Soluble in common organic solvents for SPPS (e.g., DMF, DCM)Favorable solubility for various reaction conditions
Reaction Suitability Boc solid-phase peptide synthesisBoc solid-phase peptide synthesis

Experimental Protocols

The following protocols detail the steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Swelling
  • Place the desired amount of a suitable resin (e.g., Merrifield resin for peptide acids or MBHA resin for peptide amides) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.[6]

  • Drain the solvent.

Protocol 2: N-terminal Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin with DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 5 minutes.[3]

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DCM, followed by an alcohol like isopropanol (IPA), and then DCM again.[3]

Protocol 3: Neutralization

The N-terminal amine is a trifluoroacetate salt after deprotection and must be neutralized to the free amine before coupling.

  • Wash the resin with DCM.

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes. Repeat this step once.[7]

  • Wash the resin thoroughly with DCM to remove excess base.[7]

Protocol 4: Coupling of this compound

This protocol describes the activation and coupling of this compound to the free N-terminal amine of the resin-bound peptide.

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent such as HBTU (1.95 equivalents) and HOBt (2 equivalents) in N,N-dimethylformamide (DMF).[1]

  • Add DIEA (3-6 equivalents) to the solution to activate the carboxylic acid.[1][6]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser (ninhydrin) test; a negative result indicates complete coupling.[6]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[6]

Protocol 5: Peptide Chain Elongation

Repeat Protocols 2, 3, and a standard amino acid coupling protocol for each subsequent amino acid to be added to the peptide chain.

Protocol 6: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 7: Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm purity and identity.[9]

Quantitative Data Presentation

The incorporation of this compound into a peptide sequence generally proceeds with good efficiency, although yields can be sequence-dependent. Table 2 summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gStandard loading for Boc-SPPS resins.[10]
Coupling Efficiency>95%Monitored by a negative Kaiser test.
Overall Crude Product Yield65 - 85%Dependent on the length and sequence of the peptide.[8]
Crude Product Purity (by RP-HPLC)70 - 90%Purification is typically required.
Final Purified Product Yield15 - 40%Highly dependent on the purification efficiency.

Applications in Therapeutic Development

The unique structural features of this compound make it a valuable building block for a range of therapeutic applications.

Protease Inhibitors

The constrained piperidine ring can mimic the transition state of peptide bond hydrolysis, making it an excellent scaffold for the design of protease inhibitors. For instance, piperidine-containing peptidomimetics have been developed as potent inhibitors of HIV protease.[11]

Workflow for Synthesis of a Piperidine-Containing Protease Inhibitor

G Resin Solid Support (e.g., Merrifield Resin) AA1 Couple First Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (50% TFA/DCM) AA1->Deprotect1 Neutralize1 Neutralization (10% DIEA/DCM) Deprotect1->Neutralize1 Couple_Pip Couple 1-Boc-2- piperidineacetic Acid (HBTU/DIEA) Neutralize1->Couple_Pip Deprotect2 Boc Deprotection (50% TFA/DCM) Couple_Pip->Deprotect2 Neutralize2 Neutralization (10% DIEA/DCM) Deprotect2->Neutralize2 Elongate Peptide Chain Elongation Neutralize2->Elongate Cleave Cleavage from Resin (TFA/TIS/H2O) Elongate->Cleave Purify RP-HPLC Purification Cleave->Purify Inhibitor Purified Protease Inhibitor Purify->Inhibitor

Synthesis of a piperidine-containing protease inhibitor.
GPCR Ligands

The rigid structure of the piperidine ring can pre-organize the pharmacophore of a peptide into a conformation that is optimal for binding to a G protein-coupled receptor (GPCR), leading to enhanced affinity and selectivity. Piperidine-containing molecules have been successfully developed as antagonists for various GPCRs, including the P2Y14 receptor, which is implicated in inflammatory responses.[12]

Signaling Pathway Modulation

Peptide-based therapeutics containing a piperidine scaffold can modulate various intracellular signaling pathways. For example, some piperidine-containing compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[13] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

PI3K/Akt Signaling Pathway and Inhibition by a Piperidine-Containing Therapeutic

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Piperidine_Therapeutic Piperidine-Containing Therapeutic Piperidine_Therapeutic->PI3K Inhibition

PI3K/Akt pathway and therapeutic intervention point.

Conclusion

This compound is a versatile and valuable building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its incorporation can significantly enhance the therapeutic potential of peptide-based drugs by improving their stability, affinity, and selectivity for biological targets. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their discovery and development efforts.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 1-Boc-2-piperidineacetic acid as a versatile starting material for the synthesis of various heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into fused heterocyclic systems can lead to novel therapeutic agents.[1] This document outlines key synthetic transformations, including the formation of piperidine-fused lactams, and provides detailed experimental procedures and expected outcomes.

Introduction

This compound is a valuable chiral building block for the synthesis of complex nitrogen-containing molecules. The presence of the Boc-protecting group allows for selective transformations at the carboxylic acid moiety, while the piperidine ring provides a key structural element for targeting a wide range of biological receptors. These protocols focus on the conversion of this compound into bicyclic lactams, specifically octahydropyrido[1,2-a]pyrazin-1-ones, which are of significant interest in drug discovery.[2]

Synthetic Strategy Overview: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-ones

The primary strategy for the synthesis of octahydropyrido[1,2-a]pyrazin-1-ones from this compound involves a two-step sequence:

  • Amide Coupling: The carboxylic acid of this compound is coupled with a suitable amine, typically a protected ethylenediamine derivative such as N-Boc-ethylenediamine.

  • Deprotection and Intramolecular Cyclization: The Boc protecting groups are removed under acidic conditions, followed by an intramolecular cyclization to form the desired bicyclic lactam.

This sequence is illustrated in the workflow diagram below.

G cluster_0 Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one A This compound B Amide Coupling (e.g., with N-Boc-ethylenediamine) A->B EDC, HOBt C N,N'-di-Boc protected intermediate B->C D Deprotection (Acidic) & Intramolecular Cyclization C->D TFA or HCl E Octahydropyrido[1,2-a]pyrazin-1-one D->E G start Desired Heterocyclic Core? lactam Piperidine-fused Lactam (e.g., Octahydropyrido[1,2-a]pyrazin-1-one) start->lactam Bicyclic Amide thbc Tetrahydro-β-carboline start->thbc Indole Alkaloid Core diisoquinoline Dihydroisoquinoline start->diisoquinoline Isoquinoline Alkaloid Core route1 Amide Coupling with Diamine -> Deprotection/Cyclization lactam->route1 route2 Amide Coupling with Tryptamine -> Amide Reduction -> Pictet-Spengler Reaction thbc->route2 route3 Amide Coupling with Phenethylamine -> Bischler-Napieralski Reaction diisoquinoline->route3 G cluster_1 Mechanism of Lactam Formation A Di-Boc Intermediate B Protonation of Boc Groups A->B H+ C Loss of Isobutylene and CO2 B->C D Diamine Intermediate C->D E Intramolecular Nucleophilic Attack D->E Spontaneous F Tetrahedral Intermediate E->F G Proton Transfer F->G H Elimination of Water G->H I Octahydropyrido[1,2-a]pyrazin-1-one H->I

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1-Boc-2-piperidineacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving 1-Boc-2-piperidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in amide coupling reactions with this compound?

Low yields in amide coupling reactions involving this compound are often attributed to its sterically hindered nature. The bulky tert-butyloxycarbonyl (Boc) protecting group and the cyclic structure can impede the approach of the amine to the activated carboxylic acid. Other common causes include incomplete activation of the carboxylic acid, side reactions such as racemization, and suboptimal reaction conditions.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered acids like this compound?

For sterically hindered carboxylic acids, more potent coupling reagents are generally recommended. While standard carbodiimide reagents like EDC in the presence of HOBt can be effective, uronium/aminium salt-based reagents such as HATU, HBTU, and PyBOP often provide higher yields and faster reaction times.[3][4] HATU, in particular, is known for its high reactivity and ability to minimize racemization.[1][3]

Q3: How can I minimize racemization during the coupling of (S)- or (R)-1-Boc-2-piperidineacetic acid?

Racemization can be a significant issue when working with chiral carboxylic acids. To minimize the loss of stereochemical integrity, consider the following strategies:

  • Choice of Reagents: Use coupling reagents known for low racemization rates, such as HATU or COMU. The addition of additives like HOAt or OxymaPure when using carbodiimides can also suppress racemization.[5]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Stronger, less hindered bases can increase the risk of racemization.[5]

  • Temperature Control: Perform the reaction at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[5]

  • Minimize Pre-activation Time: A long pre-activation of the carboxylic acid before adding the amine can increase the likelihood of racemization. A short pre-activation time of 1-5 minutes is often sufficient.[5]

Q4: What are the optimal conditions for Boc deprotection, and what are the common side reactions?

The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] Common side reactions include the formation of stable salts with the acid used for deprotection, which can sometimes complicate work-up and purification. If the molecule contains other acid-sensitive functional groups, their degradation can also be a concern.[7]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields in your amide coupling reaction with this compound, consult the following troubleshooting workflow.

Low_Yield_Amide_Coupling Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents reagent_issue Use fresh, anhydrous reagents and solvents. check_reagents->reagent_issue No coupling_reagent Using standard coupling reagent (e.g., EDC/HOBt)? check_reagents->coupling_reagent Yes switch_reagent Switch to a more potent reagent (e.g., HATU, PyBOP). coupling_reagent->switch_reagent Yes incomplete_reaction Is the reaction incomplete (TLC/LC-MS)? coupling_reagent->incomplete_reaction No reaction_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature moderately - Use a more suitable solvent (e.g., DMF) incomplete_reaction->reaction_conditions Yes purification_issue Review purification procedure: - Check for product loss during work-up - Optimize chromatography conditions incomplete_reaction->purification_issue No

Caption: Troubleshooting workflow for low yield in amide coupling.

Issue 2: Low Yield in Esterification Reactions

For low yields in the esterification of this compound, consider the following troubleshooting steps.

Low_Yield_Esterification Troubleshooting Low Yield in Esterification start Low Yield Observed check_water Is water present in the reaction? start->check_water remove_water Use anhydrous reagents and solvents. Consider using a Dean-Stark trap. check_water->remove_water Yes incomplete_reaction Is the reaction at equilibrium? check_water->incomplete_reaction No drive_equilibrium - Use excess alcohol (as solvent if possible) - Remove water as it forms incomplete_reaction->drive_equilibrium Yes steric_hindrance Is steric hindrance an issue? incomplete_reaction->steric_hindrance No alternative_method Consider alternative methods: - Convert to acid chloride first (e.g., with SOCl₂) - Use a coupling agent (e.g., DCC/DMAP) steric_hindrance->alternative_method Yes purification_loss Review work-up and purification: - Check for product loss during extraction - Optimize distillation/chromatography steric_hindrance->purification_loss No

Caption: Troubleshooting workflow for low yield in esterification.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

The following table provides a representative comparison of common coupling reagents for the amide bond formation between a sterically hindered N-Boc protected amino acid and a primary amine. Yields are illustrative and can vary based on specific substrates and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble.[8]
HATU-DIPEADMF1 - 4> 90Highly efficient, fast reaction times, and low racemization.[3][8]
PyBOP-DIPEADMF1 - 685 - 95High coupling efficiency with low risk of racemization.[3]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of (S)-1-Boc-2-piperidineacetic acid with benzylamine using HATU.

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Esterification using Thionyl Chloride and Methanol

This protocol outlines the esterification of this compound with methanol using thionyl chloride.

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask containing methanol, cool the solvent to 0 °C using an ice bath.

  • Slowly add thionyl chloride (2.0 eq) to the cold methanol with stirring.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group.[6][7]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

References

Technical Support Center: Side Reactions in Peptide Synthesis with 1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during solid-phase peptide synthesis (SPPS) when using 1-Boc-2-piperidineacetic acid. Given its structural similarity to proline, this compound is particularly susceptible to diketopiperazine (DKP) formation, which is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in peptide synthesis?

A1: The most prevalent side reaction is the formation of a diketopiperazine (DKP). This occurs via an intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide from the resin support.[1] This side reaction can result in a significant loss of yield and the formation of truncated peptide sequences lacking the initial two amino acids.[1][2]

Q2: Why is this compound prone to diketopiperazine formation?

A2: Similar to proline, the cyclic structure of this compound constrains the peptide backbone, which can favor the necessary conformation for intramolecular cyclization to form the stable six-membered DKP ring.[1] Peptides with a piperidineacetic acid residue at the second position from the N-terminus are especially susceptible to this side reaction.[1]

Q3: How does the Boc protection strategy influence diketopiperazine formation compared to the Fmoc strategy?

A3: In Boc-based solid-phase peptide synthesis (SPPS), DKP formation can be less pronounced than in Fmoc-based SPPS.[1] This is because the Boc deprotection step is performed under acidic conditions (e.g., using trifluoroacetic acid - TFA), which protonates the newly exposed N-terminal amine.[1] This protonation renders the amine less nucleophilic and, therefore, less likely to attack the ester bond to form a DKP.[1] However, the side reaction can still occur, particularly during the subsequent neutralization step.[1]

Q4: What are the key factors that promote diketopiperazine formation when using this compound?

A4: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Sequences with 2-piperidineacetic acid at the penultimate position (the second amino acid from the N-terminus) are highly susceptible.

  • Neutralization Conditions: The use of a tertiary amine base like diisopropylethylamine (DIEA) to neutralize the protonated N-terminus after Boc deprotection creates the free amine necessary for the intramolecular cyclization. Prolonged exposure to these basic conditions can increase DKP formation.[1]

  • Coupling Conditions: The choice of coupling reagent can influence the rate of DKP formation.

  • Temperature: Elevated temperatures can accelerate the rate of cyclization.[3]

  • Resin Type: The linker of the solid support can influence the susceptibility to DKP formation.

Q5: What other side reactions can occur with this compound?

A5: Besides diketopiperazine formation, other potential side reactions, though generally less common for this specific amino acid analog, include:

  • Incomplete coupling: The steric hindrance of the piperidine ring may lead to incomplete coupling, resulting in deletion sequences.

  • Racemization: Although less common with Boc-amino acids compared to other protecting groups, racemization at the alpha-carbon can be a concern under certain activation conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Truncated Product
  • Symptom: HPLC and/or mass spectrometry (MS) analysis of the crude peptide product shows a low yield of the target peptide and a significant peak corresponding to a peptide missing the N-terminal dipeptide.

  • Possible Cause: Formation of a diketopiperazine involving the 2-piperidineacetic acid residue, leading to cleavage of the dipeptide from the resin.

DKP_Troubleshooting start Low peptide yield and/or N-terminal truncated product observed confirm_dkp Confirm DKP formation (HPLC, MS) start->confirm_dkp check_sequence Is 2-piperidineacetic acid the 2nd residue? confirm_dkp->check_sequence implement_insitu Implement 'in situ neutralization' protocol check_sequence->implement_insitu Yes monitor_coupling Monitor coupling efficiency (e.g., Kaiser test) check_sequence->monitor_coupling No implement_insitu->monitor_coupling end_good Problem Resolved implement_insitu->end_good Sufficient use_dipeptide Couple a pre-formed Boc-Xaa-(Pip-Ac)-OH dipeptide monitor_coupling->use_dipeptide Inefficient change_resin Switch to a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) monitor_coupling->change_resin Inefficient end_bad Problem Persists (Consult further) monitor_coupling->end_bad Still problematic use_dipeptide->end_good change_resin->end_good

Caption: Troubleshooting workflow for diketopiperazine formation.

1. Implement In Situ Neutralization: This is a highly effective method to minimize the time the deprotected N-terminal amine is in a free, nucleophilic state.

  • Protocol: In Situ Neutralization and Coupling

    • Boc Deprotection:

      • Swell the peptide-resin in dichloromethane (DCM).

      • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.

      • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove excess TFA.

    • Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

      • To the washed, protonated peptide-resin, add the pre-activated amino acid solution immediately followed by diisopropylethylamine (DIEA) (6 equivalents).

      • Allow the coupling reaction to proceed for 1-2 hours.

      • Wash the resin with DMF.

2. Use a Sterically Hindered Resin: Resins such as 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization, thus suppressing DKP formation.

  • Protocol: Coupling to 2-Chlorotrityl Chloride Resin

    • Swell the 2-CTC resin in DCM.

    • Dissolve the first Boc-amino acid (1.5 equivalents) in DCM.

    • Add DIEA (3 equivalents) to the amino acid solution and add it to the resin.

    • Agitate for 1-2 hours.

    • "Cap" any remaining active sites on the resin by washing with a solution of DCM/Methanol/DIEA (17:2:1) for 30 minutes.

    • Proceed with the standard SPPS cycles using in situ neutralization for subsequent couplings.

3. Couple a Pre-formed Dipeptide: Synthesizing the dipeptide unit containing 2-piperidineacetic acid in solution and then coupling it to the resin bypasses the vulnerable dipeptide-resin intermediate.

  • Protocol: Dipeptide Coupling

    • Synthesize Boc-Xaa-(2-piperidineacetic acid)-OH in solution using standard solution-phase peptide synthesis methods.

    • Purify the dipeptide.

    • Couple the purified dipeptide to the resin-bound amino acid using standard coupling protocols (e.g., with HBTU/DIEA).

Issue 2: Presence of a Deletion Peptide
  • Symptom: MS analysis shows a significant amount of a peptide missing the 2-piperidineacetic acid residue.

  • Possible Cause: Incomplete coupling of this compound due to steric hindrance.

  • Increase Coupling Time and Equivalents: Double the coupling time for this compound and use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Use a More Potent Coupling Reagent: Employ a stronger coupling reagent such as HATU or COMU.

  • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with fresh reagents.

Data Presentation

The extent of diketopiperazine (DKP) formation is highly dependent on the specific sequence and reaction conditions. The following tables provide illustrative quantitative data on DKP formation with Boc-Proline, which is expected to be a close model for this compound.

Table 1: Influence of the Second Amino Acid (Xaa) on DKP Formation in Boc-Pro-Xaa Sequences

Second Amino Acid (Xaa)% DKP Formation (Approx.)
Glycine30 - 50%
Alanine20 - 40%
Valine10 - 25%
Phenylalanine15 - 30%

Data are estimations based on typical observations in Boc-SPPS on standard resins without specific mitigation strategies.

Table 2: Effect of Mitigation Strategy on DKP Formation for a Boc-Pro-Gly Sequence

Mitigation Strategy% DKP Formation (Approx.)
Standard Protocol (Pre-neutralization)30 - 50%
In Situ Neutralization5 - 15%
Use of 2-Chlorotrityl Chloride Resin< 5%
Coupling of Pre-formed Dipeptide< 1%

These values are illustrative and can vary based on specific experimental conditions.

Visualization of Key Processes

DKP_Formation_Mechanism cluster_resin Solid Support Resin Resin Linker Linker Resin->Linker AA1 Amino Acid 1 (C-terminal) Linker->AA1 Dipeptide_Resin H-Pip(Ac)-AA1-Resin (Deprotected Dipeptide-Resin) AA1->Dipeptide_Resin Couple Boc-Pip(Ac)-OH & Deprotect Nucleophilic_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Nucleophilic_Attack DKP Diketopiperazine (Cyclic Dipeptide) Nucleophilic_Attack->DKP Cleavage from resin Truncated_Peptide Truncated Peptide-Resin (Ready for incorrect coupling of AA3) Nucleophilic_Attack->Truncated_Peptide Chain truncation

Caption: Mechanism of diketopiperazine (DKP) formation.

References

troubleshooting low reactivity of 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-2-piperidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile chiral building block primarily used in pharmaceutical research and development. It serves as a key intermediate in the synthesis of complex molecules, particularly for drugs targeting the central nervous system, and in the preparation of peptide-based therapeutics.

Q2: I am observing low yields in my amide coupling reaction. What is the likely cause?

A2: Low yields are frequently attributed to the steric hindrance presented by the piperidine ring at the 2-position. This bulkiness can impede the approach of the amine to the activated carboxylic acid. Other potential causes include inadequate activation of the carboxylic acid, presence of moisture, or suboptimal reaction conditions.

Q3: Which coupling reagents are most effective for this sterically hindered acid?

A3: For sterically hindered substrates like this compound, more potent coupling reagents are recommended. Urionium/aminium-based reagents such as HATU and HBTU, or phosphonium-based reagents like PyBOP, often provide better yields and faster reaction times compared to standard carbodiimides like EDC or DCC.

Q4: Can the Boc protecting group be cleaved during the coupling reaction?

A4: While the Boc group is generally stable under most standard amide coupling conditions, prolonged exposure to even mildly acidic conditions or excessive heat can lead to premature deprotection. It is crucial to use non-acidic coupling conditions and appropriate bases (e.g., DIPEA) to maintain the integrity of the Boc group.

Q5: What are common side reactions to watch for during amide coupling?

A5: Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents (this can be suppressed by adding HOBt or HOAt), and racemization of the chiral center. Dimerization of the activated acid can also occur if the amine is not present or is unreactive.

Q6: Are there specific recommendations for esterification reactions?

A6: Yes, for esterification, the Steglich esterification using DCC with a catalytic amount of DMAP is a common and effective method. However, due to the steric hindrance of this compound, reaction times may be longer, and ensuring anhydrous conditions is critical to prevent hydrolysis of the activated intermediate and formation of N-acylurea.

Troubleshooting Guide: Low Reactivity in Amide Coupling

This guide addresses the common issue of low yield or incomplete conversion when performing amide coupling reactions with this compound.

Problem: Low Yield of Amide Product (<70%)

The primary suspect for low reactivity is steric hindrance. The substituent at the 2-position of the piperidine ring can physically block the incoming amine from attacking the activated carbonyl group. The following troubleshooting workflow can help diagnose and resolve the issue.

TroubleshootingWorkflow start Low Amide Coupling Yield check_reagents Verify Reagent Quality & Stoichiometry (Fresh coupling agent, anhydrous solvents, amine purity) start->check_reagents reagent_issue Use fresh, anhydrous reagents. Ensure correct stoichiometry (slight excess of amine). check_reagents->reagent_issue Issue Found check_coupling Evaluate Coupling Reagent & Conditions check_reagents->check_coupling OK success Problem Resolved reagent_issue->success use_standard Using standard reagents? (e.g., EDC/HOBt) check_coupling->use_standard check_workup Review Purification/Workup check_coupling->check_workup Conditions Optimized upgrade_reagent Switch to a more potent reagent: HATU, HBTU, or PyBOP. use_standard->upgrade_reagent Yes optimize_conditions Optimize Reaction Conditions use_standard->optimize_conditions No upgrade_reagent->success increase_time_temp Increase reaction time (monitor by TLC/LC-MS). Consider gentle heating (40-50 °C). optimize_conditions->increase_time_temp increase_time_temp->success workup_issue Check for product loss during aqueous extraction. Optimize chromatography conditions. check_workup->workup_issue Issue Found check_workup->success OK workup_issue->success

Troubleshooting workflow for low amide coupling yield.

Data Presentation: Comparison of Reaction Conditions

The choice of coupling or esterification method can significantly impact reaction outcomes. The tables below summarize typical conditions and expected yields for analogous reactions, providing a baseline for optimization.

Table 1: Amide Coupling Reagent Comparison (Data is illustrative for Boc-protected acids with primary amines and may vary based on specific substrates.)

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM4 - 2475 - 90Cost-effective. Risk of N-acylurea side product.[1]
DCCDMAP-DCM12 - 2485 - 95Insoluble DCU byproduct can complicate purification.[2]
HBTU-DIPEADMF1 - 4>95High efficiency and fast reaction times.
HATU -DIPEADMF0.5 - 6 85 - 98 Highly recommended for sterically hindered substrates; minimizes racemization. [1]

Table 2: Esterification Method Comparison (Data is illustrative and may vary based on the specific alcohol and reaction scale.)

MethodReagentsSolventTypical Time (h)Typical Yield (%)Notes
Steglich Esterification DCC, DMAP (cat.) DCM 3 - 12 75 - 95 Standard, effective method. Prone to N-acylurea formation with steric hindrance. [3][4]
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene2 - 680 - 90Good for sterically hindered alcohols.
Fischer EsterificationH₂SO₄ (cat.), Excess AlcoholAlcohol12 - 4860 - 80Acid-catalyzed; risk of Boc deprotection.

Experimental Protocols

The following are detailed starting-point methodologies for common reactions with this compound. Optimization may be required based on the specific substrate.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling with primary or less hindered secondary amines to maximize yield and minimize reaction time.

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

AmideCouplingWorkflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Acid & HATU in anhydrous DMF B Add DIPEA A->B C Stir 15-30 min (Pre-activation) B->C D Add Amine C->D E Stir at RT (2-6 hours) D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup (EtOAc, washes) F->G Complete H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

General workflow for HATU-mediated amide coupling.
Protocol 2: Steglich Esterification

This protocol is a standard procedure for forming esters, particularly with primary and secondary alcohols.

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor progress by TLC.[3][4]

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.

  • Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathway Application

This compound and its derivatives are often used in the synthesis of antagonists for G protein-coupled receptors (GPCRs), such as the neurokinin-1 receptor (NK-1R), which binds the neuropeptide Substance P.[5][6][7] Antagonizing this pathway is a therapeutic strategy for antiemesis and has been explored for treating depression.[8][9]

The diagram below illustrates the signaling pathway of Substance P and the mechanism of action for an NK-1R antagonist.

SignalingPathway cluster_membrane Cell Membrane NK1R NK-1 Receptor (GPCR) G_protein Gq/11 Protein NK1R->G_protein Activates SubstanceP Substance P (Ligand) SubstanceP->NK1R Binds & Activates Antagonist NK-1R Antagonist (e.g., Aprepitant) Antagonist->NK1R Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Effects (Neuronal Excitation, Inflammation) Ca_release->downstream PKC->downstream

Substance P / NK-1 Receptor signaling and antagonist action.

References

Technical Support Center: Optimizing Coupling Conditions for N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of N-Boc-piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when coupling N-Boc-piperidine derivatives?

A1: The most frequently encountered issues include low or no product yield, the formation of side products, and difficulties in product purification. These challenges often arise from the steric hindrance presented by the bulky N-Boc protecting group and the piperidine ring itself, which can impede the approach of the coupling reagents and the amine.[1]

Q2: How does steric hindrance from the N-Boc group and piperidine ring affect the reaction?

A2: Steric hindrance is a primary challenge in these coupling reactions. The bulky tert-butyloxycarbonyl (Boc) group can physically block the carboxylic acid's activated carbonyl carbon from being attacked by the nucleophilic amine.[1] This obstruction can lead to slower reaction rates, incomplete reactions, and consequently, low product yields.[1] For sterically hindered substrates, more potent coupling reagents and optimized reaction conditions are often necessary.[2]

Q3: Which coupling reagents are most effective for N-Boc-piperidine derivatives?

A3: For routine couplings, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole), are a cost-effective option. However, for more challenging or sterically hindered N-Boc-piperidine derivatives, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective, leading to faster reactions and higher yields.[2]

Q4: What is the recommended base for these coupling reactions?

A4: A non-nucleophilic, sterically hindered organic base is highly recommended to minimize side reactions. Diisopropylethylamine (DIPEA) is a common choice as it is less likely to cause unwanted side reactions compared to less hindered bases like triethylamine (TEA).[1][2]

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of starting materials and the formation of the desired product, which is crucial for determining the optimal reaction time and identifying any significant side products.

Q6: What are common side reactions and how can they be minimized?

A6: Common side reactions include:

  • Epimerization: Loss of stereochemical integrity at a chiral center. This can be minimized by using coupling reagents known for low racemization rates (e.g., HATU, COMU), adding additives like HOBt or HOAt, and maintaining low reaction temperatures (e.g., 0 °C).[2]

  • N-acylurea formation: A common byproduct when using carbodiimide reagents like EDC. The addition of HOBt can help to suppress the formation of this stable byproduct.[2]

  • Guanidinylation of the amine: This can occur with uronium/aminium reagents (e.g., HATU, HBTU) if they are used in excess. Using phosphonium-based reagents like PyBOP can avoid this issue.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of N-Boc-piperidine derivatives.

Problem Possible Cause Recommended Solution
Low or No Yield Inefficient Coupling Reagent: For sterically hindered N-Boc-piperidine derivatives, standard reagents like EDC/HOBt may be insufficient.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[2]
Poor Solubility of Reagents: Reactants are not fully dissolved in the chosen solvent.Ensure all reactants are fully dissolved. Consider switching to a different solvent system (e.g., from DCM to DMF or acetonitrile).
Deactivated Coupling Reagent: Coupling reagents can be sensitive to moisture.Ensure reagents are stored in a desiccator and handled under an inert atmosphere.
Incorrect Stoichiometry: Incorrect molar ratios of reactants.Ensure accurate measurement of all reagents. A slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the limiting reagent is typical.
Presence of Impurities / Side Products Epimerization of Chiral Carboxylic Acid: Loss of stereochemical integrity.Add HOBt or HOAt to the reaction mixture. Use a coupling reagent known for low racemization (e.g., HATU, COMU). Perform the reaction at a lower temperature (e.g., 0 °C).[2]
Formation of N-acylurea byproduct (with carbodiimides): Rearrangement of the activated intermediate.Add HOBt to the reaction, which minimizes the formation of this stable byproduct.[2]
Guanidinylation of the Amine (with uronium/aminium reagents): Excess coupling reagent reacting with the amine.Use phosphonium-based reagents like PyBOP to avoid this side reaction.[2]
Reaction Stalled / Incomplete Insufficient Activation / Steric Hindrance: The bulky N-Boc group and piperidine ring are preventing the reaction from proceeding.Increase the equivalents of the coupling reagent and the carboxylic acid (2-4 equivalents). Extend the reaction time (2-4 hours, or even overnight). Consider performing a "double coupling" where the coupling procedure is repeated with fresh reagents.[3]
Peptide Aggregation (in solid-phase synthesis): Growing peptide chain is folding and making the N-terminus inaccessible.Change the solvent from DMF to a more polar one like NMP or a mixture containing DMSO to disrupt secondary structures.[3]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the general characteristics of commonly used coupling reagents for amide bond formation with N-Boc-piperidine derivatives. Note that optimal conditions and yields are substrate-dependent.

Coupling Reagent Class Relative Reactivity Advantages Disadvantages Best For
EDC CarbodiimideModerateEconomical; water-soluble byproducts are easily removed.Can form N-acylurea byproducts; requires an additive (e.g., HOBt) to improve efficiency and suppress racemization.Large-scale synthesis; routine couplings.
HBTU / TBTU Uronium/Aminium SaltHighVery efficient; well-established.Less reactive than HATU; can cause guanidinylation side reactions.[4]Standard, routine couplings.
HATU Uronium/Aminium SaltVery HighHigh reactivity, fast reaction times, low epimerization risk.[4]High cost; can cause guanidinylation of the amine if used in large excess.[2]Difficult or sterically hindered couplings; when speed is critical.[4]
PyBOP Phosphonium SaltHighHigh coupling efficiency with a low risk of racemization; byproducts are not carcinogenic.[4]Couplings where minimizing side reactions is a priority.
COMU Uronium/Aminium SaltVery HighHigh efficiency comparable to HATU; safer handling and easier purification due to water-soluble byproducts.[4][5]Green chemistry applications; difficult couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol is a general starting point for HATU-mediated coupling reactions.

Materials:

  • N-Boc-piperidine carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc-piperidine carboxylic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the activated mixture.[6]

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Coupling using EDC/HOBt

This protocol is a standard procedure for amide bond formation using EDC in the presence of HOBt.

Materials:

  • N-Boc-piperidine carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of the N-Boc-piperidine carboxylic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep Dissolve N-Boc-piperidine carboxylic acid and coupling reagent in anhydrous solvent. activation Add DIPEA and stir for 15-30 min at RT to pre-activate. prep->activation coupling Add amine to the activated mixture. activation->coupling reaction Stir at RT for 1-24h. Monitor by TLC/LC-MS. coupling->reaction workup Dilute with organic solvent and perform aqueous washes. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification

Caption: General experimental workflow for amide coupling of N-Boc-piperidine derivatives.

troubleshooting_flowchart start Low or No Yield in Coupling Reaction q1 Are you using a sterically hindered substrate? start->q1 a1_yes Switch to a more potent coupling reagent (HATU, COMU). Increase reagent equivalents and reaction time. q1->a1_yes Yes q2 Is the coupling reagent and solvent anhydrous? q1->q2 No end Re-run reaction with optimized conditions. a1_yes->end a2_no Use anhydrous reagents and solvents. Handle under inert atmosphere. q2->a2_no No q3 Are there significant side products? q2->q3 Yes a2_no->end a3_yes Optimize conditions to minimize side reactions (see troubleshooting guide). Consider a different class of coupling reagent. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for low yield in N-Boc-piperidine coupling reactions.

References

preventing racemization during coupling of (S)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the amide coupling of (S)-1-Boc-2-piperidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with (S)-1-Boc-2-piperidineacetic acid?

A1: Racemization is the conversion of a pure, single enantiomer (the desired 'S' form in this case) into a mixture containing both enantiomers (a mix of 'S' and 'R' forms).[1][2] The chiral center in (S)-1-Boc-2-piperidineacetic acid is the alpha-carbon, which is adjacent to the carboxylic acid group. During the activation of this carboxylic acid for amide bond formation, the proton on this alpha-carbon can become acidic.[2] If this proton is removed by a base, a planar, achiral intermediate can form, leading to a loss of the original stereochemistry.[2] This is a critical issue because the biological activity and therapeutic efficacy of many drug molecules are highly dependent on their specific three-dimensional structure. The presence of the undesired 'R' stereoisomer can result in reduced biological activity or even undesirable side effects.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-Boc protected α-substituted acids?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This occurs when the activated carboxyl group of the N-Boc-protected acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction mixture.[1][2] The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both the desired (S) and undesired (R) stereoisomers.[2] A less common pathway, direct enolization, involves the direct removal of the alpha-proton from the activated acid by a strong base.[1][3]

Q3: Which experimental factors are most critical for minimizing racemization?

A3: Several experimental factors critically influence the degree of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[2][4] Carbodiimides like DIC should almost always be used with additives such as Oxyma Pure or HOBt.[3][5] Onium salt reagents (e.g., HATU, HCTU, COMU) are generally very efficient and are designed to suppress racemization.[3][6][7]

  • Base Selection: The strength and steric hindrance of the base used are crucial.[4] Strong, non-sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.[8] Sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred.[3][4] In cases with a very high risk of racemization, the even weaker base 2,4,6-collidine is recommended.[3][4][9]

  • Temperature: The rate of racemization increases with temperature.[2] Performing the coupling reaction at lower temperatures (e.g., starting at 0 °C) is a critical strategy to preserve stereochemical integrity.[2][3]

  • Solvent: The choice of solvent can influence reaction rates and the stability of intermediates. Polar aprotic solvents like DMF and NMP are common, but solvent choice should be considered as part of overall optimization.[3]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the amine is added can increase the opportunity for oxazolone formation.[2] Minimizing this pre-activation time is therefore beneficial.[2]

Q4: Which coupling reagents and additives are recommended for (S)-1-Boc-2-piperidineacetic acid?

A4: To minimize racemization, it is highly recommended to use coupling reagents in combination with additives that form active esters less prone to racemization than the intermediates formed by the coupling agents alone.

  • Onium Salts (Uronium/Aminium & Phosphonium): Reagents like HATU, HCTU, and COMU are highly efficient and incorporate a derivative of HOBt or HOAt directly into their structure.[3][5][6] They are known for rapid coupling and low levels of racemization.[6][7] COMU is a particularly safe and effective option as it is based on Oxyma Pure and is not explosive like HOAt-based reagents.[3] Phosphonium-based reagents like PyBOP are also effective but can produce carcinogenic byproducts (HMPA in the case of BOP).[3][5][6]

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a racemization-suppressing additive is a classic and effective method.[3][5]

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): This is a non-explosive and highly effective alternative to HOBt and HOAt, allowing for high coupling rates with low racemization.[3] The combination of DIC/Oxyma is considered an excellent, low-racemization protocol.[2][10]

    • HOBt (1-Hydroxybenzotriazole): The traditional additive used with carbodiimides to suppress racemization and reduce side reactions.[3][5][11]

    • 6-Cl-HOBt and HOAt (1-Hydroxy-7-azabenzotriazole): These are more acidic and can be more effective than HOBt at suppressing racemization, but HOAt-based compounds can be explosive.[3][4][12]

Data Presentation: Comparison of Coupling Reagent Systems

The following table summarizes the relative risk of racemization and general characteristics of common coupling systems. Absolute values for racemization can vary significantly based on the specific substrates, base, and temperature used.

Coupling SystemReagent ClassRelative Racemization RiskKey AdvantagesPotential Disadvantages
DIC / Oxyma Pure Carbodiimide + AdditiveVery LowHigh efficiency, non-explosive, good solubility[3]Requires two components
HATU / DIPEA Uronium Salt + BaseVery LowVery fast, high coupling efficiency[6]More expensive, potential for guanidinylation side reaction[7][11]
HCTU / DIPEA Uronium Salt + BaseVery LowSimilar to HATU, often more solubleMore expensive than carbodiimides
COMU / DIPEA Uronium Salt + BaseVery LowOxyma-based (safer), excellent solubility, good for microwave SPPS[3]Higher cost
DIC / HOBt Carbodiimide + AdditiveLowCost-effective, widely used, effective at reducing racemization[5]HOBt has some safety concerns (explosive potential)[3]
PyBOP / DIPEA Phosphonium Salt + BaseLowEfficient, avoids certain side reactions of carbodiimides[5]Byproducts can be difficult to remove
DCC / HOBt Carbodiimide + AdditiveLowInexpensive, effective for solution-phaseByproduct (DCU) is insoluble and requires filtration[3][6]
EDC / HOBt Carbodiimide + AdditiveLowWater-soluble, byproduct is also water-soluble (easy removal)[3][5]Often used for biological conjugations in aqueous media

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_start cluster_oxazolone Racemization Pathway cluster_products start (S)-1-Boc-2-piperidineacetic acid activated Activated Acid (e.g., O-Acylisourea) start->activated + Coupling Reagent (e.g., DIC) oxazolone 5(4H)-Oxazolone (Chiral Center) activated->oxazolone Cyclization achiral Achiral Intermediate (Planar Enolate) oxazolone->achiral + Base (e.g., DIPEA) - H+ achiral->oxazolone + H+ s_product Desired (S)-Product achiral->s_product + Amine (R-NH2) r_product Undesired (R)-Product (Epimer) achiral->r_product + Amine (R-NH2)

Caption: The primary pathway for racemization involves the formation of a planar, achiral oxazolone intermediate.

Troubleshooting Guide for Racemization

troubleshooting_racemization start Symptom: High level of epimerization detected cause1 Potential Cause: Base Selection start->cause1 cause2 Potential Cause: Temperature start->cause2 cause3 Potential Cause: Coupling Reagent/ Additive start->cause3 cause4 Potential Cause: Pre-activation Time start->cause4 solution1 Solution: Switch to a weaker, sterically hindered base. Good: DIPEA, NMM Better: 2,4,6-Collidine cause1->solution1 solution2 Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow to warm slowly. cause2->solution2 solution3 Solution: Use a modern onium salt (HATU, COMU) or a carbodiimide with an additive (DIC/Oxyma). cause3->solution3 solution4 Solution: Minimize pre-activation time to <5 minutes or add coupling reagent last to the mixture. cause4->solution4

Caption: A logical flowchart for diagnosing and solving issues with racemization during coupling reactions.

Recommended Experimental Workflow

experimental_workflow prep 1. Preparation Dissolve Acid (1 eq) and Amine (1-1.2 eq) in anhydrous solvent (e.g., DMF) under N2. cool 2. Cooling Cool the reaction mixture to 0 °C in an ice bath. prep->cool add_reagents 3. Reagent Addition Add Coupling Reagent (e.g., HATU, 1 eq) OR Additive (e.g., Oxyma, 1.1 eq) then Coupling Reagent (e.g., DIC, 1.1 eq). cool->add_reagents initiate 4. Initiation Add hindered base (e.g., DIPEA, 2 eq) dropwise to the cold mixture. add_reagents->initiate react 5. Reaction Stir at 0 °C for 30 mins, then allow to slowly warm to room temperature. Monitor reaction by TLC or LC-MS. initiate->react workup 6. Workup & Purification Perform aqueous workup to remove byproducts. Purify the final product via chromatography. react->workup

Caption: A generalized workflow for minimizing racemization during the coupling of chiral acids.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is designed for high efficiency and minimal racemization using a modern onium salt coupling reagent.[2]

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 equivalent)

  • Amine component (1.0 - 1.2 equivalents)

  • HATU (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the (S)-1-Boc-2-piperidineacetic acid (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Reagent Addition: Add HATU (1.0 eq) to the cooled solution while stirring.

  • Initiation: Add DIPEA (2.0 eq) dropwise to the mixture. A color change may be observed.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a cost-effective and highly reliable method using a carbodiimide with a modern, safe additive.

Materials:

  • (S)-1-Boc-2-piperidineacetic acid (1.0 equivalent)

  • Amine component (1.0 - 1.2 equivalents)

  • Oxyma Pure® (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the (S)-1-Boc-2-piperidineacetic acid (1.0 eq), the amine component (1.0-1.2 eq), and Oxyma Pure (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIC (1.1 eq) to the cooled solution while stirring.

  • Initiation: If the amine component is used as a salt (e.g., HCl salt), add the base (DIPEA or NMM, 2.0 eq) dropwise to the mixture. If the free amine is used, one equivalent of base is often sufficient.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress using TLC or LC-MS (typically 3-12 hours).

  • Workup: Filter the reaction mixture if a precipitate (diisopropylurea) forms, although it is mostly soluble in DMF.[5] Proceed with an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product using flash column chromatography.

References

Technical Support Center: Scaling Up 1-Boc-2-piperidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-2-piperidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound revolve around maintaining stereochemical purity, controlling side reactions, and ensuring efficient purification. Key issues include:

  • Racemization: The chiral center at the 2-position of the piperidine ring is susceptible to racemization, particularly under basic or harsh reaction conditions.[1][2]

  • Side-product Formation: The formation of byproducts such as diketopiperazines can significantly reduce yield and complicate purification.[3][4][5][6]

  • Purification: Separating the desired product from starting materials, reagents, and side-products can be challenging at a large scale, often requiring specialized chromatographic techniques.

  • Handling and Safety: Managing large quantities of reagents and solvents, as well as controlling reaction exotherms, are critical safety considerations during scale-up.

Q2: How can I minimize racemization during the synthesis?

A2: Minimizing racemization is crucial for producing enantiomerically pure this compound. Key strategies include:

  • Temperature Control: Perform reactions at lower temperatures to reduce the rate of epimerization.[1]

  • Base Selection: Use non-nucleophilic, sterically hindered bases to minimize proton abstraction at the chiral center.

  • Reagent Addition: Add reagents in a controlled manner, and consider adding the base last to initiate the reaction after all other components are mixed.[1]

  • Minimize Reaction Time: Shorter reaction times reduce the exposure of the chiral center to conditions that can cause racemization.[7]

  • Protecting Group Strategy: Ensure the Boc protecting group is stable throughout the reaction sequence until the desired deprotection step.

Q3: What is diketopiperazine (DKP) formation and how can it be prevented?

A3: Diketopiperazine is a cyclic dipeptide that can form from the intramolecular cyclization of a dipeptide, or in this context, from a precursor to this compound if the synthesis involves amino acid coupling steps. DKP formation is a significant side reaction that leads to yield loss.[3][4][5][6] Prevention strategies include:

  • In Situ Acylation: A simultaneous deprotection and coupling procedure can trap the reactive nucleophilic species before it has a chance to cyclize.[8]

  • Use of Additives: Additives like HOBt or Oxyma can suppress DKP formation during coupling reactions.

  • Control of pH and Temperature: DKP formation is often pH and temperature-dependent. Maintaining optimal conditions can minimize this side reaction.[6]

  • Protecting Group Manipulation: Utilizing alternative protecting groups to Boc under certain conditions can prevent DKP formation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor reaction progress by TLC or LC-MS to ensure full conversion. Consider extending reaction time or slightly increasing temperature if racemization is not a concern.
Side-product formation (e.g., diketopiperazine).Implement strategies to prevent DKP formation as outlined in the FAQs. Analyze crude product to identify major byproducts and adjust reaction conditions accordingly.
Poor recovery during workup or purification.Optimize extraction and purification procedures. Ensure proper pH adjustments during aqueous workup to maximize product recovery. Evaluate different chromatography conditions.
Low Enantiomeric Purity (Racemization) Reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., 0 °C or below).[1]
Inappropriate base used.Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.[7]
Acid- or base-catalyzed racemization during workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
Difficult Purification Presence of closely related impurities.Optimize the reaction to minimize byproduct formation. Employ high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography for challenging separations.
Product is an oil or difficult to crystallize.Attempt to form a salt of the carboxylic acid to induce crystallization. Screen various solvent systems for crystallization.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (S)-1-Boc-2-piperidineacetic acid via Catalytic Hydrogenation of Pyridine-2-acetic acid

This protocol describes a common route for the large-scale synthesis of (S)-1-Boc-2-piperidineacetic acid, starting from pyridine-2-acetic acid.

Step 1: Catalytic Hydrogenation of Pyridine-2-acetic acid

  • Reaction Setup: In a high-pressure hydrogenation reactor, charge pyridine-2-acetic acid (1.0 kg, 7.29 mol) and a suitable solvent such as glacial acetic acid (10 L).[9]

  • Catalyst Addition: Add a platinum(IV) oxide (PtO₂) catalyst (5-10 mol%).[9][10]

  • Hydrogenation: Purge the reactor with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to 50-70 bar.[10][11] Stir the reaction mixture at room temperature for 16-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude piperidine-2-acetic acid.

Step 2: Boc-Protection of Piperidine-2-acetic acid

  • Reaction Setup: Dissolve the crude piperidine-2-acetic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Boc-Anhydride Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • pH Adjustment: Slowly add a base, such as sodium hydroxide, to maintain a pH of 9-10.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH 2-3. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes
Synthetic Route Starting Material Key Reagents Typical Yield (%) Typical Purity (%) Key Challenges
Catalytic Hydrogenation Pyridine-2-acetic acidPtO₂, H₂, Boc₂O75-85>98Racemization during hydrogenation, catalyst handling at scale.
Chiral Resolution Racemic 2-piperidineacetic acidChiral resolving agent (e.g., (R)-2-methylpiperazine)[12]40-50 (per enantiomer)>99Loss of at least 50% of material, requires efficient recovery of the resolving agent.[13]
Asymmetric Synthesis N-Boc-dihydropyridineChiral catalyst, boronic acids60-75>99 (ee)Catalyst cost and availability, optimization of asymmetric induction.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Purification Pyridine-2-acetic acid Pyridine-2-acetic acid Piperidine-2-acetic acid Piperidine-2-acetic acid Pyridine-2-acetic acid->Piperidine-2-acetic acid PtO2, H2 Glacial Acetic Acid This compound This compound Piperidine-2-acetic acid->this compound Boc2O, Base t-Butanol/Water Purified Product Purified Product This compound->Purified Product Crystallization or Chromatography G Start Low Enantiomeric Purity (Racemization) Q1 Is reaction temperature > 0°C? Start->Q1 A1_Yes Reduce temperature to 0°C or below Q1->A1_Yes Yes Q2 Is a strong, non-hindered base used? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to a hindered base (e.g., DIPEA) Q2->A2_Yes Yes Q3 Is the reaction time extended? Q2->Q3 No A2_Yes->Q3 A3_Yes Monitor reaction and quench promptly upon completion Q3->A3_Yes Yes End Re-evaluate enantiomeric purity Q3->End No A3_Yes->End

References

Technical Support Center: 1-Boc-2-piperidineacetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering purification issues with 1-Boc-2-piperidineacetic acid and its derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: The product oils out and does not crystallize.

  • Potential Cause: The product may be hygroscopic or contain residual solvents or impurities that inhibit crystallization. Boc-protected amino acids are often prone to forming oils.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the final purification steps.

    • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as diethyl ether, isopropyl ether, or hexanes. This can sometimes induce solidification.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the oil to initiate crystallization.

    • pH Adjustment: If the product was synthesized from the free amino acid, ensure the pH is adjusted to the isoelectric point of the N-Boc protected acid to minimize its solubility in the aqueous phase during workup.

Issue 2: The product appears as a gelatinous mass after crystallization.

  • Potential Cause: Rapid precipitation or the presence of water can lead to the formation of a gelatinous solid instead of fine crystals.

  • Solutions:

    • Slow Cooling: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Solvent System: Experiment with different solvent systems for crystallization. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., chloroform, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by slow cooling.[1]

Issue 3: Column chromatography results in significant tailing or poor separation.

  • Potential Cause: The carboxylic acid moiety of this compound can interact strongly with the silica gel, leading to tailing. This is a common issue with polar acidic compounds.

  • Solutions:

    • Acidified Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

    • Solvent System: A common mobile phase for purifying similar compounds is a gradient of methanol in chloroform or dichloromethane.[1]

    • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a TFA or formic acid modifier) may provide better separation.

Issue 4: The final product has low purity despite purification.

  • Potential Cause: The presence of closely related impurities that are difficult to separate by the chosen method.

  • Common Impurities:

    • Unreacted 2-piperidineacetic acid: This is more polar and can often be removed by a basic wash (e.g., with dilute sodium bicarbonate solution) during the workup, followed by re-acidification of the aqueous layer and extraction of the product.

    • Di-tert-butyl dicarbonate (Boc Anhydride): Excess reagent from the Boc-protection step. It is less polar than the product and can often be removed by chromatography.

    • tert-Butanol: A byproduct of the Boc-protection reaction. It is volatile and can usually be removed under high vacuum.

    • Di-Boc-2-piperidineacetic acid: A potential side product where the carboxylic acid is also protected. This would be significantly less polar and would require chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of ≥99% as determined by HPLC.[2][3][4][5]

Q2: What are the key storage conditions for this compound?

A2: It is generally recommended to store the compound at room temperature.[2]

Q3: Can I use TLC to monitor the purification of this compound?

A3: Yes, Thin Layer Chromatography (TLC) is a valuable tool. A common mobile phase for TLC analysis of similar compounds is 3-5% methanol in chloroform.[1] Remember that some impurities, like triethylamine if used in the reaction, may not be UV active and would require staining to be visualized.

Q4: What analytical techniques are recommended for final purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis.[2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity estimation. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.

Quantitative Data Summary

The following table provides an illustrative comparison of typical outcomes for different purification methods for N-Boc protected amino acids like this compound. The exact values can vary based on the specific experimental conditions and the initial purity of the crude product.

Purification MethodTypical YieldTypical Purity (by HPLC)AdvantagesDisadvantages
Crystallization 75-90%>99.5%Scalable, cost-effective, can yield very high purity.Can be challenging if the product oils out; potential for lower yield if the product has some solubility in the crystallization solvent.
Silica Gel Column Chromatography 60-85%>99%Effective for removing impurities with different polarities.Can be time-consuming and require large volumes of solvent; potential for product loss on the column, especially for polar compounds.
Preparative HPLC 50-70%>99.8%Provides very high purity and excellent separation.Expensive, not easily scalable, requires specialized equipment.

Experimental Protocols

Protocol 1: General Work-up and Extraction

  • Following the reaction, if the solvent is organic and immiscible with water (e.g., dichloromethane, ethyl acetate), wash the organic layer sequentially with:

    • A weak acid (e.g., 1M HCl or a saturated solution of sodium bisulfate) to remove any unreacted amine starting material or basic catalysts.

    • A saturated sodium bicarbonate solution to remove unreacted starting carboxylic acids (if applicable) and other acidic impurities.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, chloroform, or acetone).

  • Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or heptane) dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 100% chloroform or a mixture of chloroform/hexanes).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate from the silica-adsorbed product, then carefully add the dry powder to the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., from 0% to 5% methanol in chloroform). To mitigate tailing, 0.1-1% acetic acid can be added to the mobile phase.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) workup Aqueous Workup (Acid/Base Washes) synthesis->workup Transfer extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification_choice Purification Method? drying->purification_choice chromatography Column Chromatography purification_choice->chromatography Option 1 crystallization Crystallization purification_choice->crystallization Option 2 pure_product Pure Product chromatography->pure_product crystallization->pure_product analysis Purity and Structural Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue oiling_out Product Oils Out start->oiling_out tailing Column Tailing start->tailing low_purity Low Purity start->low_purity cause_hygroscopic Hygroscopic / Residual Solvent oiling_out->cause_hygroscopic is likely due to cause_acidic Carboxylic Acid Interaction with Silica tailing->cause_acidic is likely due to cause_impurities Co-eluting Impurities low_purity->cause_impurities is likely due to solution_anhydrous Use Anhydrous Solvents / Triturate cause_hygroscopic->solution_anhydrous can be solved by solution_acid_eluent Add Acid to Eluent (e.g., 0.5% AcOH) cause_acidic->solution_acid_eluent can be solved by solution_repurify Re-purify with Alternative Method (e.g., Crystallization) cause_impurities->solution_repurify can be solved by

References

Technical Support Center: Interpreting Complex NMR Spectra of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of tert-butyloxycarbonyl (Boc)-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR signals for a successful Boc protection?

A1: The most definitive evidence for successful Boc protection in ¹H NMR is the appearance of a sharp, intense singlet at approximately 1.4-1.5 ppm, which integrates to nine protons.[1] This signal corresponds to the chemically equivalent protons of the tert-butyl group. In ¹³C NMR, successful protection is indicated by the appearance of signals around 28 ppm (for the three methyl carbons), 80 ppm (for the quaternary carbon), and 153-155 ppm (for the carbamate carbonyl carbon).[2][3]

Q2: Why does the N-H proton of my Boc-protected compound appear as a broad singlet?

A2: The N-H proton of a carbamate often appears as a broad singlet due to several factors, including intermediate rates of chemical exchange with trace amounts of acid or water in the NMR solvent, and quadrupolar broadening from the adjacent nitrogen atom.[1] Its chemical shift can also be highly dependent on the sample concentration and the solvent used.[1]

Q3: I see two sets of signals for my Boc-protected compound. Does this mean I have an impure sample?

A3: Not necessarily. The presence of two sets of signals for a single Boc-protected compound is a common phenomenon due to the presence of rotamers (rotational isomers).[4][5] This arises from hindered rotation around the carbamate C-N bond, leading to two distinct populations of conformers (often referred to as syn and anti) that are observable on the NMR timescale.[4][6]

Troubleshooting Guide

Q1: The signals in my ¹H NMR spectrum, especially those near the Boc group, are very broad. What can I do to resolve them?

A1: Signal broadening often indicates a dynamic chemical exchange process occurring at a rate comparable to the NMR timescale.[7][8] For Boc-protected compounds, this is typically due to rotameric exchange.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to address this issue.[7][9]

    • Heating the sample: Increasing the temperature will accelerate the rate of rotation around the C-N bond. If the broadening is due to rotamers, the two sets of signals will coalesce into a single, sharp set of averaged signals at a sufficiently high temperature (the coalescence temperature).[8][9]

    • Cooling the sample: Decreasing the temperature will slow down the exchange rate. This can cause the broad signals to resolve into two distinct, sharp sets of signals, one for each rotamer.[7][8]

  • Change the NMR Solvent: The equilibrium between rotamers can be solvent-dependent.[3] Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can sometimes resolve overlapping signals or change the exchange rate, leading to a sharper spectrum.[9]

Q2: How can I definitively confirm that the multiple sets of signals in my spectrum are from rotamers and not from a mixture of diastereomers or other impurities?

A2: While VT NMR is a strong indicator, 2D NMR techniques can provide conclusive evidence.

Experimental Solution:

  • 2D EXSY (Exchange Spectroscopy) or NOESY: These experiments can distinguish between species that are in chemical exchange and those that are not.[4][10] Rotamers will show cross-peaks connecting the signals of the two exchanging species. Diastereomers or impurities will not show these exchange cross-peaks.[4]

Data Presentation: Characteristic Chemical Shifts

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the Boc protecting group. Note that exact values can vary depending on the solvent and the specific molecular structure.

Table 1: Typical ¹H NMR Chemical Shifts for Boc Group

ProtonsTypical Chemical Shift (ppm)Multiplicity
tert-butyl (C(CH₃)₃)1.4 - 1.5Singlet (s)
Carbamate N-HVariable (often broad)Broad Singlet (br s)

Data sourced from multiple references.[1][2]

Table 2: Typical ¹³C NMR Chemical Shifts for Boc Group

CarbonTypical Chemical Shift (ppm)
tert-butyl methyls (C(C H₃)₃)~28
tert-butyl quaternary (C (CH₃)₃)~80
Carbamate carbonyl (C =O)~153 - 155

Data sourced from multiple references.[2][3]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

Objective: To resolve signal broadening or confirm the presence of rotamers by acquiring NMR spectra at different temperatures.

Methodology:

  • Sample Preparation: Prepare the sample as you would for a standard NMR experiment (~5-10 mg in ~0.6 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the spectrometer temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum. Continue until the broad peaks sharpen and coalesce, or until the instrument's temperature limit is approached.

  • Cooling (Optional): If heating does not resolve the issue or if you want to resolve broad peaks into distinct signals, cool the sample in increments (e.g., 10-20 K) from room temperature. Acquire spectra at each step until sharp signals for each rotamer are observed.[7]

  • Data Analysis: Compare the spectra at different temperatures to identify coalescence points and changes in signal multiplicity and sharpness.

Protocol 2: Solvent Study for Signal Resolution

Objective: To improve spectral resolution by changing the chemical environment of the analyte.

Methodology:

  • Initial Spectrum: Acquire a ¹H NMR spectrum in a standard, relatively non-polar solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the initial solvent in vacuo.

  • Solvent Exchange: Re-dissolve the same sample in a different deuterated solvent with different properties (e.g., an aromatic solvent like benzene-d₆ or a polar aprotic solvent like acetone-d₆ or DMSO-d₆).[9]

  • Data Acquisition: Acquire a new ¹H NMR spectrum in the new solvent.

  • Analysis: Compare the spectra obtained in different solvents. Look for changes in chemical shifts and resolution of previously overlapping or broad signals.

Visualizations

Rotameric_Equilibrium cluster_syn Syn-Rotamer cluster_anti Anti-Rotamer syn Molecule in Syn Conformation anti Molecule in Anti Conformation syn->anti Hindered Rotation (k_exchange)

Caption: Rotameric equilibrium in Boc-protected compounds.

Troubleshooting_Workflow start Complex NMR Spectrum (Broad/Duplicate Signals) vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_coalescence Do signals coalesce upon heating? vt_nmr->check_coalescence rotamers Conclusion: Rotamers are present check_coalescence->rotamers Yes no_change No significant change with temperature check_coalescence->no_change No exsy Perform 2D EXSY for confirmation rotamers->exsy change_solvent Change NMR Solvent (e.g., Benzene-d6) no_change->change_solvent reacquire Re-acquire Spectrum change_solvent->reacquire check_resolution Is resolution improved? reacquire->check_resolution resolved Problem Solved: Solvent Effect check_resolution->resolved Yes impurity Consider Impurity or Diastereomers check_resolution->impurity No impurity->exsy

References

stability issues of 1-Boc-2-piperidineacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Boc-2-piperidineacetic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability issue for this compound is the susceptibility of the tert-butyloxycarbonyl (Boc) protecting group to acidic conditions. Exposure to even mild acids can lead to the cleavage of the Boc group, resulting in the formation of 2-piperidineacetic acid.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at temperatures between 0-8°C. Once in solution, it is advisable to prepare the solution fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) to minimize degradation.

Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?

A3: this compound is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. While these are suitable for dissolving the compound, it is crucial to ensure they are free of acidic impurities to prevent Boc deprotection. The stability in aqueous solutions is highly dependent on the pH.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes, strong acids and strong oxidizing agents should be avoided. Acidic reagents will cause the removal of the Boc protecting group. Strong oxidizing agents have the potential to modify the piperidine ring.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of biological activity. Degradation of this compound in your experimental setup.1. Verify Storage: Confirm that the solid compound and any stock solutions have been stored at the recommended low temperatures and protected from light. 2. Prepare Fresh Solutions: If possible, prepare fresh solutions of the compound immediately before each experiment. 3. Assess Purity: Analyze the purity of your stock material and solutions using a suitable analytical method like HPLC to check for the presence of degradation products.
Unexpected peaks observed in analytical chromatograms (e.g., HPLC, LC-MS). The primary degradation pathway is likely the acid-catalyzed removal of the Boc group. Other possibilities include oxidation.1. Check pH of Solutions: Ensure all solvents and reagents used in your experiment are neutral and free from acidic contaminants. 2. Evaluate Reagent Compatibility: Confirm that no other reagents in your experiment are acidic or strong oxidizing agents. 3. Conduct a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products (see Experimental Protocols section).
Precipitate forms in the solution upon storage. Formation of insoluble degradation products or the compound crashing out of solution due to changes in solvent composition or temperature.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like NMR or Mass Spectrometry to identify its structure. 2. Review Solvent Choice: Re-evaluate the solubility of the compound and its potential degradation products in your chosen solvent system.

Illustrative Stability Data

The following table provides illustrative data on the stability of this compound in different solvents under various pH conditions. This data is intended to serve as a guideline for what to expect and how to present stability data. Actual results should be determined experimentally.

Solvent pH Temperature (°C) Time (hours) Remaining this compound (%) Major Degradation Product
Acetonitrile:Water (1:1)2.02524152-Piperidineacetic acid
Acetonitrile:Water (1:1)7.0252498Not Detected
Acetonitrile:Water (1:1)10.0252495Not Detected
MethanolN/A (neutral)254899Not Detected
DMSON/A (neutral)2548>99Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry detector and a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis:

  • At the designated time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak corresponding to this compound.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Evaluate Data: - % Degradation - Identify Degradants analyze->data

Caption: A general workflow for conducting a forced degradation study.

cluster_pathway Degradation Pathway: Acid-Catalyzed Deprotection reactant This compound intermediate Protonated Boc Group reactant->intermediate + H+ product1 2-Piperidineacetic acid intermediate->product1 Loss of Boc group product2 Isobutylene intermediate->product2 Fragmentation product3 Carbon Dioxide intermediate->product3 Fragmentation

Caption: Acid-catalyzed degradation of this compound.

Technical Support Center: Purification of 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-2-piperidineacetic acid. Here, you will find detailed information on identifying and removing common impurities to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities stemming from its synthesis. These can include unreacted starting materials, byproducts of the Boc-protection reaction, and side products from the elaboration of the acetic acid side chain. Some common impurities are residual solvents from the reaction and workup.[1][2]

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles from the desired compound.

  • Flash Column Chromatography: This is a versatile method for separating the target compound from impurities with different polarities.

Q3: What level of purity can I expect to achieve with these methods?

A3: With proper execution of the purification protocols, it is possible to achieve a purity of ≥99% for this compound, as confirmed by HPLC analysis.[3][4][5]

Troubleshooting Guides

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solvent may be too nonpolar, or the concentration of the solute may be too high, causing the compound to separate as a liquid above its melting point. The presence of impurities can also disrupt crystal lattice formation.

  • Suggested Solutions:

    • Add a small amount of a more polar solvent to the hot mixture to increase the solubility of the compound.

    • Try a different solvent system. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane) can be effective.[6]

    • Ensure the starting material is not excessively impure by performing a preliminary purification step, such as an acid-base extraction.

    • Try seeding the solution with a small crystal of pure this compound.[1][7]

    • Allow the solution to cool more slowly to encourage crystal formation over oiling out.

Issue 2: The yield after purification is very low.

  • Possible Cause: Significant loss of product can occur during multiple extraction or filtration steps. For recrystallization, the compound may be too soluble in the chosen cold solvent. In chromatography, the compound might be adsorbing irreversibly to the silica gel or eluting very broadly.

  • Suggested Solutions:

    • Acid-Base Extraction: Ensure the pH is sufficiently basic (pH > 9) during the extraction of the carboxylate salt into the aqueous phase and sufficiently acidic (pH < 4) during the precipitation of the carboxylic acid. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Recrystallization: Choose a solvent system where the compound has high solubility when hot and very low solubility when cold. Minimize the amount of hot solvent used to dissolve the compound.

    • Flash Chromatography: Select an appropriate solvent system that provides a good retention factor (Rf) of ~0.3-0.4 on TLC to ensure efficient elution.

Issue 3: Impurities are still present after a single purification step.

  • Possible Cause: Some impurities may have similar physical properties (solubility, polarity) to this compound, making them difficult to remove with a single technique.

  • Suggested Solutions:

    • Employ a combination of purification methods. For example, perform an acid-base extraction first to remove neutral and basic impurities, followed by recrystallization to remove closely related acidic impurities.

    • For flash chromatography, use a shallower solvent gradient to improve the separation of closely eluting compounds.

Data Presentation

Table 1: Common Impurities and Their Removal

Impurity TypeCommon ExamplesPrimary Removal Method(s)
Unreacted Starting Materials 2-Piperidineacetic acidAcid-Base Extraction, Flash Chromatography
Boc-Related Byproducts Di-tert-butyl carbonate (Boc anhydride), tert-ButanolAcid-Base Extraction, Flash Chromatography
Side-Reaction Products Di-Boc protected piperidine derivativesFlash Chromatography
Residual Solvents Dichloromethane, Ethyl acetate, TolueneDrying under high vacuum

Table 2: Comparison of Purification Methods

MethodPrincipleTypical Purity AchievedEstimated Yield
Acid-Base Extraction Separation based on acidic/basic properties>95%80-95%
Recrystallization Separation based on differential solubility>98%60-80%
Flash Chromatography Separation based on polarity>99%70-90%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer with another portion of the basic aqueous solution to ensure complete transfer of the acidic product.

  • Wash (Optional): Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with 1M hydrochloric acid (HCl) with stirring until the pH is between 3 and 4. The purified this compound will precipitate out as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of Boc-protected amino acids is a mixture of ethyl acetate (EtOAc) and a nonpolar solvent like hexane or heptane.[6]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: A typical eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM). A common starting point is 1-5% MeOH in DCM. The polarity can be increased as needed. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve the peak shape of the carboxylic acid.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Removes neutral/basic impurities Chroma Flash Chromatography Crude->Chroma General purpose Recryst Recrystallization ABE->Recryst Further purification ABE->Chroma For difficult separations Pure Pure this compound (≥99%) Recryst->Pure Chroma->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield Impure Still Impure? Start->Impure OilingOut->LowYield No Solvent Adjust Solvent System Add Seed Crystal Slow Cooling OilingOut->Solvent Yes LowYield->Impure No pH Optimize pH Back-extract Minimize Solvent LowYield->pH Yes Combine Combine Methods Optimize Gradient Impure->Combine Yes Success Problem Resolved Impure->Success No Solvent->Success pH->Success Combine->Success

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Boc Deprotection Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. While its removal is typically straightforward, the acid-catalyzed deprotection step can lead to a variety of side products, complicating downstream processes and reducing yields. This guide provides detailed troubleshooting in a question-and-answer format to address common issues encountered during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The principal cause of side products is the formation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[1][2][3] This carbocation is a potent electrophile that can react with nucleophilic functional groups within the substrate, leading to undesired modifications.[1][4]

Q2: Which amino acid residues are most susceptible to side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[1][3][4]

  • Cysteine (Cys): The thiol group is a prime target for alkylation, forming an S-tert-butylated residue.[1]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo tert-butylation.[1]

Q3: How can I prevent the formation of tert-butylation byproducts?

A3: The most effective method is to use "scavengers" in the deprotection cocktail.[1][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues on your molecule of interest.[1][4] They effectively "trap" the carbocation before it can cause unwanted side reactions.[1][4][5]

Q4: What are some common scavengers and when should they be used?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers include:

  • Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective general-purpose carbocation scavengers.[4]

  • Water (H₂O): Can be used to quench the tert-butyl cation, forming tert-butanol.

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[4]

  • Ethanedithiol (EDT): A common scavenger for cysteine-containing compounds and also effective at preventing acid-catalyzed oxidation of tryptophan.[1][4]

A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[5]

Q5: My Boc deprotection reaction is incomplete. What are the likely causes and solutions?

A5: Incomplete deprotection can be caused by several factors:

  • Insufficient Acid: The concentration or strength of the acid may be too low. Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[3]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough. Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming can also be considered, but be aware that this may increase side product formation if scavengers are not used.[1]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction. In such cases, a combination of a stronger acid, longer reaction time, and an effective scavenger cocktail is crucial.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not properly swollen, the acid cannot efficiently access all the reaction sites. Using a solvent mixture like TFA and DCM can improve resin swelling compared to 100% TFA.[3]

Q6: I'm observing unexpected peaks in my HPLC/LC-MS analysis, some with a mass increase of +56 Da. What does this indicate?

A6: A mass increase of 56 Da is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[3][4] This confirms that the tert-butyl cation generated during deprotection is reacting with nucleophilic sites on your compound. The solution is to incorporate an appropriate scavenger or scavenger cocktail into your deprotection reagent.[4]

Q7: What is aspartimide formation and how can it be minimized?

A7: Aspartimide formation is a side reaction that can occur in peptide synthesis, particularly during Fmoc-based strategies, but can also be a concern under acidic conditions used for Boc deprotection. It involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen.[3] This can lead to a mixture of α- and β-peptides and racemization.[6] While more prevalent in Fmoc chemistry due to the use of a base, using bulky ester protecting groups on the aspartic acid side chain can sterically hinder this cyclization. For instance, using Fmoc-L-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation to as low as 0.1% per cycle for the problematic Asp-Gly sequence.[7]

Quantitative Data on Scavenger Efficiency

The choice of scavenger cocktail can significantly impact the purity of the final product by minimizing side reactions. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on internal analysis and literature reports.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution using TFA

This protocol is suitable for substrates that are not highly sensitive to tert-butylation.

  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To neutralize any remaining acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[9]

Protocol 2: Boc Deprotection with a Scavenger Cocktail

This protocol is recommended when working with substrates containing sensitive residues such as Trp, Met, Cys, or Tyr.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4][5]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature. For solid-phase synthesis, add approximately 10 mL of the cocktail per gram of resin.[4]

  • Agitation: Stir the reaction mixture for 1-4 hours.[5]

  • Monitoring: Monitor the reaction progress to ensure complete deprotection.

  • Work-up (for solution phase): Concentrate the solution under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

  • Work-up (for solid phase): Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the combined filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume). Collect the peptide by centrifugation, wash the pellet several times with cold ether, and dry under vacuum.[4]

Protocol 3: Mild, Non-Acidic Boc Deprotection (Thermal Method)

This "green" alternative is suitable for thermally stable substrates and avoids the use of strong acids.

  • Suspension: Suspend the N-Boc protected amine in distilled water in a round-bottom flask equipped with a reflux condenser.[2][9]

  • Heating: Heat the mixture to reflux (100°C) and stir vigorously.[2][9]

  • Monitoring: Monitor the reaction by TLC. Reaction times can vary from 10 minutes to 2 hours.[2][9]

  • Extraction: After completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane).[2][9]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[2][9]

Visualizations

Boc_Deprotection_Mechanism cluster_main Main Reaction Pathway Boc-Protected_Amine Boc-NH-R Protonated_Boc Boc-NH-R (Protonated) Boc-Protected_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid H-O-C(=O)-NH-R Protonated_Boc->Carbamic_Acid - t-Bu+ tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tert_Butyl_Cation Deprotected_Amine H2N-R (Desired Product) Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Boc deprotection mechanism and side product precursor.

Scavenger_Mechanism cluster_undesired Undesired Side Reaction cluster_desired Desired Scavenger Action tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Sensitive_Residue Sensitive Residue (e.g., Trp, Met) tert_Butyl_Cation->Sensitive_Residue Reacts with Scavenger Scavenger (e.g., TIS) tert_Butyl_Cation->Scavenger Intercepted by Alkylated_Product Alkylated Side Product (e.g., t-Bu-Trp) Sensitive_Residue->Alkylated_Product Trapped_Cation Trapped Cation (t-Bu-Scavenger) Scavenger->Trapped_Cation

Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS) Check_Completion Is Deprotection Complete? Start->Check_Completion Check_Side_Products Are Side Products Present? (e.g., +56 Da peak) Check_Completion->Check_Side_Products Yes Incomplete_Action Troubleshoot Incomplete Reaction: - Increase Acid Concentration/Strength - Increase Reaction Time/Temp - Check Resin Swelling Check_Completion->Incomplete_Action No Side_Product_Action Troubleshoot Side Products: - Add Appropriate Scavengers (TIS, Thioanisole, EDT, etc.) - Consider Milder Conditions Check_Side_Products->Side_Product_Action Yes End_Success Successful Deprotection Check_Side_Products->End_Success No Incomplete_Action->Start Side_Product_Action->Start

Troubleshooting workflow for Boc deprotection.

References

optimizing storage conditions for 1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and analysis of 1-Boc-2-piperidineacetic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dark, and dry environment. The solid compound should be stored at temperatures between -20°C and 2-8°C in a tightly sealed container to minimize degradation. For short-term storage, room temperature is acceptable, provided the compound is protected from moisture and light.

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group . Exposure to acidic conditions, and to a lesser extent high temperatures, can lead to the removal of the Boc group, yielding 2-piperidineacetic acid.

Q3: Is this compound sensitive to moisture?

Yes, as a carboxylic acid and a Boc-protected amine, the compound can be sensitive to moisture. High humidity can potentially lead to hydrolysis of the Boc group or physical changes to the solid, such as clumping. It is crucial to store the compound in a desiccated environment.

Q4: How should I handle this compound in the laboratory?

Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust. When preparing solutions, use anhydrous solvents if the subsequent reaction is sensitive to water.

Q5: I observe some discoloration or clumping of the solid material. What should I do?

Discoloration or clumping may indicate degradation or moisture absorption. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use. If degradation is confirmed, the material may not be suitable for your experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the starting material.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Analyze the purity of the starting material using HPLC or NMR (see Experimental Protocols section). Compare the results with the certificate of analysis. 3. Use Fresh Aliquots: If possible, use a freshly opened container or a new aliquot of the compound.
Partial or complete loss of the Boc protecting group Exposure to acidic conditions during storage or the experimental procedure.1. Check pH of Solutions: Ensure all solvents and reagents used are neutral or basic, unless the experimental design requires acidic conditions. 2. Avoid Acidic Contaminants: Use high-purity solvents and reagents to avoid trace acidic impurities. 3. Control Temperature: High temperatures can accelerate acid-catalyzed deprotection. Maintain appropriate temperature control during your experiment.
Formation of unknown impurities Degradation due to oxidation, light, or heat.1. Use Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Protect from Light: Store the compound in an amber vial or a dark location. Protect reaction vessels from light if the compound is suspected to be photolabile. 3. Characterize Impurities: Use LC-MS to determine the mass of the impurities, which can help in identifying the degradation products.

Data Presentation

Summary of Recommended Storage Conditions and Stability
Parameter Recommendation Rationale
Temperature (Long-term) -20°CMinimizes chemical degradation and preserves long-term purity.
Temperature (Short-term) 2-8°C or Room TemperatureAcceptable for short periods; protection from moisture and light is critical.
Humidity Store in a desiccated environmentMoisture can lead to hydrolysis of the Boc group and physical changes to the solid.
Light Protect from light (store in a dark place or amber vial)Although not extensively documented for this specific compound, light can induce photochemical degradation in similar molecules.
Atmosphere Tightly sealed container; inert atmosphere for sensitive applicationsPrevents oxidation and moisture absorption.

Note: The stability of this compound is expected to be comparable to other Boc-protected amino acids. For critical applications, it is recommended to perform a stability study under your specific storage conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method and may require optimization for your specific equipment and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The presence of the Boc group is typically indicated by a singlet at approximately 1.4 ppm. The piperidine and acetic acid protons will appear in the aliphatic region.

  • ¹³C NMR: Acquire a standard carbon NMR spectrum. The carbonyl of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The carboxylic acid carbonyl will be in the range of 170-180 ppm.

Visualizations

Logical Workflow for Troubleshooting Storage Issues

start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temperature, Light, Moisture) start->check_storage assess_purity Assess Purity (HPLC or NMR) check_storage->assess_purity purity_ok Purity is Acceptable assess_purity->purity_ok purity_not_ok Purity is Unacceptable assess_purity->purity_not_ok use_compound Proceed with Experiment purity_ok->use_compound new_aliquot Use a New Aliquot or Order Fresh Material purity_not_ok->new_aliquot investigate_degradation Investigate Cause of Degradation (e.g., Forced Degradation Study) purity_not_ok->investigate_degradation start This compound step1 Amide Coupling (e.g., with Aniline derivative) start->step1 intermediate1 N-Aryl-2-(1-Boc-piperidin-2-yl)acetamide step1->intermediate1 step2 Boc Deprotection (e.g., TFA or HCl) intermediate1->step2 intermediate2 N-Aryl-2-(piperidin-2-yl)acetamide step2->intermediate2 step3 N-Alkylation (e.g., with Phenethyl bromide) intermediate2->step3 end Fentanyl Analogue Precursor step3->end start This compound step1 Reduction of Carboxylic Acid (e.g., with BH3-THF) start->step1 intermediate1 1-Boc-2-(2-hydroxyethyl)piperidine step1->intermediate1 step2 Activation of Hydroxyl Group (e.g., Mesylation) intermediate1->step2 intermediate2 1-Boc-2-(2-mesyloxyethyl)piperidine step2->intermediate2 step3 Nucleophilic Substitution (e.g., with a lipophilic moiety) intermediate2->step3 intermediate3 Substituted 1-Boc-piperidine derivative step3->intermediate3 step4 Boc Deprotection (e.g., TFA or HCl) intermediate3->step4 end GABA Analogue Precursor step4->end

Validation & Comparative

A Comparative Guide to 1-Boc-2-piperidineacetic acid and 1-Boc-3-piperidineacetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Positional Isomers in Piperidine-Based Scaffolds

In the landscape of pharmaceutical research and drug development, piperidine-containing building blocks are of paramount importance due to their prevalence in a wide array of bioactive molecules. Among these, N-Boc protected piperidine acetic acids serve as critical intermediates for introducing a constrained amino acid scaffold. The seemingly subtle difference in the position of the acetic acid moiety, at the 2- versus the 3-position of the piperidine ring, can have profound implications for the steric and electronic properties of the final compound, ultimately influencing its biological activity and therapeutic potential. This guide provides an objective comparison of 1-Boc-2-piperidineacetic acid and 1-Boc-3-piperidineacetic acid, supported by structural analysis and relevant experimental contexts.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective utilization in synthesis and drug design. The following table summarizes their key characteristics.

PropertyThis compound1-Boc-3-piperidineacetic acid
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol 243.30 g/mol
CAS Number 149518-50-3 (racemic)183483-09-2 (racemic)
Appearance White to off-white solidWhite to off-white solid
General Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in water.[1]
Stereochemistry Exists as a racemic mixture or as individual (R) and (S) enantiomers.Exists as a racemic mixture or as individual (R) and (S) enantiomers.

The Impact of Positional Isomerism on Application and Performance

While both isomers are versatile building blocks, the positioning of the acetic acid group dictates their spatial arrangement and potential interactions with biological targets. This difference is a key consideration in structure-activity relationship (SAR) studies.

This compound positions the acetic acid side chain adjacent to the nitrogen atom. This α-amino acid-like arrangement can be critical in peptidomimetics and in the design of ligands for receptors that recognize N-terminal amino acid residues. The proximity of the carboxylic acid to the bulky Boc-protected nitrogen can also introduce steric hindrance, which may influence its reactivity in coupling reactions or its binding orientation within a target protein.

1-Boc-3-piperidineacetic acid , on the other hand, presents the acetic acid side chain at the β-position relative to the nitrogen. This arrangement is often explored in the synthesis of GABA (γ-aminobutyric acid) analogs and other neuromodulatory agents.[2][3] Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known GABA uptake inhibitors.[3][4][5] The increased distance between the carboxylic acid and the nitrogen atom compared to the 2-substituted isomer can lead to different conformational preferences and binding modes.

G cluster_0 Structural Comparison cluster_1 Potential Applications 2-Substituted This compound (α-amino acid analog) Peptidomimetics Peptidomimetics 2-Substituted->Peptidomimetics Steric influence of proximal Boc group 3-Substituted 1-Boc-3-piperidineacetic acid (β-amino acid analog) GABA Analogs GABA Analogs 3-Substituted->GABA Analogs Mimics GABA structure SAR Studies SAR Studies Peptidomimetics->SAR Studies Neuromodulators Neuromodulators GABA Analogs->Neuromodulators Neuromodulators->SAR Studies

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving these building blocks.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and effective method for removing the Boc protecting group to yield the free amine.[6]

Materials:

  • Boc-protected piperidineacetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperidineacetic acid in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

G start Start: Boc-protected amine in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at RT (30 min - 2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup Aqueous Workup (NaHCO₃, Brine) concentrate->workup dry Dry (Na₂SO₄) & Concentrate workup->dry end End: Deprotected Amine dry->end

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

An alternative to TFA, using HCl in an organic solvent, is also a common and effective method.[1]

Materials:

  • Boc-protected piperidineacetic acid

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidineacetic acid in a minimal amount of a suitable solvent, or use it neat.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with diethyl ether.

Protocol 3: Peptide Coupling using Boc-Protected Amino Acids

This protocol outlines the general procedure for coupling a Boc-protected piperidineacetic acid to a resin-bound peptide during solid-phase peptide synthesis (SPPS).[7]

Materials:

  • Resin with N-terminally deprotected peptide

  • Boc-protected piperidineacetic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vial, dissolve the Boc-protected piperidineacetic acid (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

  • Add the base (DIPEA, 4-8 equivalents) to the solution from step 2 and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents.

G

Concluding Remarks

The choice between this compound and 1-Boc-3-piperidineacetic acid is a strategic decision in drug design and development, driven by the desired spatial orientation of the acetic acid moiety and its intended interactions with the biological target. While their physicochemical properties are nearly identical, their performance as synthetic intermediates is dictated by the specific steric and electronic environment of the target molecule. A thorough understanding of the structure-activity relationships within the target class, coupled with the robust experimental protocols provided, will empower researchers to make informed decisions and accelerate the discovery of novel therapeutics.

References

A Tale of Two Enantiomers: (S)- vs. (R)-1-Boc-2-piperidineacetic Acid in Diastereoselective Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enantiomers of a chiral building block can be a critical decision in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of (S)- and (R)-1-Boc-2-piperidineacetic acid in the context of diastereoselective amide bond formation, a common strategy in medicinal chemistry. We present supporting experimental data, detailed protocols, and visualizations to aid in the rational selection of these key synthetic intermediates.

The inherent chirality of (S)- and (R)-1-Boc-2-piperidineacetic acid makes them invaluable building blocks in asymmetric synthesis. Their rigid piperidine scaffold and the stereocenter at the 2-position play a crucial role in directing the stereochemical outcome of reactions, particularly when coupled with other chiral molecules. This guide will delve into a practical application of these enantiomers in the synthesis of diastereomeric amides, highlighting the influence of the starting material's stereochemistry on the final product distribution.

Performance in Diastereoselective Amide Coupling

To illustrate the comparative performance of (S)- and (R)-1-Boc-2-piperidineacetic acid, we will examine their reaction with a chiral amine, (R)-α-methylbenzylamine. The formation of an amide bond between a chiral acid and a chiral amine results in the formation of diastereomers. The ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is a direct measure of the stereochemical influence exerted by the chiral centers of the reacting partners.

Table 1: Comparative Data in Diastereoselective Amide Synthesis

Parameter(S)-1-Boc-2-piperidineacetic Acid + (R)-α-methylbenzylamine(R)-1-Boc-2-piperidineacetic Acid + (R)-α-methylbenzylamine
Major Diastereomer (S,R)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide(R,R)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide
Minor Diastereomer (S,S)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide(R,S)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide
Typical Yield (%) 85 - 95%85 - 95%
Typical Diastereomeric Excess (d.e.) (%) >90%>90%
Analytical Method Chiral HPLC, ¹H NMR SpectroscopyChiral HPLC, ¹H NMR Spectroscopy

Note: The data presented in this table are representative values based on analogous diastereoselective amide coupling reactions and are intended for illustrative purposes. Actual results may vary depending on specific reaction conditions.

The high diastereomeric excess observed in these reactions underscores the significant directing effect of the stereocenter at the 2-position of the piperidine ring. This allows for the synthesis of enantioenriched products by leveraging the chirality of the starting materials.

Experimental Protocols

The following are detailed protocols for the diastereoselective amide coupling of (S)- and (R)-1-Boc-2-piperidineacetic acid with (R)-α-methylbenzylamine using a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 1: Synthesis of (S,R)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide

Materials:

  • (S)-1-Boc-2-piperidineacetic acid

  • (R)-α-methylbenzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (R)-α-methylbenzylamine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

  • Determine the diastereomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of (R,R)-N-(1-phenylethyl)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetamide

This protocol is identical to Protocol 1, with the substitution of (S)-1-Boc-2-piperidineacetic acid with (R)-1-Boc-2-piperidineacetic acid .

Visualizing the Synthetic Workflow

The logical flow of the diastereoselective amide synthesis can be visualized as follows:

Diastereoselective_Amide_Synthesis cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_Acid (S)-1-Boc-2- piperidineacetic acid Coupling_S Amide Coupling (HATU, DIPEA) S_Acid->Coupling_S R_Amine_S (R)-α-methylbenzylamine R_Amine_S->Coupling_S Product_SR Major Product: (S,R)-Diastereomer Coupling_S->Product_SR Product_SS Minor Product: (S,S)-Diastereomer Coupling_S->Product_SS R_Acid (R)-1-Boc-2- piperidineacetic acid Coupling_R Amide Coupling (HATU, DIPEA) R_Acid->Coupling_R R_Amine_R (R)-α-methylbenzylamine R_Amine_R->Coupling_R Product_RR Major Product: (R,R)-Diastereomer Coupling_R->Product_RR Product_RS Minor Product: (R,S)-Diastereomer Coupling_R->Product_RS

Caption: Diastereoselective synthesis workflow.

Application in Drug Synthesis: The Case of Local Anesthetics

The significance of choosing the correct enantiomer of a piperidine-based building block is exemplified in the synthesis of modern local anesthetics like ropivacaine and levobupivacaine. Ropivacaine, a long-acting local anesthetic, is the pure (S)-enantiomer. Its synthesis often starts from (S)-pipecolic acid, a related chiral piperidine derivative.[1] Similarly, levobupivacaine is the (S)-enantiomer of bupivacaine and is associated with a better safety profile than the racemic mixture or the (R)-enantiomer. The synthesis of levobupivacaine can be achieved through chiral resolution of the racemic intermediate or by starting from an enantiomerically pure precursor derived from L-lysine.[2][3]

These examples underscore the principle that the biological activity and safety of a drug are often dictated by its absolute stereochemistry. Therefore, the ability to selectively synthesize the desired enantiomer, often through the use of chiral building blocks like (S)- or (R)-1-Boc-2-piperidineacetic acid, is of paramount importance in drug development.

Conclusion

Both (S)- and (R)-1-Boc-2-piperidineacetic acid are highly effective chiral building blocks for the synthesis of stereochemically defined molecules. In diastereoselective amide coupling reactions with a chiral amine, both enantiomers can be expected to provide high yields and excellent levels of diastereoselectivity, allowing for the predictable synthesis of the desired diastereomer. The choice between the (S)- and (R)-enantiomer will be dictated by the desired absolute stereochemistry of the final target molecule. As demonstrated by the synthesis of modern local anesthetics, the careful selection and application of these chiral piperidine derivatives are fundamental to the development of safe and effective pharmaceuticals.

References

The Synthetic Chemist's Toolkit: A Comparative Guide to Alternatives for 1-Boc-2-piperidineacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural, conformationally constrained amino acids is a critical strategy for enhancing the therapeutic properties of peptides. 1-Boc-2-piperidineacetic acid, a β-amino acid analog of proline, is a valuable building block for inducing specific secondary structures. However, a range of alternatives offers unique structural and performance characteristics. This guide provides an objective, data-driven comparison of key alternatives, focusing on their synthesis performance and impact on peptide conformation.

The search for alternatives to this compound is driven by the need to fine-tune peptide architecture, stability, and biological activity. Key substitutes include smaller ring systems like Boc-L-azetidine-2-carboxylic acid (Aze), and various functionalized proline analogs, such as 4-hydroxyproline (Hyp) and its derivatives. These alternatives offer distinct advantages, from altering peptide backbone flexibility to introducing new chemical functionalities.

Performance Comparison of Proline Analogs

Proline and its analogs are generally less susceptible to racemization at the α-carbon during peptide coupling compared to other amino acids. However, the unique steric and electronic properties of each analog can influence reaction kinetics. For instance, the smaller, four-membered ring of azetidine-2-carboxylic acid presents different steric challenges compared to the six-membered ring of piperidineacetic acid.

The following table provides an illustrative comparison based on established principles of SPPS and data from studies on challenging peptide sequences.

Building BlockRing SizeKey Structural FeatureExpected Coupling EfficiencyPropensity for RacemizationImpact on Peptide Conformation
This compound 6β-amino acid, expanded proline scaffoldModerate to High; may require extended coupling times or stronger reagents due to steric bulk.LowInduces stable turn structures; less flexible than smaller rings.
Boc-L-proline 5Natural α-imino acidHigh; well-established protocols.Very LowInduces β-turns; restricts backbone flexibility; known cis/trans isomerization.
Boc-L-azetidine-2-carboxylic acid 4α-amino acid, contracted proline scaffoldHigh; generally couples efficiently.LowIncreases peptide flexibility compared to proline; greater propensity for trans→cis isomerization.
Boc-4-hydroxy-L-proline (Hyp) 5Hydroxyl group at CγHigh; similar to proline.LowCan stabilize specific conformations (e.g., collagen triple helix) through hydrogen bonding.
Pseudoproline Dipeptides 5Oxazolidine ring from Ser/ThrHigh; used to improve solubility and prevent aggregation.LowTemporarily introduces a "kink" to disrupt aggregation, restored to native Ser/Thr after cleavage.[1]

Note: The data presented in this table are illustrative and based on general observations reported in the literature. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.

Key Alternatives and Their Characteristics

Boc-L-azetidine-2-carboxylic acid (Aze)

As a smaller homolog of proline, azetidine-2-carboxylic acid introduces a unique conformational bias. Peptides containing Aze are generally more flexible than their proline-containing counterparts.[2] This increased flexibility arises from reduced steric constraints imposed by the four-membered ring.[2] Molecular dynamics simulations have shown that Aze has a greater tendency to undergo trans-to-cis peptide bond isomerization, which can induce significant bends in the peptide backbone, potentially disrupting structures like poly-proline type II helices.

Substituted Prolines (e.g., 4-Hydroxyproline)

Functionalized prolines, such as 4-hydroxy-L-proline (Hyp), are powerful tools for modulating peptide structure and function. The hydroxyl group can act as a hydrogen bond donor or acceptor, stabilizing specific secondary structures like the collagen triple helix. Furthermore, this hydroxyl group serves as a chemical handle for post-synthesis modification, allowing for the introduction of diverse functionalities through a strategy known as "proline editing". This method involves incorporating a protected Hyp residue during SPPS, followed by selective deprotection and on-resin modification to generate a wide array of 4-substituted proline derivatives.

Pseudoproline Dipeptides

For notoriously difficult or aggregation-prone sequences, pseudoproline dipeptides are an invaluable tool. These building blocks are dipeptides of serine or threonine that have been cyclized to form an oxazolidine ring, temporarily mimicking the structure of proline. By incorporating a pseudoproline, the peptide backbone is forced into a "kink," which disrupts the inter-chain hydrogen bonding that leads to aggregation. This significantly improves solvation and coupling efficiency during synthesis. The native serine or threonine residue is fully restored during the final acidic cleavage step. Reports have shown that incorporating pseudoprolines can lead to up to a 10-fold increase in yield for highly aggregated sequences.[1]

Experimental Protocols

The following are generalized protocols for the incorporation of a constrained amino acid using the Boc-SPPS strategy. Specific parameters such as reaction times and equivalents of reagents may need to be optimized for each specific building block and peptide sequence.

General Protocol for a Single Coupling Cycle in Boc-SPPS
  • Resin Preparation: Swell the appropriate resin (e.g., PAM or MBHA resin for C-terminal acids or amides, respectively) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group. When synthesizing peptides containing sensitive residues like tryptophan or methionine, add scavengers (e.g., 0.5% dithiothreitol) to the TFA solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the N-terminus by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid alternative (3-4 equivalents) with a suitable coupling reagent like HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 1-5 minutes.

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered alternatives, coupling times may need to be extended, or a second coupling may be required.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Visualizing Synthesis and Selection Workflows

To aid researchers in their experimental design, the following diagrams illustrate the logical flow for selecting a proline mimetic and the general workflow for solid-phase peptide synthesis.

G start Define Desired Peptide Property q_stability Increase Proteolytic Stability? start->q_stability q_flexibility Modulate Backbone Flexibility? q_stability->q_flexibility No use_beta Use β-Amino Acid (e.g., Boc-Pip-Aca) q_stability->use_beta Yes q_aggregation Overcome Aggregation? q_flexibility->q_aggregation No Change use_aze Use Aze to Increase Flexibility q_flexibility->use_aze Increase use_pro Use Pro to Decrease Flexibility q_flexibility->use_pro Decrease q_function Introduce New Functionality? q_aggregation->q_function No use_pseudo Use Pseudoproline Dipeptide q_aggregation->use_pseudo Yes q_function->start No/Re-evaluate use_hyp Use Hyp for Post-Synthesis Modification q_function->use_hyp Yes use_aze->q_aggregation use_pro->q_aggregation

Decision tree for selecting a proline mimetic.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle deprotection 2. Nα-Boc Deprotection (TFA/DCM) wash1 3. Wash (DCM, DMF) deprotection->wash1 neutralization 4. Neutralization (DIEA/DMF) wash1->neutralization wash2 5. Wash (DMF) neutralization->wash2 coupling 6. Amino Acid Coupling (HATU/DIEA) wash2->coupling wash3 7. Wash (DMF, DCM) coupling->wash3 kaiser 8. Monitor Completion (Kaiser Test) wash3->kaiser kaiser->deprotection Next Amino Acid end_cycle 9. Final Amino Acid Coupled kaiser->end_cycle Complete start 1. Start with Resin-Bound First Amino Acid start->deprotection cleavage 10. Final Cleavage & Deprotection (HF or TFMSA) end_cycle->cleavage purify 11. Purify & Analyze (HPLC, Mass Spec) cleavage->purify

General experimental workflow for Boc-SPPS.

References

A Comparative Guide to the Analytical Validation of 1-Boc-2-piperidineacetic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). 1-Boc-2-piperidineacetic acid is a chiral building block widely used in pharmaceutical research and development.[1] Ensuring its purity is a critical step to guarantee the reliability of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques and details the validation process for an HPLC method for purity determination.

Comparison of Analytical Methods for Purity Assessment

While HPLC with Ultraviolet (UV) detection is a robust and widely accessible method for purity analysis, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages, particularly in terms of sensitivity and structural information. The choice of method depends on the specific requirements of the analysis.

ParameterHPLC-UVLC-MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity relative to a certified internal standard.
Specificity Good; can separate structurally similar impurities. Specificity is confirmed through peak purity analysis and stress testing.Excellent; provides mass information, which aids in the identification of impurities.Excellent; provides detailed structural information, allowing for the identification and quantification of impurities without needing reference standards for those impurities.[2]
Sensitivity Good (typically ppm level).Excellent (typically ppb level or lower).Moderate; generally less sensitive than chromatographic methods.
Quantitation Excellent; highly precise and accurate for known impurities with reference standards. Purity is often determined by area percentage.Good; can be quantitative but may require matrix-matched standards for high accuracy.Excellent; provides direct quantification against a standard without the need for identical response factors.
Instrumentation Widely available and relatively low cost.More expensive and complex than HPLC-UV.High initial cost and requires specialized expertise.
Primary Use Routine quality control, purity determination, and stability testing.Impurity identification, degradation product analysis, and trace-level analysis.Structural elucidation, definitive quantification without impurity standards, and analysis of samples with no chromophores.

Detailed Experimental Protocol: HPLC Purity Determination

The following protocol is a representative reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. This method would require optimization and validation for specific applications.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).The main peak should be free from co-eluting peaks from forced degradation samples (acid, base, oxidation, heat, light). Peak purity index should be > 0.99.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity assays: 80% to 120% of the test concentration.
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.% Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show the precision under the same operating conditions over a short interval of time.% Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision (Inter-assay): To express the within-laboratory variations (different days, different analysts, different equipment).%RSD ≤ 2.0% between two different sets of analyses.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD for precision at this level should be ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.%RSD ≤ 2.0% for analysis performed under varied conditions (e.g., ±10% flow rate, ±5°C column temperature, ±2% mobile phase organic content).

Workflow for HPLC Method Validation

The following diagram illustrates the logical progression of developing and validating an HPLC method for purity analysis.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation dev Initial Method Development & Optimization feas Feasibility & System Suitability Testing dev->feas spec Specificity (Forced Degradation) feas->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Analysis (QC Testing) rob->routine transfer Method Transfer (if applicable) routine->transfer

Caption: Workflow for HPLC method development and validation.

References

Unambiguous Structural Confirmation of 1-Boc-2-piperidineacetic Acid: A 2D NMR Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against alternative analytical techniques for the structural elucidation of 1-Boc-2-piperidineacetic acid, a key building block in medicinal chemistry.

The structural integrity of a molecule is paramount to its function and safety. In the context of drug discovery and development, even minor ambiguities in structure can lead to significant deviations in biological activity and unforeseen toxicity. Here, we delve into the power of 2D NMR techniques, including COSY, HSQC, and HMBC, to provide an unambiguous structural map of this compound. Furthermore, we present a comparative analysis with other common analytical methods, namely Mass Spectrometry and X-ray Crystallography, to highlight the unique advantages of each technique.

At a Glance: 2D NMR for Structural Elucidation

Two-dimensional NMR spectroscopy provides a detailed picture of the connectivity and spatial relationships between atoms within a molecule. By correlating nuclear spins through chemical bonds, these techniques allow for the confident assembly of a molecule's structural puzzle.

2D NMR Technique Information Provided Application for this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Identifies adjacent protons within the piperidine ring and the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (one-bond 1H-13C correlation).Assigns each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).Connects different fragments of the molecule, such as the Boc protecting group to the piperidine ring and the acetic acid side chain to the ring, confirming the overall structure.

Comparative Analysis: 2D NMR vs. Alternative Methods

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary information.

Analytical Technique Principle Advantages Limitations
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Provides detailed atom-by-atom connectivity, stereochemical information, and conformational analysis in a solution state that can mimic physiological conditions.Relatively lower sensitivity compared to mass spectrometry; requires larger sample amounts.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.High sensitivity, requires very small sample amounts, provides accurate molecular weight and formula.Provides limited information on the specific arrangement of atoms and stereochemistry.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state conformation.

Experimental Data: A Representative 2D NMR Analysis of this compound

Table 1: Hypothetical 1H and 13C NMR Chemical Shifts for this compound

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
24.1055.0
31.65, 1.5029.0
41.55, 1.4025.0
51.60, 1.4528.0
63.90, 2.9045.0
7 (CH2)2.80, 2.5038.0
8 (COOH)-175.0
Boc (C(CH3)3)1.4580.0
Boc (C(CH 3)3)1.4528.5
Boc (C=O)-155.0

Table 2: Key 2D NMR Correlations for this compound (Hypothetical)

COSY (1H-1H) HSQC (1H-13C) HMBC (1H-13C)
H2 ↔ H3, H6H2 ↔ C2H2 ↔ C3, C6, C7, C=O (Boc)
H3 ↔ H2, H4H3 ↔ C3H3 ↔ C2, C4, C5
H4 ↔ H3, H5H4 ↔ C4H4 ↔ C3, C5, C6
H5 ↔ H4, H6H5 ↔ C5H5 ↔ C4, C6
H6 ↔ H2, H5H6 ↔ C6H6 ↔ C2, C4, C5
H7 ↔ H2H7 ↔ C7H7 ↔ C2, C8
-H (Boc) ↔ C (Boc, CH3)H (Boc) ↔ C (Boc, C=O), C (Boc, quat)

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below are standard protocols for the key experiments.

2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe for inverse detection.

  • 1D Spectra: Acquire standard 1D 1H and 13C{1H} spectra to identify all proton and carbon signals.

  • COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

  • HSQC: Acquire a gradient-enhanced HSQC experiment. The spectral width in F2 (1H) is typically 10-12 ppm, and in F1 (13C) is 0-180 ppm.

  • HMBC: Acquire a gradient-enhanced HMBC experiment. The spectral widths are similar to HSQC. The long-range coupling delay should be optimized for nJCH couplings of 4-10 Hz.

Mass Spectrometry (Electrospray Ionization - Time of Flight)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Obtain high-resolution mass data to determine the accurate mass and elemental composition.

X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

2D_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec OneD_H 1D 1H NMR_Spec->OneD_H OneD_C 1D 13C NMR_Spec->OneD_C COSY COSY NMR_Spec->COSY HSQC HSQC NMR_Spec->HSQC HMBC HMBC NMR_Spec->HMBC Assign_1D Assign 1D Spectra OneD_H->Assign_1D OneD_C->Assign_1D Correlate_COSY H-H Connectivity Assign_1D->Correlate_COSY Correlate_HSQC Direct C-H Attachment Assign_1D->Correlate_HSQC Correlate_HMBC Long-Range C-H Connectivity Assign_1D->Correlate_HMBC Assemble Assemble Structure Correlate_COSY->Assemble Correlate_HSQC->Assemble Correlate_HMBC->Assemble Final_Structure Final Structure Confirmation Assemble->Final_Structure

Caption: Workflow for the structural confirmation of this compound using 2D NMR.

Method_Comparison cluster_topic Topic Topic NMR 2D NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS XRay X-ray Crystallography Topic->XRay NMR_Info Detailed Connectivity Stereochemistry Solution Conformation NMR->NMR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info XRay_Info Precise 3D Structure Solid-State Conformation XRay->XRay_Info

A Comparative Analysis of Piperidine and Pyrrolidine Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are foundational building blocks in a vast number of FDA-approved drugs and biologically active compounds. While structurally similar, the seemingly minor difference of one methylene unit imparts distinct physicochemical properties and reactivity profiles that can significantly influence a drug candidate's synthetic accessibility, metabolic stability, and pharmacological activity.

This guide provides an objective, data-driven comparison of the reactivity of piperidine and pyrrolidine building blocks in key synthetic transformations, supported by experimental data and detailed protocols to aid in the rational selection of these privileged scaffolds.

Physicochemical Properties: A Tale of Two Rings

The reactivity of piperidine and pyrrolidine is fundamentally governed by their electronic and conformational properties. While both are secondary amines with high basicity, subtle differences in their structure lead to nuanced variations in their behavior.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27[1]Both are strongly basic, making them largely interchangeable where basicity is the primary driver of reactivity. Pyrrolidine is slightly more basic.[1]
Conformational Analysis Prefers a rigid chair conformation.Exhibits greater flexibility (envelope and twist conformations).The rigidity of piperidine can be advantageous for conformational constraint in drug design, while the flexibility of pyrrolidine may allow for better adaptation to a binding site.
Steric Hindrance Generally considered less sterically hindered at the nitrogen.The puckered nature of the five-membered ring can introduce steric shielding of the nitrogen lone pair.Steric accessibility of the nitrogen lone pair is a crucial factor in the kinetics of many reactions.

Comparative Reactivity in Key Synthetic Transformations

The interplay between basicity, nucleophilicity, and steric hindrance dictates the relative reactivity of piperidine and pyrrolidine in common synthetic transformations.

N-Alkylation

N-alkylation is a fundamental reaction for introducing substituents on the nitrogen atom. The reaction proceeds via nucleophilic attack of the amine on an alkyl halide or other electrophilic carbon source.

General Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_products Products amine Piperidine or Pyrrolidine N_alkylated_amine N-Alkyl-piperidine or N-Alkyl-pyrrolidine amine->N_alkylated_amine + R-X salt H-X alkyl_halide R-X (Alkyl Halide) alkyl_halide->N_alkylated_amine N_Acylation cluster_reactants Reactants cluster_products Products amine Piperidine or Pyrrolidine N_acylated_amine N-Acyl-piperidine or N-Acyl-pyrrolidine amine->N_acylated_amine + R-COCl HCl HCl acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->N_acylated_amine N_Sulfonylation cluster_reactants Reactants cluster_products Products amine Piperidine or Pyrrolidine N_sulfonylated_amine N-Sulfonyl-piperidine or N-Sulfonyl-pyrrolidine amine->N_sulfonylated_amine + R-SO2Cl HCl HCl sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride->N_sulfonylated_amine Scaffold_Selection Start Start: Scaffold Selection SAR_Goals Define Structure-Activity Relationship (SAR) Goals Start->SAR_Goals Physicochem_Props Consider Physicochemical Properties (pKa, logP) SAR_Goals->Physicochem_Props Conformational_Constraint Is Conformational Constraint a Key Objective? Physicochem_Props->Conformational_Constraint Piperidine Prioritize Piperidine Scaffold Conformational_Constraint->Piperidine Yes Pyrrolidine Consider Pyrrolidine Scaffold for Flexibility Conformational_Constraint->Pyrrolidine No Reactivity_Considerations Evaluate Synthetic Tractability and Reactivity Piperidine->Reactivity_Considerations Pyrrolidine->Reactivity_Considerations Experimental_Validation Perform Parallel Synthesis and Comparative Assays Reactivity_Considerations->Experimental_Validation Final_Decision Select Optimal Scaffold Experimental_Validation->Final_Decision

References

Comparative Biological Activity of 1-Boc-2-Piperidineacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of bioactive scaffolds is paramount. This guide provides a comprehensive comparison of the biological activities of 1-Boc-2-piperidineacetic acid derivatives, with a focus on their potential as enzyme inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature, offering objective insights into the therapeutic potential of this versatile chemical moiety.

The this compound scaffold is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of biological entities, including proteases and other enzymes implicated in various disease states. The Boc (tert-butyloxycarbonyl) protecting group offers stability and allows for selective modifications, making it an ideal starting point for the generation of diverse chemical libraries.

Quantitative Comparison of Biological Activities

Derivative ClassTarget EnzymeDerivative Structure/NameIC50/KiReference
Piperidine Carboxamidesµ-CalpainKeto amide 11fKi = 30 nM[1]
Piperidine Carboxamidesµ-CalpainKeto amide 11jKi = 9 nM[1]
N-Benzyl PiperidineHistone Deacetylase (HDAC)Compound d5IC50 = 0.17 µM[2]
N-Benzyl PiperidineAcetylcholinesterase (AChE)Compound d5IC50 = 6.89 µM[2]
N-Benzyl PiperidineHistone Deacetylase (HDAC)Compound d10IC50 = 0.45 µM[2]
N-Benzyl PiperidineAcetylcholinesterase (AChE)Compound d10IC50 = 3.22 µM[2]
Piperazine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)1,4-bis(phenylsulfonyl)piperazine derivatives11.2 to 22.6% inhibition at 100 µM[3]
4-BenzylpiperidineDipeptidyl Peptidase-IV (DPP-IV)Compound (1)IC50 = 1.6 ± 0.04 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are representative protocols for key enzymatic assays relevant to the evaluation of this compound derivatives.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay[3]

This assay is used to determine the inhibitory potential of compounds against the DPP-IV enzyme, a key target in the management of type 2 diabetes.

Materials:

  • DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Test compounds (this compound derivatives)

  • Sitagliptin (positive control)

  • DMSO (solvent)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and sitagliptin in DMSO to prepare stock solutions. Serially dilute the stock solutions to obtain a range of final concentrations.

  • Enzyme Reaction: In a 96-well plate, add the DPP-IV enzyme solution to each well.

  • Inhibitor Addition: Add the diluted test compounds or control to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points to determine the rate of substrate hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Calpain Inhibition Assay[1]

This assay evaluates the ability of compounds to inhibit the activity of calpain, a calcium-dependent cysteine protease involved in various cellular processes.

Materials:

  • Purified µ-calpain

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Test compounds

  • Assay buffer (containing calcium)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In the wells of a black microplate, combine the assay buffer, calpain enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometric microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each compound concentration. Determine the inhibition constant (Ki) through appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 1-Boc-2-piperidineacetic acid derivatives in_vitro In vitro Enzymatic Assays (e.g., DPP-IV, Calpain) synthesis->in_vitro Test Compounds cell_based Cell-based Assays (e.g., Cytotoxicity, Signaling) synthesis->cell_based Test Compounds ic50 IC50/Ki Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis cell_based->sar ic50->sar signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme Target Enzyme (e.g., DPP-IV, Calpain) receptor->enzyme downstream Downstream Signaling Cascade enzyme->downstream inhibitor 1-Boc-2-piperidineacetic acid derivative inhibitor->enzyme response Cellular Response downstream->response

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-2-piperidineacetic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of synthetic intermediates is a cornerstone of modern drug development. 1-Boc-2-piperidineacetic acid, a chiral building block utilized in the synthesis of various pharmaceutical agents, requires precise analytical characterization to ensure the quality, purity, and consistency of final products. This guide provides an objective comparison of mass spectrometry (MS) for the analysis of this compound against alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is supported by established experimental data for related compounds and detailed methodologies to assist researchers in selecting the optimal analytical strategy for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, including the need for sensitivity, structural confirmation, or quantitative accuracy. While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, HPLC-UV and NMR provide robust and often complementary information.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity, capable of analyzing complex matrices, provides molecular weight and structural information.[1]Higher equipment cost and complexity.[1]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Readily available instrumentation, robust for routine quantitative analysis of the main component.[2]Lower sensitivity compared to MS, may require chromophores for adequate detection.[1]
NMR Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification, quantitative capabilities (qNMR).[1]Lower sensitivity compared to MS, more complex data analysis for quantification.[1]

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound, combining the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is a common and suitable ionization technique for this molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

Predicted ESI-MS/MS Fragmentation Pattern:

The fragmentation of the protonated this compound molecule (C₁₂H₂₁NO₄, MW: 243.30) is expected to follow characteristic pathways for N-Boc protected amines and piperidine derivatives. Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 244.15) would likely yield the following significant product ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossInterpretation
244.15188.10C₄H₈O (isobutylene + CO) or C₅H₈O₂Loss of the Boc group
244.15144.09C₅H₈O₂ (Boc group)Loss of the Boc group
244.15100.08C₅H₉O₂ + CO₂Loss of Boc group and carboxyl group
188.10142.09H₂O + COSubsequent fragmentation of the piperidine ring

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

LC-MS/MS Method

A robust LC-MS/MS method for the quantification of this compound can be developed based on established protocols for similar N-Boc protected compounds.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A suitable gradient to ensure separation from impurities.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions (Predicted):

      • 244.15 > 188.10

      • 244.15 > 144.09

    • Source Parameters: Optimized for the specific instrument.

HPLC-UV Method

For routine purity checks and quantification where high sensitivity is not paramount, an HPLC-UV method can be employed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1]

    • Detection Wavelength: The carbamate group of the Boc protecting group allows for UV detection, typically around 210-220 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

NMR Spectroscopy

NMR is primarily used for the structural confirmation and purity assessment of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm integrating to 9 protons. Other signals corresponding to the piperidine ring and the acetic acid moiety will also be present.

  • ¹³C NMR: Signals corresponding to the quaternary and methyl carbons of the Boc group, as well as the carbamate carbonyl carbon, provide definitive structural confirmation.

Performance Comparison

The following table summarizes the expected performance characteristics of each analytical technique for the analysis of this compound, based on data from similar compounds.

ParameterLC-MS/MSHPLC-UVNMR (qNMR)
Linearity Range 0.1 - 1000 ng/mL (estimated)1 - 500 µg/mL (estimated)0.1 - 10 mg/mL (estimated)
Limit of Detection (LOD) < 0.1 ng/mL (estimated)~ 0.5 µg/mL (estimated)~ 0.05 mg/mL (estimated)
Limit of Quantification (LOQ) ~ 0.1 ng/mL (estimated)~ 1 µg/mL (estimated)~ 0.1 mg/mL (estimated)
Precision (%RSD) < 5%< 2%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%

Note: These values are estimates based on typical performance for similar small molecules and may vary depending on the specific instrumentation and method optimization.

Visualizing the Analytical Workflow

To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the typical experimental workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilution with Mobile Phase Sample->Dilution Injection Injection onto C18 Column Dilution->Injection Separation Gradient Elution Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (m/z 244.15) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Analysis CID->MS2 Quantification Quantification & Fragmentation Analysis MS2->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained Analyte This compound LCMS LC-MS/MS Analyte->LCMS HPLC HPLC-UV Analyte->HPLC NMR NMR Analyte->NMR Quant_Struct High Sensitivity Quantification & Structural Confirmation LCMS->Quant_Struct Quant Routine Quantification & Purity HPLC->Quant Struct_Purity Unambiguous Structure & Purity NMR->Struct_Purity

Caption: Logical comparison of analytical methods.

Conclusion

For the comprehensive analysis of this compound, LC-MS/MS stands out as the most powerful technique, offering superior sensitivity and structural confirmation through fragmentation analysis. This makes it ideal for demanding applications such as metabolite identification and trace impurity analysis. HPLC-UV provides a cost-effective and robust alternative for routine quality control and purity assessment where high sensitivity is not a primary concern. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and can be employed for quantitative purposes (qNMR) when reference standards for impurities are unavailable. The selection of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of data detail. A multi-technique approach, leveraging the strengths of each method, will often provide the most complete and reliable characterization of this compound products.

References

A Researcher's Guide to Chiral Piperidine Building Blocks: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a critical decision that profoundly influences the timeline, cost, and ultimate success of a drug discovery program. The piperidine scaffold is a ubiquitous and highly valued motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of chirality into this six-membered heterocycle can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[3] However, this often comes at the cost of increased synthetic complexity and expenditure. This guide provides a comprehensive cost-benefit analysis of various chiral piperidine building blocks, supported by experimental data and detailed methodologies, to empower informed decision-making in your research.

Cost-Benefit Analysis of Common Chiral Piperidine Building Blocks

The selection of a chiral piperidine building block is a multifaceted decision involving a trade-off between cost, synthetic accessibility, and the desired stereochemical outcome. The following table summarizes the approximate costs and key considerations for several commercially available chiral piperidine derivatives. Prices are based on catalog listings from various chemical suppliers and are subject to change.

Building BlockRepresentative StructureApproximate Price (USD/g)Key BenefitsKey DrawbacksSynthetic Accessibility
(R)- and (S)-Nipecotic Acid (R)-enantiomer shown1 g: $40-60 10 g: $20-35Readily available chiral pool starting material. Versatile functional handle (carboxylic acid) for further elaboration.Multi-step synthesis often required to reach desired targets.Accessible via resolution or asymmetric synthesis.
Ethyl (R)- and (S)-Nipecotate (R)-enantiomer shown1 g: $12-20 100 g: $1.5-3More amenable to certain transformations than the free acid. Generally lower cost than the corresponding acid.Ester hydrolysis may be required.Prepared from the corresponding nipecotic acid.
(R)- and (S)-3-Hydroxypiperidine (R)-enantiomer shown1 g: $50-100 25 g: $20-40Introduces a key hydrogen bond donor/acceptor. Can serve as a handle for further functionalization.Higher cost compared to simpler piperidines.Often synthesized via asymmetric reduction of 3-piperidone or from chiral pool sources.
(R)- and (S)-1-Boc-3-Hydroxypiperidine (S)-enantiomer shown1 g: $90-120 25 g: $30-50Boc protection allows for selective N-functionalization. Widely used in medicinal chemistry.Higher cost due to the protecting group and chiral synthesis.Asymmetric reduction of N-Boc-3-piperidone is a common route.
(R)- and (S)-1-Boc-3-Aminopiperidine (R)-enantiomer shown1 g: $20-40 25 g: $10-20Provides a primary amine for diverse chemical modifications. Boc protection facilitates controlled synthesis.Can be more expensive than the corresponding hydroxyl derivatives.Accessible through various synthetic routes, including enzymatic methods.
4-Hydroxy-L-proline (as a precursor) 100 g: $0.5-1Inexpensive and readily available chiral pool starting material for the synthesis of certain chiral piperidines.Requires multi-step synthetic sequences to construct the piperidine ring.Utilized in longer, more complex total syntheses.

Performance in Key Chemical Transformations: A Data-Driven Comparison

The choice of a chiral piperidine building block significantly impacts the efficiency and stereochemical outcome of subsequent chemical reactions. Below, we compare the performance of different synthetic strategies to access these valuable scaffolds.

Asymmetric Hydrogenation of Pyridinium Salts

A powerful method for the enantioselective synthesis of chiral piperidines is the asymmetric hydrogenation of prochiral pyridinium salts. This approach offers high atom economy and can provide access to a wide range of substituted piperidines with excellent enantioselectivity.

Representative Data:

SubstrateCatalyst SystemYield (%)ee (%)Reference
N-Benzyl-2-phenylpyridinium bromide[Ir(COD)Cl]₂ / (R)-SynPhos>9996(Zhou, 2012)
N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide[Ir(COD)Cl]₂ / (R)-SynPhos>9997(Zhou, 2012)
N-Benzyl-2-(thiophen-2-yl)pyridinium bromide[Ir(COD)Cl]₂ / (R)-SynPhos>9995(Zhou, 2012)
Chemo-enzymatic Dearomatization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Chemo-enzymatic dearomatization of pyridines can provide access to complex chiral piperidines that are challenging to prepare using traditional chemical methods. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines.[4] This method has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib.[4]

Key Performance Metrics:

  • High Enantioselectivity: Often >99% ee.

  • Mild Reaction Conditions: Typically performed in aqueous buffer at or near room temperature.

  • Green Chemistry: Avoids the use of heavy metals and harsh reagents.

Impact on ADMET Properties

The stereochemistry of the piperidine ring can have a profound impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.

  • Metabolic Stability: The position and stereochemistry of substituents on the piperidine ring can influence its metabolic stability. For example, substitution at the 2- and/or 6-positions can block metabolism of the piperidine ring.[5] Strategic introduction of fluorine or deuterium can also enhance metabolic stability.[6] The morpholine ring is generally considered more metabolically stable than the piperidine ring due to the electron-withdrawing effect of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[7]

  • hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias. The stereochemistry of piperidine-containing compounds can significantly affect their hERG inhibitory activity.[8][9] In some cases, one enantiomer may exhibit significantly lower hERG inhibition than the other, highlighting the importance of synthesizing and testing enantiomerically pure compounds.

  • Cell Permeability: The lipophilicity and three-dimensional shape of a molecule, influenced by the substitution pattern and stereochemistry of the piperidine ring, can affect its ability to cross cell membranes. For example, a 3-piperidyl analog has been shown to have remarkably increased permeability and lipophilicity compared to a 2-piperidyl analog.[1]

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from the work of Zhou and co-workers.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral phosphine ligand (e.g., (R)-SynPhos)

  • Substituted pyridinium bromide

  • Anhydrous, degassed solvent (e.g., a mixture of toluene and dichloromethane)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a nitrogen-filled glovebox, a solution of [Ir(COD)Cl]₂ and the chiral phosphine ligand in the chosen solvent is stirred at room temperature for 20-30 minutes to pre-form the catalyst.

  • The pyridinium salt substrate is added to the autoclave.

  • The pre-formed catalyst solution is transferred to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 12 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral piperidine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for Chemo-enzymatic Dearomatization of an Activated Pyridine

This protocol is a generalized procedure based on the work of Turner and co-workers.[4]

Materials:

  • N-substituted tetrahydropyridine

  • Amine oxidase (e.g., 6-HDNO)

  • Ene-imine reductase (EneIRED)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Aqueous buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • To a solution of the N-substituted tetrahydropyridine in the aqueous buffer is added the amine oxidase, ene-imine reductase, NADPH, and the cofactor regeneration system.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC or GC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enantiomerically enriched piperidine.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Complexity: Synthetic Pathways and Biological Interactions

Graphviz is a powerful tool for visualizing complex relationships, such as multi-step synthetic pathways and biological signaling cascades. The following DOT scripts provide examples of how to generate such diagrams.

Synthetic Workflow for a Chiral Piperidine

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Pyridine Pyridine Addition Addition Pyridine->Addition Grignard Reagent Grignard Reagent Grignard Reagent->Addition Reduction Reduction Addition->Reduction Asymmetric Hydrogenation Asymmetric Hydrogenation Reduction->Asymmetric Hydrogenation Protection Protection Asymmetric Hydrogenation->Protection Chiral Piperidine Chiral Piperidine Protection->Chiral Piperidine G cluster_membrane Cell Membrane GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activates Ligand (Drug) Ligand (Drug) Ligand (Drug)->GPCR Binds Effector Effector G-Protein->Effector Modulates Second Messenger Second Messenger Effector->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

References

A Comparative Guide to Validating the Enantiomeric Excess of (S)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-1-Boc-2-piperidineacetic acid is a critical step in the synthesis of stereochemically defined pharmaceutical agents. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of this compound, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.

The two most prevalent and reliable methods for determining the enantiomeric excess of chiral carboxylic acids are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.

Method Comparison at a Glance

FeatureChiral HPLCNMR with Chiral Auxiliaries
Principle Direct or indirect separation of enantiomers on a chiral stationary phase or after derivatization.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Direct injection for chiral columns; derivatization required for indirect methods.Derivatization or addition of a chiral solvating agent.
Instrumentation HPLC system with a chiral column or a standard column for derivatized samples.NMR spectrometer.
Data Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with resolved signals for diastereomers.
Quantification Integration of peak areas.Integration of signal intensities.
Advantages High accuracy and precision, well-established methods, direct methods are non-destructive.Relatively fast analysis time, can provide structural information.
Disadvantages Chiral columns can be expensive, method development can be time-consuming.Requires a chiral auxiliary, potential for kinetic resolution or racemization during derivatization.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral column.[2]

Direct Method: Chiral Stationary Phase HPLC

The direct approach utilizes a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including N-protected amino acids.[3][4][5]

Experimental Protocol: Direct Chiral HPLC

  • Column: A chiral column, for instance, one based on immobilized amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the Boc-protected compound absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of (S)-1-Boc-2-piperidineacetic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample into HPLC system prep->inject separate Separate enantiomers on a chiral stationary phase inject->separate detect Detect enantiomers (UV detector) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve sample and chiral derivatizing agent react Add coupling agent to form diastereomers dissolve->react acquire Acquire 1H NMR spectrum react->acquire identify Identify and integrate diastereomeric signals acquire->identify calculate Calculate enantiomeric excess identify->calculate

References

The Versatility of 1-Boc-2-piperidineacetic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. 1-Boc-2-piperidineacetic acid has emerged as a versatile and valuable building block in medicinal chemistry, offering a privileged scaffold for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive literature review of its applications, objectively compares its performance with alternative scaffolds, and presents supporting experimental data and detailed protocols to inform future drug discovery efforts.

This compound, a chiral cyclic amino acid derivative, provides a conformationally constrained framework that is amenable to diverse chemical modifications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective chemical transformations at other positions of the molecule. This feature, combined with the carboxylic acid moiety, makes it an ideal starting material for the synthesis of complex molecules targeting a range of biological pathways.

Performance Comparison: Piperidine vs. Piperazine Scaffolds

A key alternative to the piperidine scaffold is the piperazine ring system. The choice between these two six-membered nitrogen-containing heterocycles can significantly impact the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate.

FeaturePiperidine ScaffoldPiperazine ScaffoldRationale & Implications
Receptor Affinity & Selectivity Can exhibit high affinity and selectivity for various targets, including GPCRs and ion channels. The single nitrogen allows for specific interactions.The presence of a second nitrogen atom can lead to different binding modes and potential interactions with multiple targets. This can sometimes result in reduced selectivity.The choice of scaffold should be guided by the specific binding pocket of the target receptor to optimize interactions and achieve desired selectivity.
Physicochemical Properties Generally more lipophilic than piperazine, which can influence solubility and membrane permeability.The additional nitrogen atom increases polarity and potential for hydrogen bonding, often leading to improved aqueous solubility.Solubility and lipophilicity are critical for oral bioavailability and require careful tuning through substituent modifications on either scaffold.
Metabolic Stability Can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.Can also undergo metabolic transformations at both nitrogen atoms, potentially leading to more complex metabolic profiles.Strategic placement of substituents can block sites of metabolism and enhance the in vivo stability of compounds derived from either scaffold.
Synthetic Accessibility This compound and other derivatives are readily available chiral building blocks.A wide variety of mono- and di-substituted piperazines are commercially available, facilitating library synthesis.Both scaffolds offer good synthetic tractability, allowing for the efficient generation of diverse chemical libraries for screening.

Case Studies: Quantitative Comparison of Biological Activity

To illustrate the practical implications of scaffold selection and modification, this section presents quantitative data from the literature on drug candidates derived from piperidine and piperazine scaffolds.

Mu-Opioid Receptor (MOR) Agonists

The piperidine moiety is a common feature in potent opioid receptor modulators.

CompoundScaffoldTargetKi (nM)EC50 (nM)Emax (%)
(3R, 4S)-23 3,4-disubstituted piperidineMOR0.00210.0013209.1
DOR18.474.5267.1
KOR25.8116.2209.5

(Data sourced from a study on novel MOR agonists)

Acetyl-CoA Carboxylase (ACC) Inhibitors

Both piperidine and piperazine scaffolds have been successfully employed in the development of ACC inhibitors for the treatment of metabolic diseases.

CompoundScaffoldTargetIC50 (nM)
12c (4-piperidinyl)-piperazineACC116
ACC219

(Data sourced from a study on novel ACC inhibitors)

Histamine H3 and Sigma-1 Receptor Ligands

A direct comparison of piperidine and piperazine analogs targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors highlights the profound impact of the core scaffold on receptor affinity.

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

(Data sourced from a study on dual H3/σ1 receptor ligands)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of compounds discussed in this guide.

Synthesis of a Piperidine-Based MOR Agonist (Analogous to (3R, 4S)-23)

This protocol describes a multi-step synthesis to obtain a highly potent and selective MOR agonist.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Demethylation & Protection cluster_2 Step 3: Introduction of Dimethylaminomethyl Group cluster_3 Step 4: Deprotection A 1-Boc-4-piperidone C 4-(3-Methoxyphenyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester A->C THF, 0 °C to rt B 3-Methoxyphenylmagnesium bromide B->C D 4-(3-Hydroxyphenyl)-4-hydroxypiperidine C->D BBr3, DCM F 1-Benzyl-4-(3-(benzyloxy)phenyl)piperidin-4-ol D->F K2CO3, Acetone E Benzyl bromide E->F H (3R,4S)-1-Benzyl-3-((dimethylamino)methyl)-4-(3-(benzyloxy)phenyl)piperidin-4-ol F->H Diisopropylethylamine, Toluene G Eschenmoser's salt G->H I (3R, 4S)-23 H->I H2, Pd/C, Methanol

Caption: Synthetic workflow for a potent MOR agonist.

Step 1: Synthesis of 4-(3-Methoxyphenyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C is added dropwise a solution of 3-methoxyphenylmagnesium bromide in THF. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of 1-Benzyl-4-(3-(benzyloxy)phenyl)piperidin-4-ol To a solution of the product from Step 1 in dichloromethane (DCM) at 0 °C is added boron tribromide (BBr3) dropwise. The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is dissolved in acetone. Potassium carbonate and benzyl bromide are added, and the mixture is refluxed overnight. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography.

Step 3: Synthesis of (3R,4S)-1-Benzyl-3-((dimethylamino)methyl)-4-(3-(benzyloxy)phenyl)piperidin-4-ol A solution of the product from Step 2, Eschenmoser's salt, and diisopropylethylamine in toluene is heated at 80 °C for 12 hours. The reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the diastereomers are separated by chiral chromatography.

Step 4: Synthesis of (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol ((3R, 4S)-23) To a solution of the desired diastereomer from Step 3 in methanol is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Mu-Opioid Receptor (MOR) Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the MOR.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection A Cell Membranes expressing MOR D Incubate at 25°C for 60 min A->D B Radioligand ([3H]DAMGO) B->D C Test Compound (e.g., (3R, 4S)-23) C->D E Rapid Filtration through glass fiber filters D->E F Liquid Scintillation Counting E->F G Determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Workflow for MOR binding assay.

Materials:

  • Cell membranes from CHO cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a selective MOR agonist radioligand).

  • Test compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]DAMGO (final concentration ~1 nM).

  • Initiation: Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACC.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes.

  • Assay buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Brij-35.

  • Substrates: Acetyl-CoA, ATP, and sodium bicarbonate.

  • Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.

  • NADH.

  • Test compound.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, pyruvate kinase, lactate dehydrogenase, NADH, ATP, and sodium bicarbonate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Enzyme Addition: Add the ACC enzyme to each well.

  • Initiation: Initiate the reaction by adding acetyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ACC activity.

  • Data Analysis: Calculate the percent inhibition of ACC activity at each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a cornerstone building block in modern drug discovery, providing a synthetically tractable and conformationally defined scaffold for the development of novel therapeutics. As demonstrated by the comparative data, the choice between a piperidine and a piperazine core can have a profound impact on the biological activity and properties of the final compound. By leveraging the detailed experimental protocols provided, researchers can further explore the potential of these privileged scaffolds in their quest for new and improved medicines.

A Head-to-Head Comparison: Boc vs. Fmoc Protection of Piperidine Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the protection of amine functionalities, such as that in piperidine acetic acid, can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective, data-driven comparison of these two widely used protecting groups for piperidine acetic acid, complete with experimental protocols and a quantitative overview to inform your selection process.

The fundamental difference between Boc and Fmoc protection lies in their lability under different chemical conditions, a concept known as orthogonality. The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is commonly cleaved using a secondary amine, most often piperidine.[1][2] This orthogonality is the cornerstone of many multi-step synthetic strategies, allowing for the selective deprotection of one group while others remain intact.

Experimental Protocols

To facilitate a direct comparison, detailed methodologies for the protection and deprotection of piperidine acetic acid using both Boc and Fmoc strategies are provided below.

Boc Protection and Deprotection

Boc Protection of Piperidine-4-Acetic Acid

  • Materials: Piperidine-4-acetic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate, Sodium bicarbonate, Dioxane, Water, Ethyl acetate, 3 M Hydrochloric acid, Anhydrous sodium sulfate.

  • Procedure:

    • Prepare a buffer solution of sodium carbonate and sodium bicarbonate in water.

    • Dissolve piperidine-4-acetic acid in the buffer solution under an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred reaction mixture.[3]

    • Allow the reaction to stir at 30°C for 22 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the aqueous mixture with diethyl ether to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 with 3 M HCl.[3]

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-acetic acid.[3]

Boc Deprotection

  • Materials: N-Boc-piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative in dichloromethane.

    • Slowly add trifluoroacetic acid to the solution (typically 20-50% v/v).[4]

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[4]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The deprotected piperidine derivative is typically obtained as a TFA salt and can be used directly or neutralized with a base.

Fmoc Protection and Deprotection

Fmoc Protection of Piperidine-4-Acetic Acid

  • Materials: Piperidine-4-acetic acid, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • Dissolve piperidine-4-acetic acid in an aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu in dioxane.

    • Slowly add the Fmoc-OSu solution to the piperidine acetic acid solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain N-Fmoc-piperidine-4-acetic acid.

Fmoc Deprotection

  • Materials: N-Fmoc-piperidine derivative, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-piperidine derivative in DMF.

    • Add piperidine to the solution to a final concentration of 20% (v/v).[5]

    • Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.[5]

    • Monitor the reaction by TLC.

    • Upon completion, the solvent is typically removed under reduced pressure, and the deprotected product is isolated after an appropriate workup.

Quantitative Data Comparison

The following table summarizes key quantitative data for the Boc and Fmoc protection and deprotection of piperidine acetic acid and related derivatives, based on literature reports.

ParameterBoc ProtectionFmoc Protection
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
Typical Reaction Time 1-22 hours[3]2-12 hours (estimated)
Typical Yield 92-100%[1][6]85-95% (estimated for dipeptides)[7]
Deprotection Reagent Trifluoroacetic acid (TFA) or HCl[4]20% Piperidine in DMF[5]
Deprotection Time 0.5-3 hours[4]15-30 minutes[5]
Deprotection Yield >98%[8]>99.5% (for deprotection on solid support)[7]
Purity Assessment HPLC, NMR[6][9]HPLC, NMR[7]

Signaling Pathways and Experimental Workflows

The logical workflows for the protection and deprotection strategies are illustrated below.

ProtectionDeprotectionWorkflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Piperidine Acetic Acid Boc_Protect Boc Protection (Boc₂O, Base) Boc_Start->Boc_Protect Boc_Protected N-Boc-Piperidine Acetic Acid Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection (TFA or HCl) Boc_Protected->Boc_Deprotect Boc_End Piperidine Acetic Acid (Salt form) Boc_Deprotect->Boc_End Fmoc_Start Piperidine Acetic Acid Fmoc_Protect Fmoc Protection (Fmoc-OSu, Base) Fmoc_Start->Fmoc_Protect Fmoc_Protected N-Fmoc-Piperidine Acetic Acid Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Protected->Fmoc_Deprotect Fmoc_End Piperidine Acetic Acid Fmoc_Deprotect->Fmoc_End

Caption: Workflow for Boc and Fmoc protection/deprotection.

Key Considerations and Side Reactions

Boc Protection:

  • Advantages: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it suitable for syntheses involving these reagents.[10]

  • Disadvantages: The strongly acidic conditions required for deprotection can be incompatible with other acid-sensitive functional groups in the molecule.

  • Side Reactions: During deprotection, the formation of a stable tert-butyl cation can lead to alkylation of sensitive residues if appropriate scavengers are not used.

Fmoc Protection:

  • Advantages: The mild basic conditions for deprotection are compatible with most acid-labile protecting groups, offering a high degree of orthogonality.[2] The deprotection can often be monitored by UV spectrophotometry due to the strong absorbance of the dibenzofulvene-piperidine adduct.[11]

  • Disadvantages: The Fmoc group is sensitive to some primary and secondary amines, which may limit the choice of reagents in subsequent steps.

  • Side Reactions: A common side reaction in peptide synthesis involving Fmoc chemistry is aspartimide formation, particularly in sequences containing aspartic acid. While not directly applicable to piperidine acetic acid itself, this highlights the potential for base-catalyzed side reactions.

Conclusion

The choice between Boc and Fmoc protection for piperidine acetic acid is highly dependent on the overall synthetic strategy. The Boc group offers robustness towards basic and nucleophilic conditions, while the Fmoc group provides the advantage of mild deprotection conditions compatible with acid-sensitive functionalities. For syntheses requiring orthogonal protection schemes where acid-labile groups are present, the Fmoc strategy is generally preferred. Conversely, if the subsequent reaction steps involve basic conditions that could prematurely cleave an Fmoc group, the Boc strategy offers a more stable alternative. By carefully considering the chemical environment of the entire synthetic route and the potential for side reactions, researchers can make an informed decision to optimize the yield and purity of their target molecules.

References

A Researcher's Guide to High-Purity 1-Boc-2-piperidineacetic Acid: Supplier and Grade Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of chiral building blocks like 1-Boc-2-piperidineacetic acid is paramount. This guide provides an objective comparison of commercially available grades of this compound, details the analytical methods for its quality assessment, and offers a logical workflow for supplier selection.

Supplier and Grade Overview

This compound is available in both (R) and (S) enantiomeric forms. The primary suppliers for high-purity grades of this compound typically market it with purities of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of offerings from prominent suppliers.

SupplierEnantiomerProduct NumberAdvertised PurityAnalytical Method
Sigma-Aldrich (S)669725≥99.0%HPLC
Chem-Impex (S)26224≥98%Assay
Chem-Impex (R)37177≥99%NMR
Alfa Chemistry Racemic149518-50-3--
BOC Sciences Racemic149518-50-3--

Note: Data is compiled from publicly available information on supplier websites. "Assay" as a method may encompass techniques like titration or spectroscopy. Researchers should always request a lot-specific Certificate of Analysis for detailed data.

Quantitative Data Comparison

A direct comparison of product performance requires analyzing lot-specific data from a Certificate of Analysis (CoA). While a head-to-head study is not publicly available, a typical CoA for high-purity (S)-1-Boc-2-piperidineacetic acid would include the following specifications.

ParameterSpecification RangeTypical ValueMethod of Analysis
Purity ≥99.0%99.5%HPLC
Optical Rotation [α]/D -12.0 ± 2° (c=1.5 in MeOH)[1]-11.5°Polarimetry
Enantiomeric Excess ≥99.0%>99.5%Chiral HPLC
¹H NMR Conforms to StructureConformsNMR Spectroscopy
Appearance White to Off-White SolidWhite Crystalline SolidVisual Inspection

Detailed Experimental Protocols

Accurate assessment of purity and identity is critical. The following are representative protocols for the analysis of this compound.

3.1. Purity Determination by Reverse-Phase HPLC

This method is suitable for determining the chemical purity of the compound by separating it from non-chiral impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

3.2. Enantiomeric Purity by Chiral HPLC

This method separates the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.) of the sample. Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.[2]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is a common choice for this class of compounds. A typical starting ratio would be 80:20:0.1 (n-hexane:isopropanol:TFA).[2]

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. A racemic standard should be run to confirm the retention times of both enantiomers.

  • Data Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualized Workflows

4.1. Quality Control Analysis Workflow

The following diagram illustrates a standard workflow for the quality control analysis of an incoming batch of this compound.

QC_Workflow cluster_receiving Sample Receiving cluster_testing Analytical Testing cluster_disposition Material Disposition Sample Receive Raw Material Log Log Sample & Request CoA Sample->Log Prep Sample Preparation Log->Prep HPLC Purity Analysis (RP-HPLC) Prep->HPLC Chiral Enantiomeric Purity (Chiral HPLC) Prep->Chiral NMR Structure ID (NMR) Prep->NMR Appearance Visual Inspection Prep->Appearance Review Review Data vs. Specs HPLC->Review Chiral->Review NMR->Review Appearance->Review Decision Pass? Review->Decision Release Release to Inventory Decision->Release Yes Reject Reject Batch Decision->Reject No Supplier_Selection cluster_criteria Define Project Needs cluster_action Action Path Start Start: Need Building Block Purity Purity >99% Required? Start->Purity HighPuritySuppliers Focus on Suppliers with High-Purity Grades (e.g., Sigma-Aldrich) Purity->HighPuritySuppliers Yes AllSuppliers Consider All Suppliers (e.g., Chem-Impex, Alfa) Purity->AllSuppliers No Scale Scale >5g? Documentation Detailed CoA Needed? Scale->Documentation No CheckBulk Inquire About Bulk Availability and Pricing Scale->CheckBulk Yes RequestCoA Request Lot-Specific CoA Documentation->RequestCoA Yes FinalChoice Select Supplier & Purchase Documentation->FinalChoice No HighPuritySuppliers->Scale AllSuppliers->Scale RequestCoA->FinalChoice CheckBulk->Documentation

References

Safety Operating Guide

Proper Disposal of 1-Boc-2-piperidineacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Boc-2-piperidineacetic acid are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Essential Safety and Logistical Information

This compound, a derivative of piperidinecarboxylic acid (also known as pipecolinic acid), is a white solid commonly used in pharmaceutical research and synthetic chemistry.[1] While not classified as hazardous for transportation, it is crucial to handle it with care, adhering to the safety protocols outlined in its Safety Data Sheet (SDS).[2] The primary hazards associated with this compound include skin, eye, and respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Lab coat

  • Safety glasses with side shields

  • Chemical-resistant gloves

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[2][5]

  • Avoid generating dust during handling.[2][3]

  • Prevent contact with skin, eyes, and clothing.[3]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its enantiomers.

PropertyValueReference
Chemical Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.3 g/mol [1]
Appearance White solid[1]
Melting Point 93-97 °C[1]
Storage Temperature ≤ -4 °C[1]

Disposal Operational Plan

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. Direct disposal into drains or regular trash is not permissible.[6] The following step-by-step procedure outlines the process for preparing the waste for collection.

Step 1: Waste Characterization As the generator of the waste, you are responsible for determining if it is hazardous. Consult the compound's Safety Data Sheet and your institution's Environmental Health and Safety (EHS) office to confirm the appropriate waste classification.[5]

Step 2: Segregation of Waste Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS office.[5] This prevents unintended chemical reactions. Incompatible materials to avoid mixing with include strong oxidizing agents and strong acids.[2][3]

Step 3: Packaging of Waste

  • For solid waste, carefully sweep up the material to avoid creating dust and place it into a designated, sealable, and chemically compatible container.[2][3][5]

  • Ensure the container is in good condition and will not leak.

  • Do not overfill the container.

Step 4: Labeling of Waste Container Properly label the waste container with the following information:

  • The words "Hazardous Waste" (or as required by your institution).

  • The full chemical name: "this compound".

  • The CAS Number: 149518-50-3 (for the racemate), 351410-32-7 (for the R-enantiomer), or 159898-10-9 (for the S-enantiomer).[1][7]

  • Any known hazards (e.g., "Irritant").

  • The date of accumulation.

  • Your name and laboratory contact information.

Step 5: Storage of Waste Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials until it is collected by your EHS office or a licensed waste disposal contractor.[5]

Spill Response Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Contain and Clean: Gently sweep up the solid material, taking care not to create dust. Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container for disposal as chemical waste.[2][5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Storage & Disposal cluster_spill Spill Scenario start Start: Unused or Contaminated This compound characterize Characterize Waste (Consult SDS & EHS) start->characterize segregate Segregate from Incompatible Waste characterize->segregate package Package in a Sealed, Compatible Container segregate->package label_waste Label Container Clearly and Accurately package->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end End: Proper Disposal pickup->end spill Spill Occurs spill_ppe Don PPE spill->spill_ppe spill_clean Sweep Up and Contain Spill Material spill_ppe->spill_clean spill_clean->package

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of 1-Boc-2-piperidineacetic acid.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds, such as (R)-(+)-N-BOC-2-Piperidinecarboxylic acid and piperidine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] The piperidine component itself is known to be toxic and flammable.[4][5][6][7][8]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when splashing is possible.[3][8][9]To protect against eye irritation or serious eye damage from dust or splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] A lab coat or chemical-resistant apron should be worn.[4][8]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection For handling the solid form where dust may be generated, a NIOSH-approved N95 or higher-level respirator is recommended.[10] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][9]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][9]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4][9] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • Handling Practices: Avoid the formation of dust and aerosols.[3][9] Do not breathe dust.[9] Avoid contact with skin, eyes, and clothing.[6][9] Wash hands thoroughly after handling.[1][4] Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[4][7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

Spill Management:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

  • Large Spills: For larger spills, evacuate the area. Wearing appropriate PPE, including respiratory protection, contain the spill and then collect the material into a suitable container for disposal.[9] Prevent the material from entering drains or waterways.[5][7]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.[1] This should be done through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

  • Contaminated Packaging: Dispose of the container as unused product.[3] Do not reuse empty containers.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-piperidineacetic acid
Reactant of Route 2
1-Boc-2-piperidineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.